molecular formula C13H16N2O2 B15580647 N,N-Dimethyl-L-tryptophan Hydrochloride

N,N-Dimethyl-L-tryptophan Hydrochloride

Número de catálogo: B15580647
Peso molecular: 232.28 g/mol
Clave InChI: SOSHNYKNINOSTB-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N-dimethyltryptophan has been reported in Grona triflora with data available.

Propiedades

Fórmula molecular

C13H16N2O2

Peso molecular

232.28 g/mol

Nombre IUPAC

(2S)-2-(dimethylamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C13H16N2O2/c1-15(2)12(13(16)17)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,12,14H,7H2,1-2H3,(H,16,17)/t12-/m0/s1

Clave InChI

SOSHNYKNINOSTB-LBPRGKRZSA-N

Origen del producto

United States

Foundational & Exploratory

What are the chemical properties of N,N-Dimethyl-L-tryptophan Hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-L-tryptophan Hydrochloride is a derivative of the essential amino acid L-tryptophan, characterized by the presence of two methyl groups on the alpha-amino group. This modification alters its chemical and biological properties, making it a compound of interest in various research fields, including neuropharmacology and metabolism. This technical guide provides a detailed overview of the known chemical properties of this compound, supported by experimental methodologies and pathway visualizations to facilitate its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined and are available from commercial suppliers, others, such as the melting point and pKa, are not readily found in the available literature.

PropertyValueSource
Chemical Formula C₁₃H₁₇ClN₂O₂[1][2]
Molecular Weight 268.7 g/mol [1]
CAS Number 2253893-37-5[1][3]
Appearance Solid[1][4]
Purity ≥95%[1][4]
Solubility Soluble in DMSO and Water[1]
Storage Temperature -20°C[1][4]
Stability ≥ 4 years (at -20°C)[1]
XLogP3 (Predicted) -0.1[5]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively available in public databases. However, data for the parent compound, L-tryptophan, and related derivatives provide a basis for expected spectral characteristics.

Mass Spectrometry: While a full spectrum for the hydrochloride salt is not available, a study on the fragmentation of tryptophan derivatives by electrospray ionization mass spectrometry (ESI-MS/MS) indicates that N,N-dimethyl tryptophan undergoes N–Cα bond dissociation.[6][7] An increase in the number of methyl groups on the α-nitrogen has been shown to favor the loss of the side chain.[8] Commercial suppliers indicate the availability of GC-MS data for this compound.[1]

NMR Spectroscopy: Specific ¹H and ¹³C NMR chemical shifts for this compound are not readily published. However, the spectra of L-tryptophan and its derivatives have been characterized. For L-tryptophan, characteristic shifts for the indole (B1671886) ring protons are observed, and these are expected to be present in the spectrum of its N,N-dimethyl derivative, alongside a singlet corresponding to the N,N-dimethyl protons.[9][10][11]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic peaks for the functional groups present. Based on the spectra of L-tryptophan and its methyl ester, key absorptions would include N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and a strong carbonyl (C=O) stretch from the carboxylic acid.[12][13]

Experimental Protocols

Detailed experimental protocols for the determination of the chemical properties of this compound are not explicitly described in the literature. However, standard methodologies for amino acid analysis are applicable.

Determination of Melting Point (General Protocol)

The melting point of a solid crystalline compound can be determined using a melting point apparatus.

Methodology:

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For amino acids, decomposition is often observed at the melting point.

Spectroscopic Analysis (General Protocols)

Mass Spectrometry (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid).

  • Infuse the sample solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • For tandem mass spectrometry (MS/MS), isolate the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

NMR Spectroscopy:

  • Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Process the data to identify chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the IR spectrum.

Biological Context and Signaling Pathways

N,N-Dimethyl-L-tryptophan, as a derivative of L-tryptophan, is expected to interact with the metabolic pathways of its parent amino acid. The two major pathways for tryptophan metabolism are the serotonin (B10506) pathway and the kynurenine (B1673888) pathway.

Tryptophan Metabolism Overview

Tryptophan_Metabolism cluster_legend Legend Trp L-Tryptophan Serotonin_Pathway Serotonin Pathway Trp->Serotonin_Pathway ~1-5% Kynurenine_Pathway Kynurenine Pathway Trp->Kynurenine_Pathway >95% DMT N,N-Dimethyl-L-tryptophan Hydrochloride IDO1 IDO1/TDO DMT->IDO1 Potential Inhibition Serotonin Serotonin Serotonin_Pathway->Serotonin Kynurenine Kynurenine Kynurenine_Pathway->Kynurenine via IDO1/TDO Melatonin Melatonin Serotonin->Melatonin Metabolite Metabolite Compound Compound of Interest Pathway Metabolic Pathway Enzyme Enzyme IDO1_Inhibition_Assay start Start: Culture IDO1-expressing cells stimulate Stimulate IDO1 expression (e.g., with IFN-γ) start->stimulate treat Treat cells with N,N-Dimethyl-L-tryptophan HCl stimulate->treat incubate Incubate treat->incubate measure Measure Kynurenine concentration in supernatant incubate->measure analyze Analyze data to determine IC₅₀ measure->analyze

References

An In-Depth Technical Guide on the Core Mechanism of Action of N,N-Dimethyl-L-tryptophan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the mechanism of action, pharmacological profile, and comprehensive safety data for N,N-Dimethyl-L-tryptophan Hydrochloride is notably scarce. This guide is formulated based on a hypothesized mechanism of action derived from its structural analogy to N,N-Dimethyltryptamine (DMT) and other N-methylated tryptamines, as well as general principles of amino acid pharmacology. The experimental data and protocols presented herein are illustrative and proposed for the characterization of this molecule, and are not based on published studies of this compound itself.

Introduction

This compound is a derivative of the essential amino acid L-tryptophan, characterized by the presence of two methyl groups on the alpha-amino group. Classified as a tryptamine (B22526), it is structurally related to the well-documented psychedelic compound N,N-Dimethyltryptamine (DMT). While this compound is commercially available as a reference standard for research and forensic applications, its biological activity and mechanism of action have not been thoroughly elucidated in peer-reviewed literature. This technical guide aims to provide a comprehensive overview of its hypothesized mechanism of action for researchers, scientists, and drug development professionals.

Hypothesized Mechanism of Action

Based on its chemical structure, this compound is postulated to interact with serotonergic systems in a manner analogous to DMT. The primary hypothesized mechanism of action is its function as a serotonin (B10506) receptor agonist.

Interaction with Serotonin Receptors

The indole (B1671886) ring and the ethylamine (B1201723) side chain of this compound are key pharmacophoric features that suggest potential binding to serotonin (5-hydroxytryptamine, 5-HT) receptors. The N,N-dimethylation of the primary amine is a common feature among potent serotonergic compounds, including DMT. It is hypothesized that this compound may exhibit affinity for various 5-HT receptor subtypes, with a potential for significant activity at the 5-HT2A receptor, which is a key target for classic psychedelic tryptamines.

The presence of a carboxylic acid group, however, distinguishes it from DMT and may significantly influence its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its receptor binding profile.

Potential Modulation of Other Receptors

Beyond the serotonergic system, other N-methylated tryptamines have been shown to interact with a range of other receptors, including sigma-1 and trace amine-associated receptors (TAARs). Therefore, it is plausible that this compound may also exhibit a broader pharmacological profile involving these targets.

Quantitative Data (Hypothetical)

As no specific quantitative data for this compound is available, the following table presents a hypothetical summary of potential experimental outcomes based on studies of structurally related compounds. These values are for illustrative purposes and would need to be determined experimentally.

Parameter Receptor Subtype Hypothetical Value Assay Type
Binding Affinity (Ki) 5-HT2A50 - 500 nMRadioligand Binding Assay
5-HT1A100 - 1000 nMRadioligand Binding Assay
5-HT2C200 - 2000 nMRadioligand Binding Assay
Sigma-1150 - 1500 nMRadioligand Binding Assay
Functional Activity (EC50) 5-HT2A100 - 1000 nMCalcium Flux Assay
5-HT1A500 - 5000 nMcAMP Assay

Proposed Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are necessary. The following are detailed methodologies for key proposed experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for various serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human serotonin receptor subtypes of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C) are prepared from cultured cells.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA) is prepared.

  • Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptors) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assays

Objective: To assess the functional activity of this compound at G-protein coupled receptors that modulate cyclic adenosine (B11128) monophosphate (cAMP) levels (e.g., 5-HT1A).

Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A receptors) are cultured to an appropriate density.

  • Assay Medium: Cells are washed and resuspended in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound. For Gi-coupled receptors like 5-HT1A, cells are co-stimulated with forskolin (B1673556) to induce a measurable level of cAMP.

  • Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Dose-response curves are generated by plotting the cAMP levels against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

Hypothesized Signaling Pathway

Serotonergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DMT_analog N,N-Dimethyl-L-tryptophan Hydrochloride 5HT2A_receptor 5-HT2A Receptor DMT_analog->5HT2A_receptor Gq Gq 5HT2A_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release from ER IP3->Ca_release induces Cellular_response Cellular Response PKC->Cellular_response Ca_release->Cellular_response

Caption: Hypothesized 5-HT2A receptor activation pathway.

Proposed Experimental Workflow

Experimental_Workflow start Start: Characterization of N,N-Dimethyl-L-tryptophan HCl binding_assay Radioligand Binding Assay (e.g., for 5-HT receptors) start->binding_assay functional_assay Functional Assay (e.g., cAMP or Calcium Flux) start->functional_assay determine_affinity Determine Binding Affinity (Ki) binding_assay->determine_affinity determine_potency Determine Functional Potency (EC50/IC50) functional_assay->determine_potency data_analysis Data Analysis and Pharmacological Profile determine_affinity->data_analysis determine_potency->data_analysis end End: Elucidation of Mechanism of Action data_analysis->end

Caption: Proposed workflow for in vitro characterization.

Safety and Toxicology

The toxicological properties of this compound have not been thoroughly investigated. The Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, due to the lack of comprehensive toxicological data, it should be handled with care in a laboratory setting, following standard safety protocols for research chemicals.

Conclusion

This compound is a tryptamine derivative with a currently uncharacterized mechanism of action. Based on its structural similarity to N,N-Dimethyltryptamine, it is hypothesized to act as a serotonin receptor agonist, potentially with a preference for the 5-HT2A subtype. The presence of a carboxylic acid group is a key structural difference that may significantly impact its pharmacological profile. The proposed experimental workflows, including radioligand binding and functional assays, provide a roadmap for the systematic in vitro characterization of this compound. Further research is imperative to elucidate its precise molecular targets, signaling pathways, and physiological effects, and to validate the hypotheses presented in this guide.

References

Spectroscopic and Chromatographic Analysis of N,N-Dimethyl-L-tryptophan Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and chromatographic data for N,N-Dimethyl-L-tryptophan Hydrochloride. Due to the limited availability of public domain raw experimental data for this specific compound, this document presents predicted data based on the analysis of its chemical structure and publicly available information on closely related tryptophan derivatives. It also outlines detailed, best-practice experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data, essential for the characterization and quality control of this compound in a research and drug development setting.

Chemical Structure and Properties

This compound is a derivative of the essential amino acid L-tryptophan. The key structural features include the indole (B1671886) ring of the tryptophan side chain, the carboxylic acid group, and the dimethylated amine at the alpha-carbon. The hydrochloride salt form enhances its solubility in aqueous solutions.

Chemical Information:

  • Molecular Formula: C₁₃H₁₇ClN₂O₂[1]

  • Molecular Weight: 268.74 g/mol [1]

  • CAS Number: 2812-40-0 (for the free base)[2]

Predicted Spectroscopic and Chromatographic Data

The following tables summarize the predicted NMR and GC-MS data for this compound. These predictions are based on established principles of spectroscopy and chromatography and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0s1HIndole N-H
~7.6d1HAr-H
~7.4d1HAr-H
~7.2s1HAr-H
~7.1t1HAr-H
~7.0t1HAr-H
~4.0t1Hα-CH
~3.3d2Hβ-CH₂
~2.8s6HN(CH₃)₂
Variablebr s1HCOOH
Variablebr s1HN⁺-H

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~172C=O
~136Ar-C
~127Ar-C
~124Ar-CH
~121Ar-CH
~118Ar-CH
~118Ar-C
~111Ar-CH
~109Ar-C
~65α-CH
~42N(CH₃)₂
~25β-CH₂
Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of this compound by GC-MS typically requires derivatization to increase its volatility. A common method is silylation (e.g., with BSTFA or MTBSTFA) to convert the acidic protons on the carboxylic acid and indole nitrogen into trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers/amides. The mass spectrum will correspond to this derivatized form.

Table 3: Predicted GC-MS Data for the di-TMS Derivative

m/zPredicted Fragment
376[M]⁺ (di-TMS derivative)
361[M-CH₃]⁺
202[Indole-CH=N(CH₃)₂]⁺
130[Indole-CH₂]⁺
73[Si(CH₃)₃]⁺

Experimental Protocols

The following are detailed protocols for the acquisition of NMR and GC-MS data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH, OH).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (signal-to-noise dependent).

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze peak multiplicities and coupling constants.

GC-MS Protocol (with Derivatization)
  • Sample Derivatization (Silylation):

    • Place 0.1-1.0 mg of this compound into a GC vial.

    • Evaporate any solvent to complete dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 100 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine).

    • Seal the vial and heat at 70-80°C for 30-60 minutes.

    • Cool the vial to room temperature before analysis.

  • GC-MS Instrument Parameters:

    • Gas Chromatograph:

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

      • Injector Temperature: 250-280°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

      • Oven Temperature Program:

        • Initial temperature: 100°C, hold for 1-2 minutes.

        • Ramp: 10-20°C/min to 280-300°C.

        • Final hold: 5-10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized N,N-Dimethyl-L-tryptophan.

    • Analyze the mass spectrum of this peak.

    • Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic and chromatographic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load Load into Spectrometer Transfer->Load Acquire Acquire 1H & 13C Spectra Load->Acquire Process Fourier Transform & Phasing Acquire->Process Calibrate Calibrate & Reference Process->Calibrate Analyze Analyze Shifts, Integrals & Couplings Calibrate->Analyze

Caption: General workflow for NMR spectroscopic analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Aliquot Aliquot Sample Dry Dry Sample Aliquot->Dry Derivatize Derivatize (e.g., Silylation) Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peak Detect->Identify AnalyzeMS Analyze Mass Spectrum Identify->AnalyzeMS Confirm Confirm Structure AnalyzeMS->Confirm

Caption: General workflow for GC-MS analysis with derivatization.

References

The Natural Occurrence of N,N-Dimethyl-L-tryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-L-tryptophan is an N-methylated derivative of the essential amino acid L-tryptophan (B1681604). While its decarboxylated counterpart, N,N-Dimethyltryptamine (DMT), is a well-known naturally occurring psychedelic compound found in a wide variety of organisms, the natural occurrence of N,N-Dimethyl-L-tryptophan itself is less documented. This technical guide provides a comprehensive overview of the known natural sources of N,N-Dimethyl-L-tryptophan, its biosynthetic pathway, and relevant experimental methodologies for its study. The primary confirmed natural source of this compound is within fungi of the genus Psilocybe. This guide will detail the enzymatic basis for its production, distinguishing it from the biosynthesis of other tryptamine (B22526) derivatives. Furthermore, it will outline relevant analytical techniques that can be adapted for the extraction, identification, and quantification of this molecule. All quantitative data found in the cited literature are summarized, and key experimental protocols and signaling pathways are visualized.

Natural Occurrence

The most definitive evidence for the natural occurrence of N,N-Dimethyl-L-tryptophan comes from studies on psychotropic fungi of the genus Psilocybe.

Fungal Kingdom

Psilocybe species, commonly known as "magic mushrooms," are recognized for their production of the psychoactive compound psilocybin. In-depth metabolic studies of these fungi have revealed a more diverse array of L-tryptophan-derived secondary metabolites than previously understood.[1][2][3][4][5][6] Notably, N,N-Dimethyl-L-tryptophan has been identified as a natural product in Psilocybe serbica.[4][7] This discovery highlights a distinct metabolic pathway for L-tryptophan in these organisms, separate from the well-established psilocybin biosynthesis pathway.

At present, there is a notable absence of quantitative data in the scientific literature regarding the concentration of N,N-Dimethyl-L-tryptophan in Psilocybe serbica or any other natural source. Further research is required to determine the typical yield of this compound in fungal matrices.

Biosynthesis

The biosynthesis of N,N-Dimethyl-L-tryptophan in Psilocybe is a direct enzymatic process acting on the amino acid L-tryptophan.

Enzymatic Methylation of L-Tryptophan

In Psilocybe serbica, the enzyme responsible for the synthesis of N,N-Dimethyl-L-tryptophan has been identified as Tryptophan Methyltransferase (TrpM) .[7] This enzyme catalyzes the direct N,N-dimethylation of the amino group of L-tryptophan, using S-adenosyl-L-methionine (SAM) as the methyl donor.[7] This process occurs in two sequential methylation steps, first forming N-Methyl-L-tryptophan as an intermediate, which is then further methylated to yield N,N-Dimethyl-L-tryptophan. A crucial characteristic of TrpM is its substrate specificity; it acts on L-tryptophan but not on tryptamine, the decarboxylated form of tryptophan.[7] This specificity distinguishes the biosynthetic pathway of N,N-Dimethyl-L-tryptophan from that of N,N-Dimethyltryptamine (DMT), which involves the initial decarboxylation of L-tryptophan to tryptamine, followed by methylation.

Biosynthesis_of_NN_Dimethyl_L_tryptophan cluster_step1 Step 1 cluster_step2 Step 2 L_Tryptophan L-Tryptophan N_Methyl_L_tryptophan N-Methyl-L-tryptophan L_Tryptophan->N_Methyl_L_tryptophan Methylation TrpM TrpM (Tryptophan Methyltransferase) NN_Dimethyl_L_tryptophan N,N-Dimethyl-L-tryptophan N_Methyl_L_tryptophan->NN_Dimethyl_L_tryptophan Methylation SAH1 SAH TrpM->SAH1 SAH2 SAH TrpM->SAH2 SAM1 SAM SAM1->TrpM SAM2 SAM SAM2->TrpM

Biosynthesis of N,N-Dimethyl-L-tryptophan via TrpM.

Experimental Protocols

Currently, there are no standardized protocols published specifically for the extraction and quantification of N,N-Dimethyl-L-tryptophan. However, methodologies used for the analysis of tryptophan and its metabolites can be adapted for this purpose.

Extraction from Fungal Material

A general workflow for the extraction of tryptophan and related metabolites from fungal cells is outlined below. This can serve as a starting point for developing a specific protocol for N,N-Dimethyl-L-tryptophan.

Extraction_Workflow Start Fungal Biomass (e.g., Psilocybe serbica) Homogenization Homogenization (e.g., with liquid nitrogen) Start->Homogenization Extraction Solvent Extraction (e.g., Methanol/Water) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Chloroform_Addition Add Chloroform (for phase separation) Supernatant1->Chloroform_Addition Centrifugation2 Centrifugation Chloroform_Addition->Centrifugation2 Aqueous_Phase Collect Aqueous Phase (contains N,N-Dimethyl-L-tryptophan) Centrifugation2->Aqueous_Phase Analysis Analysis (LC-MS/MS, NMR) Aqueous_Phase->Analysis

Generalized workflow for extraction.

A detailed protocol for the extraction of tryptophan and kynurenine (B1673888) from cultured cells, which can be adapted, involves the following key steps[8]:

  • Quenching and Cell Lysis: Rapidly halt metabolic activity and lyse the cells, for instance, by using a cold methanol-based solution.

  • Solvent Extraction: Employ a biphasic solvent system, such as methanol/water and chloroform, to separate polar metabolites from lipids and other nonpolar cellular components. N,N-Dimethyl-L-tryptophan, being a polar amino acid derivative, is expected to partition into the aqueous/methanolic phase.

  • Phase Separation: Centrifugation is used to separate the aqueous and organic phases. The aqueous phase containing the target analyte is carefully collected.

  • Sample Preparation for Analysis: The collected extract may require further cleanup or concentration prior to analytical instrumentation.

Analytical Methods for Identification and Quantification

LC-MS/MS is a highly sensitive and selective technique for the quantification of small molecules in complex biological matrices.[9][10][11] A method for N,N-Dimethyl-L-tryptophan would involve:

  • Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of tryptophan and its metabolites.[10] A gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve good separation of N,N-Dimethyl-L-tryptophan from other matrix components.

  • Mass Spectrometric Detection: Detection would be performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of N,N-Dimethyl-L-tryptophan) and a specific product ion generated by its fragmentation. This highly specific detection method allows for accurate quantification even at low concentrations. The use of a stable isotope-labeled internal standard of N,N-Dimethyl-L-tryptophan would be ideal for the most accurate quantification.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For N,N-Dimethyl-L-tryptophan, ¹H and ¹³C NMR would provide characteristic signals confirming its identity.[2][12][13][14][15] Key expected features in the ¹H NMR spectrum would include signals corresponding to the protons of the indole (B1671886) ring, the α- and β-protons of the amino acid backbone, and a characteristic singlet for the two N-methyl groups.

Quantitative Data

As of the date of this publication, a thorough review of the scientific literature did not yield any specific quantitative data on the concentration of N,N-Dimethyl-L-tryptophan in any natural source. The following table is provided as a template for future research findings.

Natural SourceOrganismTissue/PartConcentration (unit)Reference
FungusPsilocybe serbicaFruiting bodyData not available
FungusPsilocybe serbicaMyceliumData not available

Conclusion and Future Directions

The natural occurrence of N,N-Dimethyl-L-tryptophan has been confirmed in fungi of the genus Psilocybe, with its biosynthesis proceeding via a direct methylation of L-tryptophan by the enzyme TrpM. This discovery opens new avenues for research into the metabolic diversity of these organisms and the potential biological role of this compound. A significant gap in the current knowledge is the lack of quantitative data on its natural abundance and a limited number of specific experimental protocols for its analysis.

Future research should focus on:

  • Quantitative Analysis: Developing and applying validated analytical methods to determine the concentration of N,N-Dimethyl-L-tryptophan in various Psilocybe species and other potential natural sources.

  • Protocol Optimization: Establishing and publishing detailed and optimized protocols for the extraction, purification, and analysis of N,N-Dimethyl-L-tryptophan.

  • Biological Activity: Investigating the potential physiological roles of N,N-Dimethyl-L-tryptophan in the producing organisms and its pharmacological properties.

  • Distribution in Nature: Screening a wider range of organisms, including plants and other fungi, for the presence of N,N-Dimethyl-L-tryptophan and the TrpM enzyme.

This technical guide serves as a foundational resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug development, aiming to stimulate further investigation into this intriguing and understudied metabolite.

References

An In-depth Technical Guide to the Classification of N,N-Dimethyl-L-tryptophan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide addresses the classification of N,N-Dimethyl-L-tryptophan Hydrochloride within the context of tryptamine (B22526) chemistry. Through a detailed structural analysis, this document clarifies that while this compound shares the core indole (B1671886) scaffold with tryptamines, its classification is nuanced. Structurally, it is a derivative of the amino acid L-tryptophan, not of tryptamine itself, due to the presence of a carboxyl group. However, in functional and commercial contexts, particularly in forensic and pharmacological research, it is often categorized as a tryptamine. This guide provides a comparative analysis of their chemical structures, physicochemical properties, and a relevant experimental protocol to illustrate their relationship.

Introduction to Tryptamines

Tryptamine, or 2-(1H-indol-3-yl)ethanamine, is a monoamine alkaloid featuring an indole ring connected to an amino group by a two-carbon sidechain.[1][2] This core structure is the backbone for a vast class of neuroactive compounds, including the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin.[1] Tryptamines are biosynthetically derived from the essential amino acid L-tryptophan via decarboxylation.[2][3] The term "tryptamines" often refers to a broad family of substituted compounds, both naturally occurring and synthetic, that share this fundamental scaffold and frequently exhibit affinity for serotonin receptors.

Core Question: Is this compound a Tryptamine?

From a strict structural standpoint, This compound is not a tryptamine . It is a derivative of the amino acid L-tryptophan.

The defining chemical feature of a tryptamine is the 3-(2-aminoethyl)indole backbone, which results from the removal of the carboxyl group from tryptophan.[4] N,N-Dimethyl-L-tryptophan retains this carboxyl group as part of its propanoic acid side chain.[5]

The key structural differences are:

  • Tryptamine: Possesses an ethylamine (B1201723) side chain at the C3 position of the indole ring.

  • N,N-Dimethyl-L-tryptophan: Possesses a dimethylated aminopropanoic acid side chain at the C3 position. The presence of the carboxylic acid moiety fundamentally classifies it as an amino acid derivative.

Despite this structural distinction, chemical suppliers and researchers in forensic or toxicological fields may categorize N,N-Dimethyl-L-tryptophan as a tryptamine.[6][7] This broader classification is typically based on its identity as a substituted indole with a nitrogen-containing side chain, which may be relevant for analytical screening or pharmacological investigation.

The following diagram illustrates the structural relationship and the critical decarboxylation step that differentiates these compounds.

G cluster_0 Structural Comparison cluster_1 Classification Logic Tryptophan L-Tryptophan DMTryptophan N,N-Dimethyl-L-tryptophan (An Amino Acid Derivative) Tryptophan->DMTryptophan N,N-Methylation Tryptamine Tryptamine (The Core Structure) Tryptophan->Tryptamine Decarboxylation (-CO2) DMT N,N-Dimethyltryptamine (DMT) (A Tryptamine Derivative) Tryptamine->DMT N,N-Methylation Start Compound: N,N-Dimethyl-L-tryptophan CheckCarboxyl Carboxyl Group Present? Start->CheckCarboxyl IsAminoAcid Classified as an Amino Acid Derivative CheckCarboxyl->IsAminoAcid Yes IsTryptamine Classified as a Tryptamine CheckCarboxyl->IsTryptamine No

Caption: Structural relationships and classification logic.

Data Presentation: Physicochemical Properties

The structural differences between these molecules lead to distinct physicochemical properties. The presence of the carboxylic acid and its hydrochloride salt form in N,N-Dimethyl-L-tryptophan significantly influences properties like polarity and water solubility compared to the more lipophilic parent tryptamine.

PropertyTryptamineN,N-Dimethyl-L-tryptophanL-Tryptophan
Molecular Formula C₁₀H₁₂N₂C₁₃H₁₆N₂O₂C₁₁H₁₂N₂O₂
Molecular Weight 160.22 g/mol [8]232.28 g/mol [5]204.23 g/mol [9]
XLogP3 1.2-0.1[10]-1.1
Topological Polar Surface Area 38.2 Ų56.3 Ų[5]79.4 Ų
Hydrogen Bond Donors 21[10]3
Hydrogen Bond Acceptors 23[10]3
Water Solubility LowSoluble (as HCl salt)[6]11.4 g/L
CAS Number 61-54-1[8]2812-40-0 (free base)[11]73-22-3[9]

Note: Properties are for the free base forms unless otherwise specified. Data sourced from PubChem and other chemical databases.

Experimental Protocols

To illustrate the fundamental chemical transformation separating the tryptophan family from the tryptamine family, a representative protocol for the decarboxylation of tryptophan to tryptamine is provided below. This process is the key step that N,N-Dimethyl-L-tryptophan has not undergone.

Protocol: Decarboxylation of L-Tryptophan to Tryptamine

This protocol is based on established methods of heating an amino acid in a high-boiling point solvent to induce decarboxylation.[12]

Objective: To synthesize tryptamine via the decarboxylation of L-tryptophan.

Materials:

  • L-Tryptophan

  • Diphenyl ether (high-boiling solvent)

  • 2N Hydrochloric acid (aq.)

  • 6N Sodium hydroxide (B78521) (aq.)

  • Diethyl ether (extraction solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Nitrogen gas source

  • Standard laboratory glassware

Methodology:

  • Reaction Setup: In a round-bottom flask, add L-tryptophan (1.0 g) and diphenyl ether (50 mL). Equip the flask with a reflux condenser and ensure the system is under a nitrogen atmosphere to prevent oxidation.

  • Decarboxylation: Heat the mixture to reflux using a heating mantle for approximately 1 hour. The evolution of CO₂ gas should be observed.

  • Cooling and Extraction: After 1 hour, remove the heat source and allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product into an aqueous phase using 2N HCl (3 x 40 mL). This step protonates the tryptamine, rendering it water-soluble.

  • Washing: Wash the combined acidic aqueous extracts with diethyl ether to remove the diphenyl ether solvent.

  • Basification: Basify the aqueous layer to a pH > 10 with 6N NaOH. This deprotonates the tryptamine hydrochloride, precipitating the free base or making it extractable into an organic solvent.

  • Final Extraction: Extract the aqueous solution with diethyl ether (5 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield crude tryptamine.

  • Purification (Optional): The crude product can be further purified by recrystallization or sublimation.

G cluster_workflow Experimental Workflow: Tryptophan Decarboxylation A 1. Combine L-Tryptophan and Diphenyl Ether in Flask B 2. Heat to Reflux (1 hr) under Nitrogen Atmosphere A->B C 3. Cool Mixture to Room Temperature B->C D 4. Acidic Extraction (2N HCl) C->D E 5. Wash Aqueous Layer with Diethyl Ether D->E F 6. Basify Aqueous Layer (6N NaOH) E->F G 7. Organic Extraction (Diethyl Ether) F->G H 8. Dry & Evaporate Solvent G->H I 9. Crude Tryptamine Product H->I

Caption: Workflow for the synthesis of Tryptamine from Tryptophan.

Conclusion

This compound is chemically an N,N-disubstituted amino acid derived from L-tryptophan. It is not, by strict definition, a tryptamine because it retains the characteristic carboxyl group of its parent amino acid. The defining feature of the tryptamine class is the 3-(2-aminoethyl)indole structure, which is a product of tryptophan's decarboxylation.

For professionals in research and drug development, it is critical to recognize this distinction. While the compound may be grouped with tryptamines in certain analytical or commercial databases due to its indole core, its chemical properties, biological activity, and metabolic pathways will differ significantly from true tryptamines precisely because of the presence of the polar, ionizable carboxyl group. This structural feature impacts its solubility, membrane permeability, and potential interactions with biological targets. Therefore, precise classification based on chemical structure is essential for accurate scientific communication and investigation.

References

Physical and chemical properties of N,N-Dimethyl-L-tryptophan Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-L-tryptophan Hydrochloride is a derivative of the essential amino acid L-tryptophan, characterized by the presence of two methyl groups on the alpha-amino group. This modification alters its chemical properties and may confer unique biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties, along with detailed experimental protocols for the synthesis, purification, and analysis of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₁₃H₁₇ClN₂O₂[1][2]
Molecular Weight 268.74 g/mol [1][2]
CAS Number 2253893-37-5[2][3]
Appearance Solid (Formulation)[2]
Solubility Soluble in DMSO and Water[2]
Purity ≥95% (Commercially available)[2]
Stability ≥ 4 years when stored at -20°C[2]
Melting Point Not available. (DL-Tryptophan: 289-290 °C, dec.)[4]
XLogP3 -0.1[5]

Spectral Data

Detailed spectral data for this compound are not widely published. However, a commercial supplier, Cayman Chemical, indicates the availability of a Gas Chromatography-Mass Spectrometry (GC-MS) analysis in PDF format.[2] Researchers requiring this data are encouraged to contact the supplier directly. For reference, the characteristic spectral features of the parent molecule, L-tryptophan, and its derivatives can be found in various spectroscopic databases.

Experimental Protocols

The following sections outline general methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for similar compounds.

Synthesis of N,N-Dimethyl-L-tryptophan

A common route for the synthesis of N,N-dimethylated amino acids involves the reductive amination of the parent amino acid. A general protocol is described below.

Materials:

  • L-tryptophan

  • Formaldehyde (B43269) (37% aqueous solution)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-tryptophan in methanol.

  • Reductive Amination: Add formaldehyde to the solution, followed by the palladium on carbon catalyst.

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude N,N-Dimethyl-L-tryptophan. Further purification can be achieved by recrystallization or column chromatography.[6]

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete. Collect the precipitate by filtration and dry under vacuum.

Diagram of Synthetic Workflow:

Synthesis_Workflow L_Tryptophan L-Tryptophan Reductive_Amination Reductive Amination (Pd/C, H₂) L_Tryptophan->Reductive_Amination Formaldehyde Formaldehyde Formaldehyde->Reductive_Amination Crude_Product Crude N,N-Dimethyl-L-tryptophan Reductive_Amination->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Pure_Product Pure N,N-Dimethyl-L-tryptophan Purification->Pure_Product HCl_Addition HCl Addition Pure_Product->HCl_Addition Final_Product N,N-Dimethyl-L-tryptophan Hydrochloride HCl_Addition->Final_Product

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., water-acetic acid mixtures have been used for tryptophan purification).[6]

  • If necessary, treat the hot solution with activated carbon to remove colored impurities and filter while hot.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of tryptophan and its impurities can be adapted for this compound.[7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Ultrasphere, 5 µm, 250 mm × 4.6 mm i.d.)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile/water (80/20, v/v)

Gradient Elution:

  • 0–2 min: 5% B

  • 2–37 min: 5% to 65% B

  • 37–42 min: 65% to 100% B

  • 42–47 min: 100% B

  • 47–50 min: 100% to 5% B

  • 50–60 min: 5% B (re-equilibration)

Detection:

  • UV at 220 nm and 280 nm

Flow Rate:

  • 1.0 mL/min

Injection Volume:

  • 20 µL

Diagram of Analytical Workflow:

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample N,N-Dimethyl-L-tryptophan HCl Sample Dissolution Dissolve in Mobile Phase A Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (220 nm & 280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A typical workflow for the HPLC analysis of N,N-Dimethyl-L-tryptophan HCl.

Biological Activity and Signaling Pathways

As of the date of this guide, there is limited specific information available in the scientific literature regarding the biological activity and associated signaling pathways of this compound.

L-tryptophan itself is an essential amino acid and a precursor for the biosynthesis of several important molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin.[8][9] The metabolism of tryptophan also leads to the production of kynurenine (B1673888) and other metabolites that are involved in immune response and neurotransmission.[10]

The N,N-dimethylation of L-tryptophan may alter its interaction with biological targets. For instance, N,N-dimethyltryptamine (DMT), a structurally related compound, is a potent psychedelic that acts as an agonist at serotonin receptors.[11] It is plausible that N,N-Dimethyl-L-tryptophan could interact with pathways related to tryptophan metabolism or serotonergic signaling. However, without specific studies, its biological role remains speculative.

Given that tryptophan metabolites have been shown to modulate the Wnt signaling pathway, this could be a potential area of investigation for N,N-Dimethyl-L-tryptophan.

Potential Tryptophan Metabolic Pathways:

Caption: Major metabolic pathways of L-tryptophan.

Conclusion

This compound is a compound of interest for which detailed characterization and biological evaluation are still emerging. This guide provides a foundational understanding of its physicochemical properties and outlines robust experimental protocols for its synthesis and analysis based on established chemical principles. Further research is warranted to elucidate its specific biological functions and potential therapeutic applications. Researchers are encouraged to utilize the methodologies presented here as a starting point for their investigations into this intriguing molecule.

References

N,N-Dimethyl-L-tryptophan Hydrochloride: A Technical Guide to Solubility and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethyl-L-tryptophan Hydrochloride in two critical solvents for research and development: dimethyl sulfoxide (B87167) (DMSO) and water. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing established qualitative information and a detailed experimental protocol for the quantitative determination of solubility, empowering researchers to ascertain precise values for their specific applications.

Executive Summary

This compound is a derivative of the essential amino acid L-tryptophan. Understanding its solubility is fundamental for a wide range of applications, including in-vitro assays, formulation development, and pharmacokinetic studies. This guide confirms the qualitative solubility of this compound in both DMSO and water and provides a robust, generalized experimental protocol for researchers to determine quantitative solubility. Furthermore, it visualizes the experimental workflow for solubility determination and the primary metabolic pathways of the parent compound, L-tryptophan, to provide a broader biological context.

Solubility Profile

Table 1: Solubility of this compound

SolventQualitative SolubilityQuantitative Solubility (mg/mL)Molar Concentration (mM)Temperature (°C)
DMSOSoluble[1]User DeterminedUser DeterminedUser Specified
WaterSoluble[1]User DeterminedUser DeterminedUser Specified

Note: Quantitative values are to be determined experimentally by the end-user.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted equilibrium saturation shake-flask method.

Objective: To determine the quantitative solubility of this compound in a selected solvent (DMSO or water) at a specified temperature.

Materials:

  • This compound

  • Solvent of choice (DMSO or Water, high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the selected solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

    • Immediately dilute the filtered sample with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification of Dissolved Solute (Using HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted, filtered sample into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Account for the dilution factor to calculate the concentration of the original saturated solution.

    • The solubility can be expressed in various units, such as mg/mL or moles/liter (M).

The following diagram illustrates the experimental workflow for this protocol.

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection and Processing cluster_quant Quantification cluster_calc Calculation A Add excess N,N-Dimethyl-L-tryptophan HCl to vial B Add known volume of solvent (DMSO or Water) A->B C Seal vial and place in shaker at constant temperature B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter supernatant (e.g., 0.22 µm filter) F->G H Dilute filtered sample G->H K Analyze diluted sample H->K I Prepare standard solutions of known concentrations J Generate calibration curve (e.g., HPLC) I->J L Determine concentration from calibration curve J->L K->L M Calculate original concentration accounting for dilution L->M N Express solubility (e.g., mg/mL, mM) M->N

Experimental Workflow for Solubility Determination

Biological Context: Metabolic Pathways of L-Tryptophan

While specific signaling pathways for this compound are not well-documented, its structure as a derivative of L-tryptophan places it in the context of L-tryptophan's major metabolic fates. The parent compound is a precursor to the neurotransmitter serotonin (B10506) and the neuroprotective metabolite kynurenic acid, as well as being a fundamental component of protein synthesis. Understanding these pathways is crucial for researchers investigating the biological effects of tryptophan derivatives.

Tryptophan_Metabolism cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway tryptophan L-Tryptophan serotonin Serotonin (5-HT) tryptophan->serotonin Tryptophan Hydroxylase kynurenine Kynurenine tryptophan->kynurenine IDO / TDO protein Protein Synthesis tryptophan->protein melatonin Melatonin serotonin->melatonin Acetylation & Methylation kynurenic_acid Kynurenic Acid (Neuroprotective) kynurenine->kynurenic_acid quinolinic_acid Quinolinic Acid (Neurotoxic) kynurenine->quinolinic_acid

Major Metabolic Pathways of L-Tryptophan

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While precise, publicly available quantitative solubility data is currently lacking, this guide provides the necessary qualitative information and a detailed experimental framework to empower scientists to determine these critical parameters in their own laboratories. The inclusion of a generalized experimental workflow and the metabolic context of the parent compound, L-tryptophan, offers a comprehensive starting point for further investigation and application of this compound in a research and development setting.

References

A Technical Guide to the Forensic Applications of Tryptamine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical role of tryptamine (B22526) reference standards in forensic analysis. Tryptamines, a class of psychoactive substances, are frequently encountered as novel psychoactive substances (NPS), necessitating accurate and reliable methods for their identification and quantification. Certified reference materials are indispensable for ensuring the quality, accuracy, and traceability of analytical results in forensic laboratories.[1][2]

The Role of Reference Standards in Tryptamine Analysis

In forensic drug chemistry, a reference material is a substance of known identity and purity used as a benchmark.[1][3] Its role is fundamental for:

  • Qualitative Identification: The analytical characteristics (e.g., mass spectrum, chromatographic retention time) of a suspected tryptamine in an unknown sample are compared against those of a certified reference material analyzed under the same conditions. A match provides a positive identification.

  • Quantitative Analysis: Reference standards are used to create calibration curves, which are essential for determining the exact concentration of a tryptamine in a biological or seized sample.[2] This is crucial in toxicology for assessing the extent of exposure or in purity analysis of illicit substances.

  • Method Validation: All analytical procedures must be validated to ensure they are reliable and fit for purpose.[3] Reference materials are used to determine key validation parameters such as selectivity, limit of detection (LOD), limit of quantitation (LOQ), and accuracy.[4][5]

  • Quality Control: Regular analysis of reference materials verifies that analytical instruments and procedures are performing correctly over time.[6]

The need for high-quality, certified reference materials (CRMs) is paramount, as they ensure that measurements are traceable to the International System of Units (SI), providing confidence and legal defensibility to forensic findings.[1][7]

Analytical Techniques in Forensic Tryptamine Analysis

The identification of tryptamines follows a standard forensic workflow that begins with preliminary screening tests, followed by definitive confirmatory analysis.

Presumptive Screening: Colorimetric Tests

Colorimetric, or spot, tests are rapid, simple chemical tests that produce a characteristic color change in the presence of a specific substance or class of compounds.[8] While not specific, they provide a valuable preliminary indication.

The Marquis test is the most common colorimetric test for tryptamines.[9][10] It is composed of a mixture of formaldehyde (B43269) and concentrated sulfuric acid.[8]

Table 1: Common Marquis Reagent Color Reactions for Tryptamines

SubstanceObserved Color
Dimethyltryptamine (DMT)Brownish Orange[9][11]
Diethyltryptamine (DET)Yellow to Brown
PsilocinGreen to Brown
BufotenineGreen to Brown

Note: Color reactions can be rapid and should be interpreted quickly. These tests are presumptive and all positive results require confirmatory analysis.

Confirmatory Analysis: Chromatographic and Spectrometric Methods

Confirmatory methods provide a positive identification of a substance. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques in forensic toxicology for tryptamine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer, which fragments the molecules and provides a unique "fingerprint" (mass spectrum).

  • Derivatization: Many tryptamines are polar and not sufficiently volatile for GC analysis. A chemical derivatization step is often required to increase their volatility and thermal stability.[12]

  • Application: GC-MS is a well-established technique for the confirmation of tryptamines and can achieve very low limits of detection.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is now the most common and preferred technique for tryptamine analysis in forensic toxicology.[14] It separates compounds in the liquid phase before detection by a tandem mass spectrometer.

  • Advantages: This method offers high sensitivity and specificity without the need for derivatization, making it suitable for high-throughput analysis of biological samples like blood and urine.[15] It can distinguish between structurally similar compounds.[15]

  • Quantification: The use of Multiple Reaction Monitoring (MRM) mode allows for highly selective and accurate quantification of target tryptamines.[16]

Quantitative Data Presentation

The concentration of tryptamines and their metabolites can vary widely depending on the substance, dosage, and biological matrix. The following table summarizes quantitative data from various studies.

Table 2: Summary of Quantitative Data for Tryptamine Analysis

Analyte(s)MatrixAnalytical MethodLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reported Concentrations
16 Tryptamines (incl. 5-MeO-DiPT and metabolites)Human HairUHPLC-MS/MS-5-MeO-DiPT was the primary substance found in 77 of 191 positive samples.[17]
20 TryptaminesWhole BloodUHPLC-MS/MSLOD: >0.15 nM to 0.75 nMValidation range was 5-500 nM.[18]
DMT, DMT N-oxide (DMT-NO), Indole-3-acetic acid (IAA)Human PlasmaLC-MS/MS-Linear range: 0.5–500 ng/mL (DMT), 0.25–125 ng/mL (DMT-NO).[14]
DMT, DMT N-oxide (DMT-NO)Human UrineLC-MS/MS-Linear range: 2.5–250 ng/mL.[14]
Designer Tryptamines & PhenethylaminesBlood & UrineGC-EI-MSLOD: 5-10 ng/mLLinear range: 50-1000 ng/mL.[13]
5-MeO-DiPTUrineLC-MSLOD: 5 ng/mLA concentration of 229 ng/mL was found in one case.[13]
35 Novel Psychoactive Substances (incl. Tryptamines)SerumLC-MS/MSLOD: 1.0-5.0 ng/mL-
Amphetamine (for comparison)Oral FluidGC-Ion Mobility SpectrometryLOD: 30 µg/L, LOQ: 90 µg/L-

Experimental Protocols

Detailed methodologies are essential for reproducible and validatable forensic analysis.

Protocol 1: General Method for GC-MS Analysis of Tryptamines in Seized Material
  • Sample Preparation (Liquid-Liquid Extraction):

    • Solubilize a weighed portion of the seized material in an appropriate solvent (e.g., methanol).

    • Make the solution basic (e.g., with NaOH) and extract with an organic solvent like methylene (B1212753) chloride.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to concentrate the extract.

  • Derivatization:

    • Reconstitute the dried extract in a clean vial.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or Trifluoroacetic anhydride (B1165640) - TFAA).

    • Heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete reaction.

  • Instrumentation & Conditions:

    • Gas Chromatograph:

      • Column: Use a non-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm).[12]

      • Carrier Gas: Helium at a constant flow rate.

      • Injector: Operate in splitless mode for trace analysis.

      • Temperature Program: Start with an initial low oven temperature, hold, and then ramp up to a final high temperature to elute all compounds.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan mode for identification against a spectral library or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[12]

Protocol 2: General Method for LC-MS/MS Analysis of Tryptamines in Blood/Serum
  • Sample Preparation (Protein Precipitation):

    • To a small volume of serum (e.g., 100 µL) in a microcentrifuge tube, add an internal standard.

    • Add a cold protein precipitating agent, such as 3 volumes of acetonitrile.

    • Vortex the sample vigorously to mix and denature proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Carefully collect the supernatant and transfer it to an autosampler vial for analysis.

  • Instrumentation & Conditions:

    • Liquid Chromatograph:

      • Column: A reverse-phase C18 column is commonly used.

      • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in methanol (B129727) or acetonitrile).

      • Flow Rate: A typical flow rate suitable for the column dimensions (e.g., 0.3-0.5 mL/min).

      • Injection Volume: A small injection volume (e.g., 5-10 µL).

    • Tandem Mass Spectrometer:

      • Ionization Mode: Positive ion electrospray ionization (ESI+).[16]

      • Scan Mode: Operate in Multiple Reaction Monitoring (MRM) mode. For each tryptamine, specific precursor-to-product ion transitions are monitored for positive identification and accurate quantification.[16]

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the forensic analysis of tryptamines.

Forensic_Workflow Sample Sample Receipt (Seized Material / Biological Specimen) Presumptive Presumptive Screening (e.g., Marquis Color Test) Sample->Presumptive Initial Test Negative Negative/Inconclusive Presumptive->Negative No Reaction Positive Presumptive Positive Presumptive->Positive Color Change Confirmatory Confirmatory Analysis (GC-MS or LC-MS/MS) Positive->Confirmatory Data Data Analysis vs. Reference Standard Confirmatory->Data Generate Data Report Final Report (Identification & Quantification) Data->Report Confirm Identity

General forensic workflow for tryptamine analysis.

Tryptamine_Signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates Tryptamine Tryptamine (Agonist) Tryptamine->Receptor Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Acts on IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC

Simplified 5-HT2A receptor signaling pathway.

Biosynthesis Tryptophan L-Tryptophan Enzyme Aromatic L-amino acid decarboxylase (AADC) Tryptophan->Enzyme Tryptamine Tryptamine Enzyme->Tryptamine Decarboxylation

Biosynthesis of tryptamine from L-tryptophan.

References

The Crucial Link: An In-depth Technical Guide to L-Tryptophan and Serotonin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate relationship between the essential amino acid L-tryptophan and the synthesis of the vital neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). Serotonin plays a critical role in regulating a wide array of physiological and psychological processes, including mood, sleep, appetite, and cognition. A thorough understanding of its synthesis pathway is paramount for the development of novel therapeutics targeting a multitude of neurological and psychiatric disorders.

This document details the core biochemical pathway, the key enzymes and cofactors involved, and the regulatory mechanisms that govern serotonin production. Furthermore, it presents a compilation of quantitative data on enzyme kinetics and provides detailed protocols for key experimental methodologies used to investigate this crucial metabolic process.

Core Concepts in Serotonin Synthesis

The biosynthesis of serotonin from L-tryptophan is a two-step enzymatic process primarily occurring in the raphe nuclei of the brainstem and in the enterochromaffin cells of the gastrointestinal tract.[1][2]

  • L-Tryptophan Transport: The journey begins with the transport of L-tryptophan from the bloodstream across the blood-brain barrier (BBB). This transport is mediated by a large neutral amino acid (LNAA) transporter, for which tryptophan competes with other LNAAs.[2] Consequently, the ratio of tryptophan to other LNAAs in the plasma can significantly influence its uptake into the brain and subsequent serotonin synthesis.

  • Hydroxylation of L-Tryptophan: The first and rate-limiting step in serotonin synthesis is the hydroxylation of L-tryptophan at the 5-position of its indole (B1671886) ring to form 5-hydroxytryptophan (B29612) (5-HTP). This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH) .[3][4] TPH requires molecular oxygen, iron (Fe²⁺), and the cofactor tetrahydrobiopterin (B1682763) (BH4) for its activity.[3][5] There are two isoforms of TPH:

    • TPH1: Primarily found in peripheral tissues, such as the gut and pineal gland.[4]

    • TPH2: The predominant isoform in the central nervous system.[4]

  • Decarboxylation of 5-HTP: The final step is the rapid decarboxylation of 5-HTP to serotonin (5-HT). This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC) , a pyridoxal (B1214274) phosphate (B84403) (vitamin B6)-dependent enzyme.[1][6][7] AADC is a non-specific enzyme that also catalyzes the final step in the synthesis of dopamine.[6][7]

Data Presentation: Enzyme Kinetics

The following tables summarize the kinetic parameters (Km and Vmax) for the key enzymes involved in serotonin synthesis. It is important to note that these values can vary depending on the experimental conditions, such as pH, temperature, and the source of the enzyme (recombinant vs. native).

EnzymeSubstrateKm (µM)Vmax (various units)Source OrganismNotes
Tryptophan Hydroxylase 1 (TPH1) L-Tryptophan~29 - 78Varies with experimental conditionsHumanExhibits substrate inhibition at high tryptophan concentrations.[5][8]
Tryptophan Hydroxylase 2 (TPH2) L-Tryptophan~19 - 71Varies with experimental conditionsHumanDoes not typically show substrate inhibition. The Km is in the range of brain tryptophan levels.[3][5][9]
Aromatic L-Amino Acid Decarboxylase (AADC) 5-Hydroxytryptophan (5-HTP)~9071 pmol/min/g wet weightHuman (Caudate Nucleus)The Vmax is significantly lower for 5-HTP compared to L-DOPA.[10]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes described, the following diagrams have been generated using the DOT language.

Serotonin_Synthesis_Pathway cluster_blood Bloodstream cluster_neuron Serotonergic Neuron L-Tryptophan_blood L-Tryptophan L-Tryptophan_neuron L-Tryptophan L-Tryptophan_blood->L-Tryptophan_neuron LNAA Transporter (Blood-Brain Barrier) TPH2 Tryptophan Hydroxylase 2 (TPH2) L-Tryptophan_neuron->TPH2 Substrate 5-HTP 5-Hydroxytryptophan AADC Aromatic L-Amino Acid Decarboxylase (AADC) 5-HTP->AADC Substrate Serotonin Serotonin (5-HT) TPH2->5-HTP Rate-limiting step AADC->Serotonin BH4 BH4 BH4->TPH2 Cofactor O2 O2 O2->TPH2 Cofactor PLP Pyridoxal Phosphate (Vitamin B6) PLP->AADC Cofactor

Biochemical pathway of serotonin synthesis from L-tryptophan.

TPH_Assay_Workflow start Start reagent_prep Prepare Reagents: - TPH Enzyme - L-Tryptophan (Substrate) - BH4 (Cofactor) - Assay Buffer start->reagent_prep incubation Incubate reaction mixture at specified temperature reagent_prep->incubation measurement Measure fluorescence increase (Excitation: ~300 nm, Emission: ~330-340 nm) at timed intervals incubation->measurement data_analysis Calculate initial reaction velocity measurement->data_analysis end End data_analysis->end

Experimental workflow for a fluorometric TPH activity assay.

HPLC_Workflow start Start sample_prep Brain Tissue Homogenization & Protein Precipitation start->sample_prep centrifugation Centrifugation to remove precipitated proteins sample_prep->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection hplc_injection Inject supernatant into HPLC-ECD system supernatant_collection->hplc_injection separation Chromatographic Separation (e.g., C18 column) hplc_injection->separation detection Electrochemical Detection of Serotonin and Tryptophan separation->detection quantification Quantify based on peak area and standard curve detection->quantification end End quantification->end

Workflow for HPLC-ECD analysis of serotonin and tryptophan.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of L-tryptophan and serotonin synthesis.

Tryptophan Hydroxylase (TPH) Activity Assay (Fluorometric Method)

This continuous fluorometric assay is based on the principle that the product of the TPH-catalyzed reaction, 5-hydroxytryptophan (5-HTP), has a distinct fluorescence spectrum from the substrate, L-tryptophan.[11][12]

Materials:

  • Recombinant human TPH1 or TPH2 enzyme

  • L-Tryptophan

  • Tetrahydrobiopterin (BH4)

  • Catalase

  • Ferrous ammonium (B1175870) sulfate

  • Dithiothreitol (DTT)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-tryptophan in assay buffer.

    • Prepare a fresh stock solution of BH4 in an oxygen-free buffer containing DTT.

    • Prepare a stock solution of ferrous ammonium sulfate.

    • Prepare a working solution of TPH enzyme in assay buffer.

  • Assay Reaction:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Catalase (to remove hydrogen peroxide)

      • Ferrous ammonium sulfate

      • TPH enzyme solution

    • Initiate the reaction by adding a mixture of L-tryptophan and BH4.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.

    • Measure the increase in fluorescence at timed intervals (e.g., every 30 seconds for 10-15 minutes) with an excitation wavelength of approximately 300 nm and an emission wavelength of approximately 330-340 nm.

  • Data Analysis:

    • Determine the initial rate of the reaction (linear phase) from the fluorescence versus time plot.

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of L-tryptophan while keeping the concentration of BH4 constant, and vice versa.

    • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay (HPLC-Based Method)

This method quantifies AADC activity by measuring the amount of serotonin produced from the substrate 5-HTP using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[8][10]

Materials:

  • Brain tissue homogenate or purified AADC enzyme

  • 5-Hydroxytryptophan (5-HTP)

  • Pyridoxal-5'-phosphate (PLP)

  • Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.2)

  • Perchloric acid (for reaction termination and protein precipitation)

  • HPLC system with an electrochemical detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)

  • Serotonin standard

Procedure:

  • Sample Preparation:

    • Homogenize brain tissue in a cold buffer.

    • Centrifuge the homogenate and use the supernatant for the assay.

  • Enzymatic Reaction:

    • Pre-incubate the enzyme preparation with PLP in the assay buffer at 37°C.

    • Initiate the reaction by adding 5-HTP.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).

    • Terminate the reaction by adding ice-cold perchloric acid.

  • Sample Processing:

    • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC-ECD Analysis:

    • Inject a specific volume of the filtered supernatant into the HPLC-ECD system.

    • Separate the analytes on a C18 column using an isocratic mobile phase.

    • Detect serotonin using an electrochemical detector set at an appropriate oxidation potential.

  • Data Analysis:

    • Quantify the amount of serotonin produced by comparing the peak area to a standard curve generated with known concentrations of serotonin.

    • Calculate the AADC activity, typically expressed as nmol of serotonin formed per minute per mg of protein.

Measurement of Tryptophan and Serotonin in Brain Tissue by HPLC-ECD

This protocol describes a common method for the simultaneous measurement of L-tryptophan and serotonin in brain tissue samples.[13][14]

Materials:

  • Brain tissue

  • Homogenization buffer (e.g., 0.1 M perchloric acid)

  • Internal standard (e.g., N-methylserotonin)

  • HPLC-ECD system

  • C18 reverse-phase HPLC column

  • Mobile phase

  • Tryptophan and serotonin standards

Procedure:

  • Sample Preparation:

    • Rapidly dissect and freeze the brain tissue of interest.

    • Homogenize the frozen tissue in a known volume of ice-cold homogenization buffer containing the internal standard.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris and precipitated proteins.[15]

    • Filter the supernatant.

  • HPLC-ECD Analysis:

    • Inject the filtered supernatant into the HPLC-ECD system.

    • Perform chromatographic separation using a C18 column and an appropriate mobile phase.

    • Detect tryptophan using a UV detector (around 280 nm) and serotonin using an electrochemical detector.

  • Data Analysis:

    • Identify and quantify the peaks for tryptophan and serotonin by comparing their retention times and peak areas to those of the standards and the internal standard.

    • Express the concentrations as µg or ng per gram of wet tissue weight.

In Vivo Microdialysis for Serotonin Measurement

This technique allows for the continuous sampling of extracellular serotonin levels in specific brain regions of freely moving animals.[12][16][17]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Guide cannula

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC-ECD system

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[16]

    • Allow for an equilibration period to obtain a stable baseline of serotonin levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.[16]

  • Sample Analysis:

    • Analyze the collected dialysate samples for serotonin concentration using a highly sensitive HPLC-ECD method.

  • Data Analysis:

    • Express the results as the absolute concentration of serotonin in the dialysate or as a percentage change from the baseline level.

Positron Emission Tomography (PET) Imaging of Serotonin Synthesis with [11C]5-HTP

PET imaging with the radiotracer [11C]5-HTP allows for the non-invasive, in vivo quantification of serotonin synthesis capacity by measuring the activity of AADC.[3][18]

Procedure:

  • Subject Preparation:

    • Subjects are typically required to follow a specific diet (e.g., high-protein, low-carbohydrate) for 24 hours prior to the scan to minimize insulin (B600854) levels.[16]

    • Fasting for at least 6 hours is also common.[16]

    • To increase the availability of the tracer to the brain, a peripheral AADC inhibitor, such as carbidopa, is administered orally approximately one hour before the tracer injection.[16][18]

  • Radiotracer Administration and PET Scan:

    • The [11C]5-HTP radiotracer is administered intravenously.

    • Dynamic PET imaging is initiated shortly after injection and continues for a set duration (e.g., 60-90 minutes) to capture the kinetics of tracer uptake and trapping.

  • Image Analysis:

    • The acquired PET data is reconstructed to generate dynamic images of radiotracer distribution in the brain.

    • Kinetic modeling, often using a two-tissue compartment model, is applied to the time-activity curves from different brain regions to estimate the rate of [11C]5-HTP trapping, which serves as an index of serotonin synthesis capacity.

Conclusion

The synthesis of serotonin from L-tryptophan is a tightly regulated and critically important metabolic pathway in the central nervous system and periphery. A comprehensive understanding of the enzymes, cofactors, and regulatory mechanisms involved is essential for researchers and clinicians working to develop effective treatments for a wide range of disorders linked to serotonergic dysfunction. The experimental protocols detailed in this guide provide a robust framework for investigating this pathway and for evaluating the impact of novel therapeutic interventions. The continued refinement of these techniques will undoubtedly lead to further breakthroughs in our understanding of the complex role of serotonin in health and disease.

References

Methodological & Application

Application Notes and Protocols: N,N-Dimethyl-L-tryptophan Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethyl-L-tryptophan Hydrochloride is a tryptamine (B22526) compound intended for research and forensic applications.[1][2][3] As with any experimental compound, establishing a reliable and reproducible protocol for its dissolution and application in cell culture is critical for obtaining meaningful results. This document provides a detailed protocol for the preparation of this compound solutions for in vitro studies, along with important considerations for storage and handling.

I. Compound Specifications

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₃H₁₆N₂O₂ • HCl[1]
Formula Weight 268.7 g/mol [1]
Purity ≥95%[1][2]
Formulation A solid[1][2]
Storage -20°C[1][2]
Stability ≥ 4 years (as a solid)[1]

II. Solubility Data

This compound is soluble in both aqueous and organic solvents. The choice of solvent will depend on the experimental requirements and the compatibility with the specific cell line being used.

SolventSolubilityReference
DMSO Soluble[1]
Water Soluble[1]

For cell culture applications, it is generally recommended to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. This minimizes the concentration of the organic solvent in the final culture, as high concentrations of DMSO can have physiological effects on cells.

III. Experimental Protocols

A. Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Formula Weight ( g/mol ) For 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 268.7 g/mol = 2.687 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of cell culture grade DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Ensure complete dissolution: Vortex the solution gently until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Sterilization: The DMSO stock solution is considered sterile if prepared under aseptic conditions with sterile materials. Filtration is generally not required for DMSO stock solutions.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

B. Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the stock solution to the final desired concentration in cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Calculate the required volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 100 µM working solution: (C₁)(V₁) = (C₂)(V₂) (10 mM)(V₁) = (0.1 mM)(1 mL) V₁ = 0.01 mL or 10 µL

  • Dilute in medium: Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium. In this example, add 10 µL of the 10 mM stock solution to 990 µL of medium.

  • Mix thoroughly: Gently mix the working solution by pipetting up and down or by inverting the tube.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples.

Important Considerations:

  • Aqueous Solution Stability: While the compound is soluble in water, the stability of this compound in aqueous solutions for extended periods has not been specified. For a related compound, L-Tryptophanamide hydrochloride, it is not recommended to store the aqueous solution for more than one day.[4] It is therefore advisable to prepare fresh working solutions in cell culture medium for each experiment.

  • Tryptophan Degradation: Tryptophan and its derivatives can degrade in cell culture media, especially under conditions of elevated temperature and light exposure, potentially leading to colored and toxic byproducts.[5] It is recommended to minimize the exposure of the compound and prepared solutions to light and to use them promptly after preparation.

IV. Visualized Workflows and Pathways

The following diagrams illustrate the key processes described in this protocol.

G cluster_0 Stock Solution Preparation weigh Weigh N,N-Dimethyl-L-tryptophan HCl add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C aliquot->store G cluster_1 Working Solution Preparation & Cell Treatment cluster_2 Experimental Controls thaw Thaw Stock Solution dilute Dilute in Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix treat Add to Cell Culture mix->treat vehicle Prepare Vehicle Control (DMSO in Medium) treat_control treat_control vehicle->treat_control Add to Parallel Culture untreated Untreated Control parallel_culture parallel_culture untreated->parallel_culture Maintain Parallel Culture

References

Revolutionizing Drug Discovery: Advanced HPLC-Based Protocols for the Analysis of Tryptophan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant step forward for researchers, scientists, and drug development professionals, this document outlines comprehensive application notes and detailed protocols for the High-Performance Liquid Chromatography (HPLC) analysis of tryptophan derivatives. As crucial molecules in numerous physiological processes and implicated in various disease states, the precise and reliable quantification of these derivatives is paramount for advancing pharmaceutical research.

This guide provides a thorough overview of various HPLC methodologies, including reversed-phase, chiral, and derivatization-based approaches, to empower researchers with the tools needed for robust and reproducible analysis of tryptophan and its metabolites. The protocols detailed herein are designed to be directly implemented in a laboratory setting, complete with recommendations for column selection, mobile phase composition, and detector settings.

Introduction to Tryptophan and its Derivatives

Tryptophan is an essential amino acid that serves as a precursor for the biosynthesis of several key molecules, including the neurotransmitter serotonin (B10506) and the neuroprotective metabolite kynurenic acid. The metabolic pathways of tryptophan, primarily the kynurenine (B1673888) and serotonin pathways, are complex and tightly regulated. Dysregulation of these pathways has been linked to a range of pathologies, including neurodegenerative diseases, cancer, and autoimmune disorders. Consequently, the ability to accurately measure the levels of tryptophan and its derivatives in biological matrices is of critical importance for understanding disease mechanisms and for the development of novel therapeutic interventions.

Core Methodologies in HPLC Analysis

The analysis of tryptophan derivatives can be accomplished through several HPLC techniques. The choice of method is dependent on the specific analytes of interest, the sample matrix, and the required sensitivity and selectivity.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common technique for separating tryptophan and its metabolites. A non-polar stationary phase (typically C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol.[1][2] The addition of acids such as trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase can improve peak shape and resolution.[1][3]

  • Chiral HPLC: For the separation of tryptophan enantiomers (D- and L-forms) and their derivatives, chiral stationary phases (CSPs) are employed.[3][4][5] Cinchona alkaloid-based zwitterionic CSPs and teicoplanin-based CSPs have proven effective for the direct enantiomeric separation of underivatized tryptophan derivatives.[3][5]

  • Derivatization for Enhanced Detection: To improve the sensitivity and selectivity of detection, especially for fluorescence or UV detection, pre-column or in-line derivatization is often utilized.[6][7][8] o-Phthaldialdehyde (OPA) is a widely used reagent that reacts with primary amines in tryptophan and some of its metabolites to form highly fluorescent derivatives.[6][7][8]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Tryptophan and Kynurenine Pathway Metabolites

This protocol is designed for the simultaneous quantification of tryptophan, kynurenine (KYN), and kynurenic acid (KYNA) in biological samples.

1. Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.[9]
  • Vortex the mixture for 30 seconds.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]
  • Collect the supernatant and filter it through a 0.22 µm syringe filter.[1]
  • Transfer the filtered supernatant to an HPLC vial for analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient:
  • 0-5 min: 5% B
  • 5-15 min: 5% to 30% B
  • 15-20 min: 30% B
  • 20-22 min: 30% to 5% B
  • 22-30 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.
  • Detection:
  • UV Detector: 365 nm for Kynurenine and 344 nm for Kynurenic Acid.[2]
  • Fluorescence Detector: Excitation at 285 nm and Emission at 365 nm for Tryptophan.

Protocol 2: Chiral HPLC for the Enantiomeric Separation of Tryptophan Derivatives

This protocol is suitable for determining the optical purity of tryptophan derivatives.

1. Sample Preparation:

  • Dissolve the tryptophan derivative sample in the mobile phase to a final concentration of approximately 1 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Chiral stationary phase column (e.g., Cinchona alkaloid-based zwitterionic CSP).[3]
  • Mobile Phase: Methanol/Water (98/2, v/v) containing 50 mM formic acid and 25 mM diethylamine.[3]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 25°C.
  • Detection: UV at 280 nm.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various HPLC methods for the analysis of tryptophan and its derivatives.

Table 1: HPLC Methods with UV and Fluorescence Detection

Analyte(s)ColumnMobile PhaseDetectionLinearity RangeLimit of Detection (LOD)Reference
Tryptophan, Kynurenine, Kynurenic Acid, SerotoninC18200 mM Zinc Acetate, 5% AcetonitrileUV (360/365 nm), Fluorescence (Ex: 220-246 nm, Em: 355-410 nm)>0.999 (correlation coefficient)Not specified[2]
Tryptophan and 15 metabolitesC18Gradient with o-phthaldialdehyde/3-mercaptopropionic acid derivatizationUV and FluorescenceNot specifiedNot specified[7]
Tryptophan and metabolites (with OPA derivatization)C18Not specifiedFluorescence (Ex: 270/340 nm, Em: 350/450 nm)Not specified30 pmol/mL[6]

Table 2: LC-MS/MS Methods

Analyte(s)ColumnMobile PhaseDetectionLinearity RangeLimit of Detection (LOD)Reference
Tryptophan and 10 indole (B1671886) metabolites (derivatized)RP-UHPLC0.1% Formic Acid in Water/AcetonitrileESI-MS/MS>0.99 (correlation coefficient)0.37–10.97 ng/mL[10]
Tryptophan, Kynurenine, Kynurenic Acid, Anthranilic Acid, Xanthurenic AcidC18Not specifiedLC-MS/MS2–125 µM (Trp), 0.16–10 µM (KYN), 8–500 nM (others)Not specified[11]

Visualizing the Workflow and Pathways

To further aid in the understanding of the analytical process and the biochemical context, the following diagrams illustrate a typical experimental workflow and the major metabolic pathways of tryptophan.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., TCA) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.22 µm) Supernatant_Collection->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Detection Detection (UV/Fluorescence/MS) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

A generalized experimental workflow for the HPLC analysis of tryptophan derivatives.

tryptophan_pathways cluster_kynurenine Kynurenine Pathway cluster_serotonin Serotonin Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Quinolinic_Acid Quinolinic Acid (Neurotoxic) Kynurenine->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD Serotonin Serotonin (Neurotransmitter) Five_HTP->Serotonin Melatonin Melatonin Serotonin->Melatonin

References

Application Notes and Protocols for N,N-Dimethyl-L-tryptophan Hydrochloride as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-L-tryptophan Hydrochloride is a methylated derivative of the essential amino acid L-tryptophan and is classified as a tryptamine.[1] As a high-purity analytical reference standard, it serves as a crucial tool in research, forensic toxicology, and pharmaceutical development. Its well-characterized properties ensure accuracy and reliability in qualitative and quantitative analyses. These application notes provide detailed protocols for the use of this compound in various analytical techniques, ensuring precise and reproducible results. This document is intended for research and forensic applications only and is not for human or veterinary use.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an analytical standard is fundamental for its proper handling, storage, and application in analytical methodologies.

PropertyValueReference
Formal Name N,N-dimethyl-L-tryptophan, monohydrochloride[1]
CAS Number 2253893-37-5[1]
Molecular Formula C₁₃H₁₆N₂O₂ • HCl[1]
Formula Weight 268.7 g/mol [1]
Purity ≥95%[1][2][3]
Formulation A solid[1][3]
Solubility Soluble in DMSO and Water[1]
Storage -20°C[1][3]
Stability ≥ 4 years[1]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific instrumentation and analytical requirements of the user.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This protocol outlines a reverse-phase HPLC method suitable for determining the purity and concentration of this compound.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water (18.2 MΩ·cm)

  • 0.2 µm syringe filters

3.1.2. Instrumentation

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

3.1.3. Preparation of Solutions

  • Mobile Phase A: 0.1% TFA in deionized water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in deionized water to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.1.4. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Mobile Phase A and B
Gradient Program 0-5 min: 95% A, 5% B5-25 min: Linear gradient to 40% A, 60% B25-30 min: Hold at 40% A, 60% B30-32 min: Return to 95% A, 5% B32-40 min: Re-equilibration at 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 280 nm
Injection Volume 10 µL

3.1.5. Data Analysis

  • Purity Assessment: The purity of the standard can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification: Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. The concentration of unknown samples can be determined from this curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Standard Working_Std Prepare Working Standards Standard->Working_Std Solvent Prepare Mobile Phase Inject Inject into HPLC Solvent->Inject Working_Std->Inject Run Run Gradient Method Inject->Run Detect UV Detection Run->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Sample Calibrate->Quantify

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

This protocol provides a general method for the analysis of this compound by GC-MS, which may require derivatization for improved volatility and chromatographic performance.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Anhydrous sodium sulfate

3.2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Heating block or oven

3.2.3. Sample Preparation and Derivatization

  • Standard Solution: Prepare a 1 mg/mL solution of this compound in methanol.

  • Derivatization:

    • Transfer 100 µL of the standard solution to a clean, dry vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

3.2.4. GC-MS Conditions

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280°C
Injection Mode Splitless
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, then ramp to 300°C at 15°C/min, and hold for 5 min
Transfer Line Temperature 290°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-550

3.2.5. Data Analysis

  • Identification: The identity of the derivatized compound can be confirmed by comparing its mass spectrum with a reference library or by interpreting the fragmentation pattern.

  • Quantification: For quantitative analysis, it is recommended to use a deuterated internal standard and operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare Standard Solution B Evaporate Solvent A->B C Add Derivatizing Agent B->C D Heat at 70°C for 30 min C->D E Inject into GC-MS D->E F Separation and Ionization E->F G Mass Analysis F->G H Mass Spectrum Acquisition G->H I Library Matching / Fragmentation Analysis H->I J Quantification (SIM mode) H->J

GC-MS Analysis Workflow

Contextual Biological Pathways

While N,N-Dimethyl-L-tryptophan is not a direct metabolite in the primary human metabolic pathways of its precursor, L-tryptophan, understanding these pathways provides essential context for researchers in drug development and metabolism studies. L-tryptophan is primarily metabolized via the kynurenine (B1673888) and serotonin (B10506) pathways.

Tryptophan_Metabolism cluster_main L-Tryptophan Metabolism cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway Tryptophan L-Tryptophan Serotonin Serotonin Tryptophan->Serotonin TPH, AADC Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Melatonin Melatonin Serotonin->Melatonin Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Quinolinic_Acid Quinolinic Acid (Neurotoxic) Kynurenine->Quinolinic_Acid KMO, KYNU NAD NAD+ Quinolinic_Acid->NAD

Major Metabolic Pathways of L-Tryptophan

Conclusion

This compound is a valuable analytical reference standard for the accurate identification and quantification of this compound in various matrices. The protocols and information provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their analytical findings. Adherence to proper storage and handling procedures is essential to maintain the long-term stability and reliability of this reference material.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Tryptophan and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific applications of N,N-Dimethyl-L-tryptophan in mass spectrometry were found in the available search results. The following application notes and protocols are based on the analysis of L-tryptophan (B1681604) and its major metabolites, which is a well-established application of mass spectrometry in various research fields.

Introduction

L-tryptophan (Trp) is an essential amino acid that serves as a precursor for the synthesis of proteins and several bioactive compounds, including neurotransmitters like serotonin (B10506) and melatonin. The majority of Trp is metabolized through the kynurenine (B1673888) pathway, which produces a range of metabolites that are implicated in various physiological and pathological processes, including immune response and neurodegeneration.[1][2][3] Consequently, the accurate and sensitive quantification of tryptophan and its metabolites in biological matrices is crucial for researchers, scientists, and drug development professionals. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high selectivity and sensitivity.[2][3][4]

These application notes provide an overview of the common methodologies and protocols for the analysis of tryptophan and its key metabolites using LC-MS/MS.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of L-tryptophan and its key metabolite, L-kynurenine (B1674912), as reported in various studies.

Table 1: Linearity of Detection for L-Tryptophan and L-Kynurenine

AnalyteMatrixLinearity RangeCorrelation Coefficient (r²)Reference
L-TryptophanHuman Serum10–200 µM0.9985[1]
L-KynurenineHuman Serum0.5–5.0 µM0.9978[1]
L-TryptophanHuman Serum2–125 µM>0.99[2]
L-KynurenineHuman Serum0.16–10 µM>0.99[2]
L-TryptophanHuman Serum0.1 to 500 µMNot Specified[3]
L-KynurenineHuman Serum0.04 to 40 µMNot Specified[3]
L-TryptophanNot Specified1.25–4000 ng/mL>0.99[5]
L-KynurenineNot Specified0.5–1600 ng/mL>0.99[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for L-Tryptophan and L-Kynurenine

AnalyteMatrixLODLLOQReference
L-TryptophanHuman Serum~150 nM0.5 µM[1]
L-KynurenineHuman Serum~150 nM0.5 µM[1]
L-TryptophanNot Specified~50 pmolNot Specified[6]
L-KynurenineNot Specified~4.0 pmolNot Specified[6]
Tryptophan MetabolitesMouse Serum & Brain0.96 to 24.48 nmol/L3.42 to 244.82 nmol/L[4]
Tryptophan MetabolitesHuman & Murine PlasmaNot Specified1 to 200 ng/mL[7]
Tryptophan MetabolitesSerum, Urine, Cell Culture0.1–50 nM0.5–100 nM[8]

Experimental Protocols

The following are generalized protocols for the analysis of tryptophan and its metabolites in biological samples, based on common practices found in the literature.

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is suitable for serum, plasma, and cell culture supernatants.[4][7]

  • Aliquoting: Thaw frozen samples on ice. Vortex and aliquot 50 µL of the sample (e.g., serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of the internal standard working solution to each sample. A common choice for tryptophan analysis is a stable isotope-labeled tryptophan (e.g., Tryptophan-d5).[2]

  • Protein Precipitation: Add a precipitating agent, such as methanol (B129727) or acetonitrile (B52724), typically in a 3:1 or 4:1 ratio (precipitant:sample, v/v). For example, add 200 µL of ice-cold methanol.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube or a vial for LC-MS/MS analysis.

  • Drying and Reconstitution (Optional): The supernatant can be dried under a stream of nitrogen and reconstituted in the mobile phase starting condition to enhance sensitivity.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general LC-MS/MS method for the separation and detection of tryptophan and its metabolites.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[2][4]

  • Chromatographic Column: A reversed-phase C18 column is commonly used for separation.[3][8]

    • Example: Synergi Polar-RP 80 column (100 × 2 mm, 4 µm).[2]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.[2]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[2]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest.

    • Example Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.[1][3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for tryptophan and its metabolites.[2][4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

    • Example MRM Transitions:

      • L-Tryptophan: m/z 205.1 → 188.1

      • L-Kynurenine: m/z 209.1 → 192.1

    • Ion Source Parameters: These need to be optimized for the specific instrument but generally include setting the desolvation line temperature, heat block temperature, nebulizing gas flow, and drying gas flow.[2]

Visualizations

Tryptophan Metabolism via the Kynurenine Pathway

Tryptophan_Metabolism Trp L-Tryptophan Formylkynurenine N-Formylkynurenine Trp->Formylkynurenine Kyn L-Kynurenine Formylkynurenine->Kyn Kyna Kynurenic Acid Kyn->Kyna Anthranilic Anthranilic Acid Kyn->Anthranilic Hydroxykynurenine 3-Hydroxykynurenine Kyn->Hydroxykynurenine Xanthurenic Xanthurenic Acid Hydroxykynurenine->Xanthurenic Hydroxyanthranilic 3-Hydroxyanthranilic Acid Hydroxykynurenine->Hydroxyanthranilic Quinolinic Quinolinic Acid Hydroxyanthranilic->Quinolinic

Caption: The Kynurenine Pathway of L-Tryptophan Metabolism.

General Workflow for LC-MS/MS Analysis of Tryptophan Metabolites

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Serum, Plasma, etc.) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: A generalized workflow for the analysis of tryptophan metabolites using LC-MS/MS.

References

Synthesis of N,N-Dimethyl-L-tryptophan from L-tryptophan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N,N-Dimethyl-L-tryptophan from its precursor, L-tryptophan. The primary method detailed is the Eschweiler-Clarke reaction, a well-established and efficient method for the N,N-dimethylation of primary amines. This procedure utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. The reaction is robust, proceeds with high selectivity, and avoids the formation of quaternary ammonium (B1175870) salts. These notes are intended to guide researchers in the successful synthesis, purification, and characterization of N,N-Dimethyl-L-tryptophan for applications in various fields, including pharmacology and biochemistry.

Introduction

N,N-Dimethyl-L-tryptophan is a methylated derivative of the essential amino acid L-tryptophan. The presence of the dimethylamino group can significantly alter the biological activity and pharmacokinetic properties of the parent molecule. As such, N,N-Dimethyl-L-tryptophan and similar derivatives are of interest in drug discovery and as biochemical probes. The Eschweiler-Clarke reaction is a classic and reliable method for the synthesis of tertiary amines from primary or secondary amines through reductive amination.[1][2][3] This reaction employs an excess of formic acid and formaldehyde to achieve exhaustive methylation.[1][2] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid, releasing carbon dioxide.[2]

Experimental Protocols

Method 1: Eschweiler-Clarke Reaction

This protocol outlines the synthesis of N,N-Dimethyl-L-tryptophan from L-tryptophan using the Eschweiler-Clarke reaction.

Materials:

  • L-Tryptophan

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-tryptophan.

  • Reagent Addition: To the L-tryptophan, add an excess of aqueous formaldehyde solution followed by an excess of formic acid. A typical molar ratio of L-tryptophan to formaldehyde to formic acid is approximately 1:3:5.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-110 °C) with vigorous stirring. The reaction is generally allowed to proceed for several hours (e.g., 4-8 hours) or until the evolution of carbon dioxide ceases. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up - Acidification and Extraction: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to a pH of approximately 1-2. This will protonate the desired product and any remaining amines, making them soluble in the aqueous layer. Wash the acidic aqueous solution with diethyl ether or another suitable organic solvent to remove any non-polar impurities.

  • Work-up - Basification and Extraction: Carefully basify the aqueous layer with a sodium hydroxide solution to a pH of approximately 9-10. This will deprotonate the N,N-Dimethyl-L-tryptophan, making it less water-soluble and extractable into an organic solvent. Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N,N-Dimethyl-L-tryptophan can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) or by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of N,N-Dimethylated Amino Acids via Eschweiler-Clarke Reaction

ParameterValue/RangeReference
Substrate L-Tryptophan-
Methylating Agent Formaldehyde (or Paraformaldehyde)[4]
Reducing Agent Formic Acid[4]
Molar Ratio (Substrate:Formaldehyde:Formic Acid) 1 : 2.0-3.4 : 5.0[4]
Reaction Temperature 100-120 °C[4]
Reaction Time ~5 hours[4]
Side Products Minimal (no esterification, monomethylation, or quaternary ammonium salt formation reported)[4]

Table 2: Physicochemical and Characterization Data for N,N-Dimethyl-L-tryptophan Hydrochloride

PropertyValue
CAS Number 2253893-37-5
Molecular Formula C₁₃H₁₆N₂O₂ • HCl
Appearance Solid
Purity ≥95%
Solubility Soluble in DMSO and Water

Visualizations

Synthesis_Workflow L_Tryptophan L-Tryptophan Reaction Eschweiler-Clarke Reaction (Reflux, ~100-110°C) L_Tryptophan->Reaction Reagents Formaldehyde Formic Acid Reagents->Reaction Workup Work-up (Acid-Base Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N,N-Dimethyl-L-tryptophan Purification->Product

Caption: Synthetic workflow for N,N-Dimethyl-L-tryptophan.

Eschweiler_Clarke_Mechanism cluster_step1 First Methylation cluster_step2 Second Methylation Primary Amine L-Tryptophan (R-NH₂) Imine Formation Imine Formation Primary Amine->Imine Formation + HCHO - H₂O Secondary Amine N-Methyl-L-tryptophan (R-NHCH₃) Iminium Ion Iminium Ion Imine Formation->Iminium Ion Iminium Ion->Secondary Amine + HCOOH - CO₂ Second Imine Formation Second Imine Formation Secondary Amine->Second Imine Formation + HCHO - H₂O Tertiary Amine N,N-Dimethyl-L-tryptophan (R-N(CH₃)₂) Second Iminium Ion Second Iminium Ion Second Imine Formation->Second Iminium Ion Second Iminium Ion->Tertiary Amine + HCOOH - CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction.

References

Application Notes and Protocols for Studying LAT1 Inhibition with Tryptophan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including tryptophan, across cell membranes.[1][2] LAT1 is a sodium-independent antiporter, often exchanging extracellular amino acids for intracellular glutamine.[2][3] Its expression is significantly upregulated in various cancers to meet the high demand for essential amino acids required for rapid cell growth and proliferation, making it an attractive target for anticancer drug development.[1][4][5][6] Tryptophan and its derivatives are being explored as potential inhibitors of LAT1 to selectively starve cancer cells of essential nutrients.[3][7] These application notes provide detailed experimental protocols for researchers to investigate the inhibitory effects of tryptophan derivatives on LAT1 function.

Data Presentation: Inhibition of LAT1 by Tryptophan Derivatives

The following table summarizes the inhibitory potency (IC50) of various tryptophan derivatives against LAT1-mediated uptake of a radiolabeled substrate, typically [³H]-L-leucine, in human colon carcinoma HT-29 cells. A lower IC50 value indicates a more potent inhibitor.

Tryptophan DerivativeCell LineSubstrateIC50 (µM)Reference
5-Benzyloxy-L-tryptophanHT-29[³H]-L-leucine19[3][7]
4-Benzyloxy-L-tryptophanHT-29[³H]-L-leucine>100[3]
6-Benzyloxy-L-tryptophanHT-29[³H]-L-leucine>100[3]
7-Benzyloxy-L-tryptophanHT-29[³H]-L-leucine>100[3]
L-Tryptophan tetrazole derivativeHT-29[³H]-L-leucineInactive[3][7]

Experimental Protocols

Protocol 1: Cell Culture
  • Cell Line: HT-29 human colon carcinoma cells are a suitable model as they express high levels of LAT1.[3]

  • Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days to maintain logarithmic growth. For uptake assays, seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

Protocol 2: Radiolabeled Substrate Uptake Assay (Cis-Inhibition Assay)

This assay measures the ability of a test compound (tryptophan derivative) to inhibit the uptake of a known radiolabeled LAT1 substrate, such as [³H]-L-leucine.[3][8]

Materials:

  • HT-29 cells cultured in 24-well plates

  • Tryptophan derivatives (test inhibitors)

  • [³H]-L-leucine (radiolabeled substrate)

  • Unlabeled L-leucine

  • Hank's Balanced Salt Solution (HBSS), Na⁺-free. Prepare by replacing NaCl with choline (B1196258) chloride.[8]

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation: On the day of the experiment, aspirate the culture medium from the 24-well plates containing HT-29 cells.

  • Washing: Wash the cells twice with pre-warmed (37°C) Na⁺-free HBSS to remove any remaining amino acids from the medium.

  • Pre-incubation: Add 500 µL of pre-warmed Na⁺-free HBSS to each well and pre-incubate the cells at 37°C for 10 minutes.[8]

  • Inhibition: Aspirate the pre-incubation buffer. Add 250 µL of Na⁺-free HBSS containing a fixed concentration of [³H]-L-leucine (e.g., 1 µM) and varying concentrations of the tryptophan derivative (test inhibitor). Include the following controls:

    • Total Uptake: [³H]-L-leucine without any inhibitor.

    • Non-specific Uptake: [³H]-L-leucine with a high concentration of a known LAT1 inhibitor (e.g., 10 mM unlabeled L-leucine or JPH203).

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 1-5 minutes). This time should be within the linear range of uptake.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold Na⁺-free HBSS.

  • Cell Lysis: Lyse the cells by adding 500 µL of lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.[9]

  • Quantification: Transfer the cell lysates to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of specific uptake against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the specific uptake of the radiolabeled substrate by 50%.

Protocol 3: Kinetic Analysis (Determination of Ki)

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis is performed. This involves measuring the uptake of varying concentrations of the radiolabeled substrate in the presence of a fixed concentration of the inhibitor.

Procedure:

  • Follow the steps of the radiolabeled substrate uptake assay (Protocol 2).

  • In the inhibition step, use a range of [³H]-L-leucine concentrations (e.g., spanning the Km value for LAT1, which is typically in the low µM range) in the absence and presence of one or two fixed concentrations of the tryptophan derivative (e.g., at its IC50 and 2x IC50).[2][9]

  • Measure the initial uptake rates (V) at each substrate concentration ([S]).

Data Analysis:

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Michaelis-Menten plot (V vs. [S]).

  • Analyze the changes in the apparent Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor.

    • Competitive Inhibition: Km increases, Vmax remains unchanged.

    • Non-competitive Inhibition: Km remains unchanged, Vmax decreases.

    • Mixed Inhibition: Both Km and Vmax change.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant.[10]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_culture 1. Culture HT-29 Cells seeding 2. Seed cells in 24-well plates cell_culture->seeding washing 3. Wash cells with Na+-free HBSS seeding->washing preincubation 4. Pre-incubate at 37°C washing->preincubation inhibition 5. Add [3H]-L-leucine +/- Inhibitor preincubation->inhibition incubation 6. Incubate at 37°C inhibition->incubation termination 7. Stop uptake with ice-cold HBSS incubation->termination lysis 8. Lyse cells termination->lysis quantification 9. Scintillation Counting lysis->quantification normalization 10. Protein Assay quantification->normalization data_analysis 11. Calculate IC50 / Ki normalization->data_analysis

Caption: Experimental workflow for LAT1 inhibition assay.

lat1_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LAT1 LAT1 (SLC7A5) Leucine Leucine / Tryptophan LAT1->Leucine Uptake mTORC1 mTORC1 Leucine->mTORC1 Activation S6K S6 Kinase mTORC1->S6K Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotion Tryptophan_Derivative Tryptophan Derivative (Inhibitor) Tryptophan_Derivative->LAT1 Inhibition

Caption: LAT1-mediated mTOR signaling pathway and its inhibition.

References

Application Notes and Protocols for the Derivatization of Tryptophan for Improved LC-MS Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan, an essential amino acid, and its metabolites are crucial in numerous physiological processes, making their accurate quantification vital in various fields, including clinical diagnostics, neuroscience, and drug development. However, the analysis of tryptophan by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to its moderate polarity, which can lead to poor retention on reversed-phase columns and potential for ion suppression.

Chemical derivatization is a powerful strategy to overcome these limitations. By modifying the tryptophan molecule, its physicochemical properties can be altered to enhance its chromatographic retention, improve ionization efficiency, and increase the sensitivity and selectivity of LC-MS detection. This document provides detailed application notes and experimental protocols for the derivatization of tryptophan using several common reagents.

Derivatization Strategies for Tryptophan

Several derivatization reagents can be employed to improve the LC-MS analysis of tryptophan. The choice of reagent depends on the specific analytical requirements, such as desired sensitivity, sample matrix, and available instrumentation. This section will focus on three widely used derivatization agents: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), o-phthaldialdehyde (OPA), and (R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole ((R)-DBD-PyNCS).

Quantitative Data Summary

The following table summarizes the quantitative improvements in LC-MS detection of tryptophan upon derivatization with different reagents.

Derivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)Signal EnhancementReference
Undenivatized Tryptophan --Baseline-
AQC 0.02 µM0.06 µM~10-fold[1][2]
OPA --25 to 100-fold (for amino acids)
(R)-DBD-PyNCS ~50 pmol~0.5 µMSignificant (inferred from low LOD)[3]
BNAP 0.15–9.43 ng/mL--

Note: The signal enhancement for OPA is a general estimation for amino acids. The enhancement for (R)-DBD-PyNCS is inferred from the significant improvement in detection limits, as it is primarily a fluorescent derivatizing agent also suitable for MS.

Experimental Workflows and Chemical Reactions

To visualize the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_workflow General Derivatization Workflow Sample_Preparation Sample Preparation (e.g., protein precipitation, extraction) Derivatization Derivatization Reaction (Tryptophan + Reagent) Sample_Preparation->Derivatization LC_Separation LC Separation (Reversed-Phase Chromatography) Derivatization->LC_Separation MS_Detection MS Detection (Mass Spectrometry) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

General derivatization workflow for LC-MS analysis.

G cluster_reaction AQC Derivatization of Tryptophan Tryptophan Tryptophan R-NH2 AQC_Tryptophan AQC-Tryptophan Derivative R-NH-CO-NH-C9H6N Tryptophan->AQC_Tryptophan + AQC AQC AQC 6-aminoquinolyl-N- hydroxysuccinimidyl carbamate AQC->AQC_Tryptophan

Reaction of tryptophan with AQC derivatizing reagent.

Detailed Experimental Protocols

Protocol 1: Derivatization of Tryptophan with AQC

This protocol is based on the Waters AccQ•Tag™ chemistry, a widely used pre-column derivatization method for amino acids.[1][2]

Materials:

  • AccQ•Tag™ Ultra Derivatization Kit (or equivalent AQC reagent)

  • Borate (B1201080) Buffer (provided with the kit or prepared)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water, LC-MS grade

  • Tryptophan standard solutions

  • Sample containing tryptophan

  • Heating block or water bath at 55°C

  • Microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Reconstitute the AQC reagent according to the manufacturer's instructions, typically with acetonitrile.

  • Sample and Standard Preparation:

    • Prepare a series of tryptophan standard solutions of known concentrations in a suitable solvent (e.g., water or a weak buffer).

    • For biological samples, perform a protein precipitation step. For example, add a 3-fold excess of cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins. Collect the supernatant for derivatization.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix the following in order:

      • 70 µL of Borate Buffer

      • 10 µL of sample or standard

    • Vortex briefly to mix.

    • Add 20 µL of the reconstituted AQC reagent.

    • Vortex immediately and thoroughly for at least 30 seconds.

  • Incubation:

    • Heat the reaction mixture at 55°C for 10 minutes. This step ensures the completion of the derivatization and the hydrolysis of excess reagent.

  • LC-MS Analysis:

    • After incubation, the sample is ready for injection into the LC-MS system.

    • A typical starting point for chromatographic separation is a C18 reversed-phase column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

Protocol 2: Derivatization of Tryptophan with o-Phthaldialdehyde (OPA)

This protocol provides a general guideline for OPA derivatization, which is rapid and effective for primary amines. Note that OPA derivatives can be less stable than AQC derivatives, so timely analysis is recommended.

Materials:

  • o-Phthaldialdehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA) or other thiol

  • Borate buffer (e.g., 0.4 M, pH 10.2)

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Tryptophan standard solutions

  • Sample containing tryptophan

  • Microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Prepare the OPA/thiol reagent by dissolving OPA in borate buffer and then adding the thiol (e.g., 3-MPA). A typical recipe is to dissolve 50 mg of OPA in 1.25 mL of methanol, then add 1.15 mL of borate buffer and 50 µL of 3-MPA. This reagent should be prepared fresh daily and protected from light.

  • Sample and Standard Preparation:

    • Prepare tryptophan standards and process biological samples as described in Protocol 1.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix the sample or standard with the OPA/thiol reagent. A common ratio is 1:1 (v/v). For example, mix 50 µL of sample with 50 µL of the OPA reagent.

    • Vortex immediately for 1-2 minutes at room temperature. The reaction is typically very fast.

  • LC-MS Analysis:

    • Inject the derivatized sample into the LC-MS system without delay.

    • Use a C18 reversed-phase column with a gradient elution, similar to that described for AQC derivatives.

Protocol 3: Derivatization of Tryptophan with (R)-DBD-PyNCS

This protocol is suitable for the sensitive detection of tryptophan and can also be used for chiral separations.[3]

Materials:

  • (R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole ((R)-DBD-PyNCS)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Tryptophan standard solutions

  • Sample containing tryptophan

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • Sample and Standard Preparation:

    • Prepare tryptophan standards and process biological samples as described in Protocol 1. The supernatant from protein precipitation should be evaporated to dryness and reconstituted in a suitable solvent if necessary.

  • Derivatization Reaction:

    • To the dried sample or standard residue, add a solution of (R)-DBD-PyNCS in acetonitrile.

    • Add a catalyst, such as pyridine (B92270) or triethylamine, to facilitate the reaction.

    • Vortex to dissolve the residue.

  • Incubation:

    • Heat the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes).

  • LC-MS Analysis:

    • After incubation and cooling to room temperature, the sample can be diluted with an appropriate solvent and injected into the LC-MS system.

    • A C18 reversed-phase column with a suitable gradient is recommended for separation.

Conclusion

Derivatization of tryptophan is a highly effective strategy to enhance its detection by LC-MS. The choice of derivatization reagent will depend on the specific analytical goals, with AQC offering stable derivatives and a well-established protocol, OPA providing rapid derivatization, and reagents like (R)-DBD-PyNCS enabling highly sensitive and chiral analyses. The protocols provided herein serve as a starting point for method development and can be further optimized to meet the specific requirements of your research.

References

Application Notes and Protocols for N,N-Dimethyl-L-tryptophan Hydrochloride in Neurochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established protocols for the specific neurochemical use of N,N-Dimethyl-L-tryptophan Hydrochloride are limited in publicly available scientific literature. The following application notes and protocols are based on the neurochemical properties of the closely related and extensively studied endogenous tryptamine (B22526), N,N-Dimethyltryptamine (DMT). N,N-Dimethyl-L-tryptophan is the amino acid precursor to DMT, and it is plausible that it may serve as a prodrug or exhibit similar activities as a tryptamine analog. Researchers should validate these protocols and applications for their specific experimental context.

Introduction to this compound

This compound is classified as a tryptamine and is available as an analytical reference standard[1][2]. Tryptamines are a class of compounds that share a core indolethylamine structure and often exhibit psychoactive properties by interacting with the serotonergic system. The most well-known endogenous N,N-dimethylated tryptamine is N,N-Dimethyltryptamine (DMT), a potent psychedelic compound found in various plants and animals, and also produced endogenously in mammals[3][4].

Given its structure, this compound is a valuable tool for neurochemical research, potentially serving in several capacities:

  • As a potential precursor or prodrug to N,N-Dimethyltryptamine (DMT): Similar to how L-tryptophan is the precursor to serotonin (B10506), N,N-Dimethyl-L-tryptophan could potentially be metabolized to DMT.

  • As a research tool to investigate the pharmacology of N,N-dimethylated tryptamines: It can be used to study the structure-activity relationships of tryptamines at various serotonin receptor subtypes.

  • As a reference standard: For the analytical and forensic identification and quantification of N,N-dimethylated tryptamines.

Postulated Mechanism of Action in Neurochemical Research

The neurochemical effects of N,N-dimethylated tryptamines like DMT are primarily mediated through their interaction with serotonin (5-HT) receptors[3]. DMT is a potent agonist at several 5-HT receptor subtypes, with a particularly high affinity for the 5-HT2A receptor, which is believed to mediate its psychedelic effects[3]. It also shows affinity for other serotonin receptors, including 5-HT1A, 5-HT2C, and others, as well as the sigma-1 receptor[5].

The study of this compound in neurochemical research would likely focus on its ability to modulate serotonergic transmission. Experiments would aim to determine if it acts as a direct agonist, a partial agonist, or an antagonist at serotonin receptors, or if it influences serotonin synthesis, release, or reuptake.

Signaling Pathway of N,N-Dimethylated Tryptamines (e.g., DMT)

Caption: Biosynthesis of DMT and its signaling via the 5-HT2A receptor.

Quantitative Data for N,N-Dimethyltryptamine (DMT)

The following table summarizes the binding affinities (Ki) of DMT for various human serotonin receptors. This data is crucial for designing experiments and interpreting results when studying compounds like this compound.

Receptor SubtypeBinding Affinity (Ki, nM)Reference Assay
5-HT1A109Radioligand Binding Assay
5-HT1B186Radioligand Binding Assay
5-HT1D108Radioligand Binding Assay
5-HT2A64.9Radioligand Binding Assay
5-HT2B49.3Radioligand Binding Assay
5-HT2C215Radioligand Binding Assay
5-HT5A228Radioligand Binding Assay
5-HT61140Radioligand Binding Assay
5-HT7234Radioligand Binding Assay
SERT>10,000Radioligand Binding Assay

Data is compiled from various sources and should be considered representative. Actual values may vary depending on the experimental conditions.

Experimental Protocols

The following are generalized protocols that can be adapted to study the neurochemical effects of this compound.

This protocol is used to determine the binding affinity of a compound to a specific receptor subtype.

Objective: To determine the Ki of this compound for human serotonin receptors.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A).

  • Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a reaction tube, add the cell membranes, radioligand, and either buffer (for total binding), a known non-specific ligand (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for In Vitro Characterization

in_vitro_workflow start Start: Compound of Interest (N,N-Dimethyl-L-tryptophan HCl) receptor_binding Primary Screen: Receptor Binding Assays (e.g., 5-HT receptor panel) start->receptor_binding functional_assay Secondary Screen: Functional Assays (e.g., Ca²⁺ flux, cAMP) receptor_binding->functional_assay selectivity Determine Receptor Selectivity Profile functional_assay->selectivity mechanism Determine Mechanism of Action (Agonist, Antagonist, etc.) selectivity->mechanism data_analysis Data Analysis and Interpretation mechanism->data_analysis conclusion Conclusion on In Vitro Profile data_analysis->conclusion

Caption: A general workflow for the in vitro characterization of a novel tryptamine.

This protocol is used to assess the behavioral effects of a compound, which can provide insights into its in vivo neurochemical activity. The head-twitch response (HTR) in rodents is a classic behavioral assay for 5-HT2A receptor agonism.

Objective: To determine if this compound induces the head-twitch response in mice, indicative of 5-HT2A receptor activation.

Materials:

  • Male C57BL/6J mice.

  • This compound dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers.

  • Video recording equipment (optional).

Procedure:

  • Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Administer this compound via a chosen route (e.g., intraperitoneal injection) at various doses. A vehicle control group should also be included.

  • Immediately after injection, place the mice back into the observation chambers.

  • Record the number of head twitches for a defined period (e.g., 30 minutes). A head twitch is a rapid, rotational movement of the head.

  • Analyze the data to determine if there is a dose-dependent increase in the head-twitch response compared to the vehicle control.

  • To confirm the involvement of the 5-HT2A receptor, a separate experiment can be conducted where a 5-HT2A antagonist is administered prior to the test compound.

Potential Applications in Drug Development

The study of this compound and related compounds can contribute to the development of novel therapeutics for a variety of neurological and psychiatric disorders. The serotonergic system is a key target for drugs used to treat depression, anxiety, and psychosis. Understanding the structure-activity relationships of tryptamines at serotonin receptors can aid in the design of more selective and effective medications with fewer side effects.

Logical Relationship in Tryptamine Research for Drug Discovery

drug_discovery_logic start Identify Lead Compound (e.g., N,N-Dimethyl-L-tryptophan) in_vitro In Vitro Characterization (Binding, Function, Selectivity) start->in_vitro in_vivo In Vivo Behavioral Studies (Efficacy, Side Effects) in_vitro->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) in_vivo->pk_pd lead_optimization Lead Optimization (Structure-Activity Relationship) pk_pd->lead_optimization lead_optimization->in_vitro Iterative Process preclinical Preclinical Development lead_optimization->preclinical clinical_trials Clinical Trials preclinical->clinical_trials

Caption: The logical progression of tryptamine research in a drug discovery context.

References

Application Notes and Protocols: Cell-Based Assays Using N,N-Dimethyl-L-tryptophan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-L-tryptophan Hydrochloride is a derivative of the essential amino acid L-tryptophan. Its structural similarity to endogenous tryptamines, such as N,N-Dimethyltryptamine (DMT), suggests its potential as a modulator of serotonergic signaling pathways. DMT is known to be a non-selective agonist at a variety of serotonin (B10506) (5-HT) receptors, which are predominantly G-protein coupled receptors (GPCRs) involved in a wide array of physiological and neurological processes.[1][2][3] This document provides detailed protocols for cell-based functional assays to characterize the activity of this compound on specific serotonin receptor subtypes, namely the 5-HT2A and 5-HT1A receptors.

The activation of 5-HT2A receptors, which are coupled to Gαq/11 proteins, initiates a signaling cascade that results in an increase in intracellular calcium levels.[4][5] Conversely, the activation of 5-HT1A receptors, coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[6][7] Therefore, two primary functional assays are presented: a calcium flux assay for Gαq-coupled receptors and a cAMP assay for Gαi-coupled receptors.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in the described cell-based assays. These values are provided as an example for data presentation and comparison.

CompoundTarget ReceptorAssay TypeCell LineParameterValue (nM)
This compound5-HT2ACalcium FluxHEK293EC5085
Serotonin (5-HT) (Reference Agonist)5-HT2ACalcium FluxHEK293EC5014
This compound5-HT1AcAMP InhibitionCHO-K1EC50120
Serotonin (5-HT) (Reference Agonist)5-HT1AcAMP InhibitionCHO-K1EC505

Mandatory Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand N,N-Dimethyl-L-tryptophan HCl Receptor 5-HT2A Receptor Ligand->Receptor G_protein Gαq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Gαq Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HEK293 expressing 5-HT2A) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Dye_Loading 3. Dye Loading (e.g., Fluo-8 AM) Cell_Seeding->Dye_Loading Compound_Addition 4. Compound Addition (N,N-Dimethyl-L-tryptophan HCl) Dye_Loading->Compound_Addition Fluorescence_Measurement 5. Kinetic Fluorescence Reading (Plate Reader) Compound_Addition->Fluorescence_Measurement Data_Normalization 6. Data Normalization Fluorescence_Measurement->Data_Normalization Dose_Response 7. Dose-Response Curve Generation Data_Normalization->Dose_Response EC50_Calculation 8. EC50 Calculation Dose_Response->EC50_Calculation

Caption: Calcium Flux Assay Experimental Workflow.

Experimental Protocols

Protocol 1: Calcium Flux Assay for 5-HT2A Receptor Activation

This protocol describes a method to measure the increase in intracellular calcium concentration following the activation of the 5-HT2A receptor in a cell-based, no-wash fluorescence assay.

1. Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., water or DMSO).

  • Reference Agonist: Serotonin (5-HT) hydrochloride.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Calcium Flux Assay Kit: Commercially available no-wash calcium flux assay kits (e.g., Fluo-8® AM).[8]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

2. Experimental Procedure

  • Cell Culture and Seeding:

    • Culture the HEK293-5HT2A cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • On the day before the assay, harvest the cells and seed them into the 96-well microplate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[8]

    • Incubate the plate overnight to allow for cell attachment.

  • Preparation of Dye-Loading Solution:

    • On the day of the assay, prepare the calcium-sensitive dye (e.g., Fluo-8 AM) loading solution according to the manufacturer's instructions.[8] Typically, this involves dissolving the dye in DMSO and then diluting it in the assay buffer.

  • Dye Loading:

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Preparation of Compound Plates:

    • Prepare serial dilutions of this compound and the reference agonist (Serotonin) in assay buffer at a concentration 2-fold higher than the final desired concentration.

  • Measurement of Calcium Flux:

    • Set up a fluorescence plate reader (e.g., FLIPR™, FlexStation) to measure fluorescence intensity at Ex/Em = 490/525 nm.[8]

    • Program the instrument to add 100 µL of the compound dilutions to the cell plate and record the fluorescence kinetically for approximately 100-120 seconds. A baseline reading should be taken for 10-20 seconds before compound addition.

3. Data Analysis

  • Normalization: For each well, subtract the baseline fluorescence from the peak fluorescence intensity after compound addition.

  • Dose-Response Curves: Plot the normalized fluorescence response against the logarithm of the compound concentration.

  • EC50 Calculation: Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.

Protocol 2: cAMP Assay for 5-HT1A Receptor Activation (Inhibition of Forskolin-Stimulated cAMP)

This protocol outlines a method to measure the Gαi-mediated inhibition of adenylyl cyclase activity by quantifying changes in intracellular cAMP levels.

1. Materials and Reagents

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor.

  • Test Compound: this compound.

  • Reference Agonist: Serotonin (5-HT) hydrochloride.

  • Stimulant: Forskolin (B1673556).

  • cAMP Assay Kit: Commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based assays).[7][9][10][11]

  • Stimulation Buffer: As recommended by the cAMP assay kit manufacturer.

2. Experimental Procedure

  • Cell Culture and Seeding:

    • Culture and seed the CHO-K1-5HT1A cells in a 96-well or 384-well plate as described in Protocol 1.

  • Compound Treatment:

    • On the day of the assay, remove the culture medium and replace it with stimulation buffer containing serial dilutions of this compound or the reference agonist.

    • Pre-incubate the cells with the compounds for a short period (e.g., 15-30 minutes) at 37°C.

  • Stimulation and Lysis:

    • Add a fixed concentration of forsklin (typically in the EC80 range for cAMP production) to all wells (except for the negative control) to stimulate adenylyl cyclase.

    • Incubate for the time recommended by the assay kit manufacturer (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels according to the specific protocol of the chosen cAMP assay kit.

3. Data Analysis

  • Data Conversion: Convert the raw data (e.g., fluorescence ratio, luminescence) to cAMP concentrations using a standard curve.

  • Normalization: Normalize the data with the response to forskolin alone representing 100% and the basal level (no forskolin) representing 0%.

  • IC50/EC50 Calculation: Plot the percentage of inhibition of the forskolin response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (or IC50) for the inhibition of cAMP production.

References

Safe handling and storage procedures for N,N-Dimethyl-L-tryptophan Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of N,N-Dimethyl-L-tryptophan Hydrochloride. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the product.

Product Information and Physical Properties

This compound is an analytical reference standard categorized as a tryptamine.[1][2] It is intended for research and forensic applications only and is not for human or veterinary use.[2][3]

PropertyValueSource
Chemical Name N,N-dimethyl-L-tryptophan, monohydrochloride[1][3]
Synonyms N,N-Dimethyltryptophan[1][3]
CAS Number 2253893-37-5[1][3]
Molecular Formula C₁₃H₁₆N₂O₂ • HCl[1]
Formula Weight 268.7 g/mol [1]
Appearance Solid[1]
Purity ≥95%[1]
Solubility Soluble in DMSO and Water[1]

Hazard Identification and Safety

According to the Globally Harmonized System (GHS), this substance is not classified as hazardous.[3] However, it is essential to follow standard laboratory safety protocols.

Hazard ClassificationRatingSource
GHS Classification Not classified[3]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[3]
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0[3]

Handling and Personal Protective Equipment (PPE)

Even with a non-hazardous classification, prudent laboratory practices should be observed.

3.1. Engineering Controls:

  • Work in a well-ventilated area.

3.2. Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Although no specific glove material is recommended due to a lack of testing, nitrile gloves are a common choice for handling non-hazardous chemicals.[3]

  • Skin and Body Protection: Wear a laboratory coat.

3.3. General Hygiene:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Experimental Protocol: Weighing and Solution Preparation

  • Preparation: Don the appropriate PPE (lab coat, gloves, safety goggles). Ensure the chemical balance is clean and calibrated.

  • Weighing:

    • Place a clean, dry weigh boat on the balance and tare.

    • Carefully transfer the desired amount of this compound solid to the weigh boat using a clean spatula.

    • Record the exact weight.

  • Dissolving:

    • Transfer the weighed solid to an appropriate volumetric flask.

    • Add a small amount of the desired solvent (e.g., DMSO or water) to dissolve the solid completely.

    • Once dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, and date of preparation.

G cluster_prep Preparation cluster_handling Handling cluster_final Final Steps prep1 Don PPE prep2 Prepare clean workspace prep1->prep2 weigh Weigh Compound prep2->weigh dissolve Dissolve in Solvent weigh->dissolve labeling Label Container dissolve->labeling storage Store Appropriately labeling->storage

Caption: Workflow for Safe Handling and Solution Preparation.

Storage and Stability

Proper storage is critical to maintain the stability of the compound.

ParameterRecommendationSource
Storage Temperature -20°C[1]
Stability ≥ 4 years (at -20°C)[1]
Shipping Temperature Room temperature in the continental US; may vary elsewhere.[1]
Incompatible Materials No specific incompatibilities known.[3]
Conditions to Avoid No specific conditions to avoid are listed.[3]

Protocol: Compound Storage

  • Receiving: Upon receipt, verify the integrity of the packaging.

  • Aliquoting (Optional but Recommended): To avoid repeated freeze-thaw cycles of the main stock, consider preparing aliquots.

    • Dissolve the compound in a suitable solvent at a desired concentration.

    • Dispense into smaller, single-use vials.

  • Storage: Store the main container and any aliquots at -20°C in a tightly sealed container.

  • Inventory: Maintain a log of the compound's location, quantity, and date of storage.

Accidental Release and First Aid Measures

5.1. Accidental Release:

  • Spill: In case of a spill, sweep up the solid material, taking care not to generate dust. Place in a suitable container for disposal.

  • Ventilation: Ensure the area is well-ventilated.

5.2. First Aid Measures:

  • General: No special measures are required.[3]

  • Inhalation: Move to fresh air. Consult a doctor if you feel unwell.[3]

  • Skin Contact: The product is generally not irritating to the skin.[3] Wash with soap and water.

  • Eye Contact: Rinse opened eye for several minutes under running water.[3]

  • Ingestion: If symptoms persist, consult a doctor.[3]

G spill Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small Spill assess->small_spill large_spill Large Spill assess->large_spill ppe Ensure Proper PPE small_spill->ppe Proceed evacuate Evacuate Area large_spill->evacuate Proceed contain Contain Spill ppe->contain cleanup Clean up with appropriate material contain->cleanup dispose Dispose of waste in a sealed container cleanup->dispose decontaminate Decontaminate area dispose->decontaminate notify Notify Safety Officer evacuate->notify

References

Application Notes and Protocols for N,N-Dimethyl-L-tryptophan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of N,N-Dimethyl-L-tryptophan Hydrochloride. This document also outlines potential research applications and experimental workflows based on the known biological activities of structurally related tryptamines.

Introduction

This compound is a derivative of the essential amino acid L-tryptophan and is categorized as a tryptamine.[1] It is primarily utilized as an analytical reference standard in research and forensic applications.[1][2] While specific biological activity data for this compound is limited in publicly available literature, its structural similarity to N,N-Dimethyltryptamine (DMT), a known serotonergic psychedelic, suggests potential activity at serotonin (B10506) receptors and other related signaling pathways. These notes provide protocols for solution preparation and suggest experimental designs to investigate its potential biological effects.

Physicochemical and Storage Information

A summary of the key quantitative data for this compound is provided below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₆N₂O₂ • HCl[1]
Formula Weight 268.7 g/mol [1]
Purity ≥95%[1][2]
Appearance A solid[1][2]
Solubility Soluble in DMSO and Water[1]
Storage (Solid) -20°C[1][2]
Stability (Solid) ≥ 4 years at -20°C[1]

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. The following protocols detail the preparation of stock solutions in common solvents.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene (B1209903) tube

  • Vortex mixer

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Weighing: Tare a sterile amber vial on a calibrated analytical balance. Carefully weigh out 2.687 mg of this compound powder into the vial.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a 10 mM Stock Solution in Water

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile, amber glass vial or polypropylene tube

  • Vortex mixer

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Weighing: Tare a sterile amber vial on a calibrated analytical balance. Carefully weigh out 2.687 mg of this compound powder into the vial.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of sterile, nuclease-free water to the vial.

  • Dissolution: Cap the vial securely and vortex the solution until the solid is completely dissolved.

  • Sterilization (Optional): If required for cell culture applications, sterile-filter the aqueous stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the aqueous stock solution in aliquots at -20°C. It is recommended to use aqueous solutions shortly after preparation and to avoid long-term storage.

Stock SolutionSolventConcentrationStorage TemperatureShort-term StabilityLong-term Stability
Protocol 1DMSO10 mM-20°CStable for weeksStable for months
Protocol 2Water10 mM-20°CUse promptlyNot recommended

Potential Research Applications and Experimental Protocols

Disclaimer: The following proposed applications and protocols are based on the known biological activities of the structurally related compound, N,N-Dimethyltryptamine (DMT). Researchers should independently validate these methods for this compound.

Application Note: Investigation of Serotonergic Receptor Activity

This compound may act as a ligand for serotonin (5-HT) receptors, particularly the 5-HT₂A receptor, which is a key target for many tryptamines.[3] In vitro cell-based assays can be employed to determine the binding affinity and functional activity (agonist or antagonist) of the compound at various 5-HT receptor subtypes.

Experimental Protocol: Receptor Binding Assay (Competitive Radioligand Binding)

  • Cell Culture and Membrane Preparation: Culture cells expressing the human 5-HT receptor subtype of interest (e.g., HEK293-h5-HT₂A). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known radioligand for the receptor (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation and Detection: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and the Ki (inhibitory constant) from this curve.

Application Note: Assessment of Neuronal Signaling

Activation of 5-HT receptors can trigger downstream signaling cascades, such as calcium mobilization or changes in cyclic AMP (cAMP) levels. The effect of this compound on these second messenger systems can be quantified in cell-based assays.

Experimental Protocol: Calcium Flux Assay

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 cells stably expressing the human 5-HT₂A receptor) in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the different concentrations of this compound to the wells and immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline for each concentration. Plot the ΔF against the compound concentration and determine the EC₅₀ (concentration that elicits a half-maximal response).

Visualizations

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling pathway for this compound, based on the known mechanisms of DMT.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT2A_Receptor 5-HT2A Receptor PLC PLC 5HT2A_Receptor->PLC Activates Sigma1_Receptor Sigma-1 Receptor Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) Sigma1_Receptor->Downstream_Signaling Modulates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Induces PKC PKC IP3_DAG->PKC Activates Ca_Release->Downstream_Signaling Modulates PKC->Downstream_Signaling Activates Gene_Expression Gene Expression (e.g., c-fos) Downstream_Signaling->Gene_Expression Regulates DMT_Analog N,N-Dimethyl-L- tryptophan HCl DMT_Analog->5HT2A_Receptor Binds DMT_Analog->Sigma1_Receptor Binds

Caption: Hypothesized signaling cascade of N,N-Dimethyl-L-tryptophan HCl.

Experimental Workflow

The diagram below outlines a general workflow for characterizing the in vitro activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Serial_Dilution Perform Serial Dilutions in Assay Buffer Stock_Solution->Serial_Dilution Binding_Assay Receptor Binding Assay (Determine Ki) Serial_Dilution->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux) (Determine EC₅₀/IC₅₀) Serial_Dilution->Functional_Assay Cell_Viability Cell Viability Assay (e.g., MTT/LDH) (Assess Cytotoxicity) Serial_Dilution->Cell_Viability Data_Analysis Analyze Data (Dose-Response Curves) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Cell_Viability->Data_Analysis Conclusion Draw Conclusions (Affinity, Potency, Efficacy) Data_Analysis->Conclusion

References

Troubleshooting & Optimization

N,N-Dimethyl-L-tryptophan Hydrochloride degradation in aqueous solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethyl-L-tryptophan Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the degradation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solution a concern?

This compound is a derivative of the essential amino acid L-tryptophan (B1681604). The stability of this compound in aqueous solutions is a critical factor for its use in research and pharmaceutical development, as degradation can lead to a loss of potency, altered biological activity, and the formation of potentially toxic byproducts. The indole (B1671886) ring of the tryptophan moiety is particularly susceptible to oxidation.[1]

Q2: What are the primary factors that can cause the degradation of this compound in an aqueous solution?

Several factors can contribute to the degradation of this compound in aqueous solutions. These include:

  • Exposure to Light: Similar to L-tryptophan, exposure to light, particularly UV radiation, can induce photodegradation.[2][3]

  • Elevated Temperatures: Storing solutions at elevated temperatures can accelerate the rate of degradation.[2][4]

  • Presence of Oxidizing Agents: Reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, are major contributors to the oxidative degradation of the indole ring.[1] The presence of metal ions can also catalyze oxidation.

  • Oxygen Content: The presence of dissolved oxygen can facilitate oxidative degradation pathways.[5]

Q3: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, they are expected to be analogous to the well-characterized degradation products of L-tryptophan. The primary degradation pathway involves the oxidation of the indole ring. Likely degradation products include:

  • N-formylkynurenine derivatives: Formed by the initial cleavage of the indole ring.

  • Kynurenine derivatives: Formed by the subsequent deformylation of the N-formylkynurenine derivative.[2][5]

  • Oxindolylalanine and Dioxindolylalanine derivatives: Resulting from the oxidation of the indole ring without cleavage.[2]

It is important to note that the dimethylamino group is not expected to be the primary site of degradation under typical aqueous conditions, with the indole ring being the more reactive moiety.

Q4: How can I monitor the degradation of this compound in my experiments?

The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[5][6]

  • HPLC-UV: This method allows for the separation and quantification of the parent compound and its degradation products that contain a chromophore.

  • HPLC-MS: This technique provides higher specificity and allows for the identification of unknown degradation products by providing mass information.[5][7]

Q5: Are there any recommended storage conditions to minimize degradation in aqueous solutions?

To minimize degradation, aqueous solutions of this compound should be:

  • Protected from light: Store solutions in amber vials or cover them with aluminum foil.[5]

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended for long-term storage.

  • Prepared in deoxygenated solvents: Using solvents that have been sparged with an inert gas like nitrogen or argon can reduce oxidative degradation.

  • Prepared fresh: It is always best practice to prepare solutions fresh before use whenever possible. We do not recommend storing the aqueous solution for more than one day.

  • Consider antioxidants: The addition of antioxidants like ascorbic acid may help to reduce degradation.[3][6]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Discoloration (yellowing) of the solution Oxidation of the indole ring, leading to the formation of colored degradation products.[2][5]- Ensure the solution is protected from light. - Prepare the solution using deoxygenated water. - Store the solution at a lower temperature (e.g., 4°C). - Consider adding a suitable antioxidant.
Loss of compound potency or unexpected biological results Degradation of the active this compound.- Analyze the purity of the solution using HPLC to quantify the remaining parent compound. - Prepare fresh solutions before each experiment. - Review storage conditions to ensure they are optimal for stability.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.- Use HPLC-MS to identify the mass of the unknown peaks and propose potential structures based on known tryptophan degradation pathways. - Perform forced degradation studies (e.g., exposure to acid, base, peroxide, light, heat) to systematically identify potential degradation products.
Precipitation of the compound from the solution Poor solubility or degradation to a less soluble product.- Verify the solubility of this compound in your specific buffer system. - Analyze the precipitate to determine if it is the parent compound or a degradation product. - Consider adjusting the pH or using a co-solvent if solubility is an issue, but be aware that this may also affect stability.

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Solution using HPLC-UV

Objective: To determine the degradation rate of this compound under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade water

  • Buffer components (e.g., phosphate, acetate)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Amber HPLC vials

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired aqueous buffer.

    • Ensure the pH of the buffer is accurately adjusted and recorded.

    • Filter the solution through a 0.22 µm filter.

  • Sample Storage:

    • Aliquot the solution into amber HPLC vials.

    • Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C).

    • Include a control sample stored at -80°C, where degradation is assumed to be minimal.

  • HPLC Analysis:

    • Mobile Phase: A typical starting point would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

    • Gradient: A suitable gradient would be, for example, 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of this compound (around 280 nm for the indole chromophore).

    • Injection Volume: 10 µL.

  • Data Collection:

    • Inject samples at specified time points (e.g., 0, 24, 48, 72 hours, 1 week).

    • Record the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Start Prepare Aqueous Solution of N,N-Dimethyl-L-tryptophan HCl Stress Apply Stress Conditions (e.g., Light, Heat, Oxidant) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by HPLC-UV/MS Sample->Analyze Quantify Quantify Parent Compound and Degradation Products Analyze->Quantify Identify Identify Degradation Products (MS) Analyze->Identify Kinetics Determine Degradation Kinetics Quantify->Kinetics

Caption: Experimental workflow for a typical degradation study.

Parent N,N-Dimethyl-L-tryptophan NFK N,N-Dimethyl-N'-formylkynurenine (hypothesized) Parent->NFK Oxidation (e.g., O2, ROS) Oia N,N-Dimethyl-oxindolylalanine (hypothesized) Parent->Oia Oxidation Other Other Oxidation Products Parent->Other Oxidation Kyn N,N-Dimethylkynurenine (hypothesized) NFK->Kyn Deformylation

Caption: Postulated major degradation pathways.

References

Technical Support Center: Preventing Oxidation of Tryptophan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling tryptophan derivatives. This resource provides researchers, scientists, and drug development professionals with practical guidance to minimize the oxidative degradation of these sensitive compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of oxidation in tryptophan derivatives? A1: Tryptophan's indole (B1671886) ring is highly susceptible to oxidation. The primary causes are exposure to reactive oxygen species (ROS) such as singlet oxygen, hydrogen peroxide, and hydroxyl radicals; exposure to light (especially UV); the presence of metal catalysts; and elevated temperatures.[1]

Q2: What are the visible signs of tryptophan derivative oxidation? A2: A common sign of tryptophan degradation in solution is the development of a yellow color.[2][3] Analytically, you may observe the appearance of new peaks in HPLC chromatograms or unexpected masses in mass spectrometry corresponding to oxidation products.[4][5]

Q3: How should I store my tryptophan derivatives to minimize degradation? A3: For long-term stability, solid tryptophan derivatives should be stored at -20°C, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).[6] Aqueous solutions are less stable and should be prepared fresh; if storage is necessary, they should be kept at 4°C for a minimal amount of time and protected from light.[3][7]

Q4: Can oxidation affect the biological activity of my compound? A4: Yes, the oxidation of amino acid residues, including tryptophan, can significantly alter a protein's or peptide's biological activity, half-life, and immunogenicity.[4][8] For example, oxidation of a tryptophan residue in the complementarity-determining region (CDR) of an antibody can lead to a loss of target binding activity.[9]

Troubleshooting Guide

Problem: My solution containing a tryptophan derivative is turning yellow upon storage or during an experiment.

  • Possible Cause: This is a strong indicator of oxidative degradation.[2][3] Factors like exposure to ambient light, dissolved oxygen in the solvent, or elevated temperatures can accelerate this process.[3]

  • Solution:

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[10]

    • Deoxygenate Solvents: Before use, degas all solvents and buffers by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[11][12]

    • Control Temperature: Avoid unnecessary heating. If the protocol allows, run reactions at a lower temperature. Store solutions at 4°C or frozen, if appropriate for the specific derivative.[3]

    • Add an Antioxidant: Consider adding a compatible antioxidant like ascorbic acid to your solution, which has been shown to prevent tryptophan oxidation.[13][14][15]

Problem: My HPLC or LC-MS analysis shows multiple unexpected peaks that I suspect are oxidation products.

  • Possible Cause: Tryptophan can degrade into several products, including hydroxytryptophan, N-formylkynurenine (NFK), and kynurenine, which will appear as new peaks.[16][17] These can be generated during the experimental procedure or even during sample preparation for analysis.[18]

  • Solution:

    • Confirm Identity: Use high-resolution mass spectrometry (LC-MS/MS) to identify the masses of the unexpected peaks. Common mass shifts for tryptophan (Trp) oxidation are Trp+16 (hydroxytryptophan) and Trp+32 (dihydroxy or NFK).[18][19]

    • Use Inert Techniques: Handle all samples using air-free techniques, such as in a glovebox or on a Schlenk line, to prevent exposure to oxygen.[20][21]

    • Optimize Analytical Method: Use a bioinert chromatography system to prevent metal-catalyzed oxidation during analysis.[4] Consider alternative separation techniques like hydrophobic interaction chromatography (HIC), which can offer different selectivity for oxidized variants.[4]

    • Add a Scavenger: Introduce a reactive oxygen species (ROS) scavenger into your reaction or sample buffer if ROS generation is suspected.[22][23]

Problem: The biological activity of my tryptophan-containing peptide/protein is inconsistent or lower than expected.

  • Possible Cause: Site-specific oxidation of a critical tryptophan residue can impair or destroy the compound's function.[8][9]

  • Solution:

    • Quantify Oxidation: Use a validated analytical method, such as reversed-phase HPLC (RP-HPLC), to quantify the percentage of oxidized material in your sample.[5]

    • Implement Preventative Protocols: Rigorously apply preventative measures throughout your workflow. This includes using deoxygenated buffers, working under an inert gas blanket, and protecting the material from light at all stages.[11][24]

    • Consider Chemical Protection: For synthetic peptides, it may be possible to use a protecting group on the tryptophan indole ring (e.g., Nin-formyl) during synthesis or other chemical modification steps, which can then be removed.[25]

Key Prevention Strategies and Protocols

Use of Inert Atmospheres

Excluding oxygen is the most direct way to prevent oxidation. This is achieved using specialized equipment like a glovebox or a Schlenk line.[10]

Experimental Protocol: Reaction Setup using a Schlenk Line
  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., overnight at 120°C) to remove adsorbed water. Allow to cool to room temperature under a stream of inert gas (argon or nitrogen).[11]

  • System Purge: Assemble the glassware on the Schlenk line. Evacuate the apparatus using the vacuum pump for several minutes, then refill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure the atmosphere is free of air and moisture.[11]

  • Solvent Degassing: Use a previously degassed solvent. The most effective method is "freeze-pump-thaw":

    • Freeze the solvent in the flask using liquid nitrogen until it is solid.

    • Apply a high vacuum for several minutes to remove gases from above the frozen solvent.

    • Close the flask to the vacuum and thaw the solvent. Bubbles of dissolved gas will be released.

    • Repeat this cycle at least three times. After the final thaw, backfill the flask with inert gas.[12]

  • Reagent Transfer: Add solid reagents under a positive pressure of inert gas. Transfer liquids and solutions using gas-tight syringes or a cannula.[20]

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the experiment. This is often achieved by venting the line through an oil or mercury bubbler.[20]

Application of Antioxidants and Scavengers

Antioxidants or "scavengers" are compounds that preferentially react with and neutralize harmful reactive oxygen species (ROS).[23][26]

Experimental Protocol: Using Ascorbic Acid as an Antioxidant
  • Determine Compatibility: Ensure ascorbic acid does not interfere with your downstream reactions or assays.

  • Prepare Stock Solution: Prepare a fresh stock solution of L-ascorbic acid in your reaction buffer. A typical starting concentration for testing is 1-10 mM.

  • Application: Add the ascorbic acid to your buffer or cell culture medium before introducing your tryptophan derivative. Studies have shown this effectively prevents tryptophan oxidation without the need for deoxygenation steps.[14][15]

  • Monitor: Analyze a control sample without the antioxidant to quantify its effectiveness.

Control of Environmental Factors

Simple adjustments to the experimental environment can significantly reduce degradation.

  • Light: Perform experiments in a darkened room or use amber-colored reaction vessels. Wrap containers and tubing with aluminum foil to block light exposure, as photostability is much lower in the presence of air.[24][27]

  • Temperature: Store stock solutions at -20°C or below. During experiments, use an ice bath to keep samples cool unless the protocol requires elevated temperatures. High temperatures (e.g., 70°C) can cause significant degradation.[3]

  • pH: Tryptophan photodegradation appears to be more rapid at higher pH values. If your protocol allows, consider using a buffer in the neutral to acidic range.[27]

  • Materials: Use high-purity reagents and solvents. Avoid metal spatulas or equipment that could introduce catalytic metal ions; use a bioinert LC system for analysis where possible.[4]

Quantitative Data Summary

The following tables summarize data on the effectiveness of various preventative measures.

Table 1: Impact of Storage Conditions on Tryptophan Degradation in Aqueous Solution (24 Days)

Storage Condition Tryptophan Loss Overall Color Change (ΔE*) Reference
4°C Minimal No significant change [3]
Room Temperature Minimal No significant change [3]
37°C Minimal Minimal change [3]
70°C 42% Significant [3]
UV Light Exposure 37% Significant [3]
Hydrogen Peroxide (H₂O₂) Variable Minimal [3]

Data adapted from a study on tryptophan stability in cell culture media.[3]

Table 2: Relative Efficacy of Common Antioxidants/Scavengers

Antioxidant / Scavenger Target Species Relative Efficacy References
Ascorbic Acid (Vitamin C) Peroxyl radicals, ROS High [14][15][24][27]
Trolox (Vitamin E analog) Peroxyl radicals High [13]
Melatonin Hydroxyl & peroxyl radicals, singlet oxygen High [28]
3-Hydroxyanthranilic Acid Peroxyl radicals Very High [13]
Potassium Sorbate General antioxidant High [24][27]
Sodium Benzoate General antioxidant Not effective for photostability [24][27]

Efficacy is context-dependent and should be empirically verified for each experimental system.

Visual Guides and Workflows

Tryptophan Oxidation Pathway

The diagram below illustrates a simplified pathway for the oxidation of tryptophan's indole ring into its major degradation products.

Tryptophan_Oxidation Trp Tryptophan (Indole Ring) Radical Tryptophan Radical Trp->Radical H• abstraction ROS Oxidants (O₂, ¹O₂, •OH, Light, Metal) ROS->Trp attack Products N-Formylkynurenine (NFK) Kynurenine (KYN) Hydroxytryptophan Radical->Products +O₂ rearrangement Inert_Atmosphere_Workflow Start Start Dry Oven-Dry Glassware Start->Dry Assemble Assemble on Schlenk Line Dry->Assemble Purge Purge/Refill Cycle (3x) with Inert Gas Assemble->Purge AddReagents Add Reagents under Positive Inert Gas Flow Purge->AddReagents Degas Prepare Degassed Solvents (e.g., Freeze-Pump-Thaw) Degas->AddReagents Reaction Run Reaction under Inert Atmosphere AddReagents->Reaction End End Reaction->End Prevention_Strategy_Decision_Tree A Is the derivative extremely air/moisture sensitive? B Use full inert technique (Glovebox / Schlenk Line) A->B Yes C Is the reaction/process known to generate ROS? A->C No / Unsure D Add compatible antioxidant (e.g., Ascorbic Acid, Trolox) C->D Yes E Are you working with dilute aqueous solutions? C->E No D->E F Use degassed buffers, protect from light, keep cool E->F Yes G Basic Precautions: - Protect from light - Minimize time in solution - Store properly E->G No

References

Troubleshooting poor solubility of N,N-Dimethyl-L-tryptophan Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with N,N-Dimethyl-L-tryptophan Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[1] For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into an aqueous buffer or culture medium.

Q2: Why is my this compound not dissolving in water?

While the compound is water-soluble, several factors can affect its dissolution, including:

  • Concentration: You may be trying to dissolve the compound above its solubility limit in water at a given temperature.

  • Temperature: The solubility of tryptophan derivatives generally increases with temperature.[2] Gently warming the solution may aid dissolution.

  • pH: The pH of the solution is a critical factor. As a hydrochloride salt, the compound should be more soluble in acidic to neutral aqueous solutions. The solubility of tryptophan and its derivatives is significantly influenced by pH.[2][3]

Q3: Can I adjust the pH to improve the solubility of this compound?

Yes, pH adjustment can significantly impact solubility. Since it is a hydrochloride salt, the compound is in an acidic form. Maintaining a slightly acidic to neutral pH is generally advisable. Attempting to dissolve it in a basic solution and then lowering the pH can sometimes lead to precipitation.[4] For tryptophan itself, solubility is notably increased in acidic conditions due to the protonation of the amino group.[5]

Q4: Is it normal for the solution to appear cloudy or have precipitates after initial dissolution?

This can occur if the compound's solubility limit is exceeded or if the solvent conditions (e.g., pH, temperature) are not optimal. It can also happen when a concentrated stock in an organic solvent is diluted into an aqueous buffer where the compound is less soluble.

Q5: How should I prepare a stock solution for cell culture experiments?

A common method for compounds with limited aqueous solubility is to prepare a high-concentration stock solution in DMSO.[4] This stock can then be diluted to the final working concentration in your cell culture medium. It is crucial to ensure the final concentration of DMSO is low enough (typically <1%) to not affect the cells.

Troubleshooting Guide

Issue 1: The compound is not dissolving in the chosen solvent.

This guide provides a step-by-step approach to address solubility challenges with this compound.

A Start: Undissolved Compound B Verify Solvent Choice (Water, DMSO recommended) A->B C Is the concentration too high? B->C D Try reducing the concentration. C->D Yes E Apply Gentle Heating (e.g., 37°C water bath) C->E No D->E F Did it dissolve? E->F G Sonication F->G No L Success: Compound Dissolved F->L Yes H Did it dissolve? G->H I Adjust pH (if aqueous) Try adding a small amount of dilute HCl. H->I No H->L Yes J Did it dissolve? I->J K Consider an alternative solvent (e.g., DMSO for stock solution). J->K No J->L Yes M Problem Persists: Contact Technical Support K->M

Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: The compound precipitates out of solution after dilution.

This often occurs when a concentrated stock in an organic solvent is diluted into an aqueous solution.

A Start: Precipitation after dilution B Is the final concentration in the aqueous buffer too high? A->B C Lower the final concentration. B->C Yes D Increase the proportion of organic solvent in the final solution (if experiment allows). B->D No G Success: Stable Solution C->G E Add the stock solution to the aqueous buffer dropwise while vortexing. D->E F Did the precipitate redissolve? E->F F->G Yes H Problem Persists: Consider a different buffer system or consult literature for co-solvents. F->H No

Caption: Workflow for addressing precipitation after dilution.

Quantitative Solubility Data

CompoundSolventSolubilityNotes
N,N-Dimethyl-L-tryptophan HCl DMSO Soluble [1]No quantitative data available.
N,N-Dimethyl-L-tryptophan HCl Water Soluble [1]Solubility is dependent on pH and temperature.[2]
L-Tryptophanamide HClDMSO~1 mg/mL[6]Data for a related tryptophan derivative.
L-Tryptophanamide HClDimethyl formamide~1 mg/mL[6]Data for a related tryptophan derivative.
L-Tryptophanamide HClPBS (pH 7.2)~5 mg/mL[6]Data for a related tryptophan derivative.
L-TryptophanWater11.4 g/L at 25°C[7]Solubility increases with temperature.[7]
L-TryptophanHot AlcoholSoluble[7]Qualitative data for the parent amino acid.
N-Acetyl-DL-tryptophanWaterSlightly solubleData for an N-acetylated derivative.
N-Acetyl-DL-tryptophanEthanol (96%)Very solubleData for an N-acetylated derivative.

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

This protocol outlines a general method to determine the solubility of this compound in a given solvent.

  • Preparation:

    • Accurately weigh a small amount of this compound.

    • Measure a precise volume of the desired solvent (e.g., water, buffer at a specific pH, DMSO).

  • Dissolution:

    • Add the compound to the solvent in small, incremental amounts.

    • After each addition, stir or vortex the mixture vigorously for a set period (e.g., 2-5 minutes).

    • Visually inspect the solution for any undissolved particles.

  • Equilibration:

    • If undissolved solid remains, continue stirring the suspension at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation and Quantification:

    • Centrifuge the suspension at high speed to pellet any undissolved solid.

    • Carefully collect a known volume of the clear supernatant.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The solubility is the concentration of the compound in the saturated supernatant, typically expressed in mg/mL or mol/L.

Protocol 2: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution in DMSO for use in biological assays.

  • Pre-weighing:

    • In a sterile microcentrifuge tube or glass vial, accurately weigh the desired amount of this compound.

  • Solvent Addition:

    • Add the appropriate volume of high-purity, sterile DMSO to achieve the target concentration (e.g., for a 10 mM stock of a compound with a formula weight of 268.7 g/mol , dissolve 2.687 mg in 1 mL of DMSO).

  • Dissolution:

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Usage:

    • When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in the aqueous buffer or cell culture medium. Add the stock solution dropwise while vortexing the buffer to minimize precipitation. Ensure the final DMSO concentration is non-toxic to your experimental system.

References

Identifying impurities in N,N-Dimethyl-L-tryptophan Hydrochloride samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyl-L-tryptophan Hydrochloride.

Troubleshooting Guides & FAQs

Q1: I am observing unexpected peaks in my HPLC analysis of this compound. What could they be?

A1: Unexpected peaks in your chromatogram likely represent impurities. These can arise from the synthetic process or degradation of the product. Potential impurities could include:

  • Starting materials and reagents: Unreacted L-tryptophan (B1681604) or methylating agents.

  • Side products: Isomers or incompletely methylated forms of tryptophan (e.g., N-Methyl-L-tryptophan).

  • Degradation products: Oxidation of the indole (B1671886) ring can lead to various degradation products, similar to those seen with L-tryptophan, such as N-formylkynurenine analogues.[1][2] Tryptophan is highly susceptible to oxidation from factors like reactive oxygen species, light, and heat.[2]

To identify these peaks, it is recommended to use a high-resolution analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: How can I confirm the identity of a suspected impurity?

A2: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for impurity identification.

  • LC-MS/MS: This technique can provide the mass of the impurity, which can be used to predict its elemental composition. Fragmentation patterns (MS/MS) can further help in elucidating the structure.[3][4]

  • NMR Spectroscopy: 1H and 13C NMR can provide detailed structural information, allowing for unambiguous identification of the impurity. Comparing the NMR spectra of your sample with known reference standards is a definitive way to confirm an impurity's identity.[5][6]

Q3: My sample of this compound has developed a yellowish tint. What could be the cause?

A3: A change in color, such as yellowing, is often an indication of degradation. The indole ring of tryptophan and its derivatives is susceptible to oxidation, which can lead to the formation of colored byproducts.[1] To minimize degradation, store the compound at the recommended temperature (typically -20°C), protected from light and moisture.[7]

Q4: What are the best practices for sample preparation for impurity analysis by HPLC?

A4: Proper sample preparation is crucial for accurate impurity profiling. Here are some best practices:

  • Solvent Selection: Use high-purity solvents (e.g., HPLC or LC-MS grade) to avoid introducing extraneous peaks.[8] this compound is soluble in water and DMSO.[7]

  • Filtration: Filter your sample solution through a 0.20 µm filter before injection to remove any particulate matter that could interfere with the analysis.[3]

  • Concentration: Prepare a sample concentration that is within the linear range of your detector to ensure accurate quantification of both the main compound and any impurities.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol is a general method for the analysis of tryptophan-related impurities and can be adapted for this compound.

ParameterSpecification
Column Ultrasphere, 5 µm, 250 mm × 4.6 mm i.d.[3]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in water[3]
Mobile Phase B 0.1% TFA in acetonitrile/water (80/20, v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection UV at 220 nm and 280 nm[9]
Injection Volume 10 µL
Gradient Program 0–2 min: 5% B; 2–37 min: 5–65% B; 37–42 min: 65–100% B; 42–47 min: 100% B; 47–50 min: 100–5% B; 50–60 min: 5% B[3]
Protocol 2: LC-MS/MS Method for Impurity Identification

This protocol provides a starting point for developing an LC-MS/MS method for sensitive detection and identification of impurities.

ParameterSpecification
Column YMC Triart PFP, 1.9 µm, 100 mm × 2.1 mm i.d.[3]
Mobile Phase A 0.35% Formic Acid in water[3]
Mobile Phase B Acetonitrile/water (95/5, v/v)[3]
Flow Rate 0.25 mL/min[3]
Column Temperature 40 °C[3]
Injection Volume 3 µL[3]
Gradient Program 0–3 min: 0% B; 3–8 min: 0–50% B; 8–9 min: 50–95% B; 9–10 min: 95% B; 10–10.1 min: 95–0% B; 10.1–15 min: 0% B[3]
Mass Spectrometry Positive Ion Mode, Scan Range m/z 100-500[3]

Visualizations

impurity_identification_workflow start Start: N,N-Dimethyl-L-tryptophan Hydrochloride Sample prep Sample Preparation (Dissolution & Filtration) start->prep hplc HPLC Analysis (Protocol 1) prep->hplc data_analysis Chromatogram Analysis hplc->data_analysis expected_peak Expected Peak Observed data_analysis->expected_peak Clean Profile unexpected_peaks Unexpected Peaks Observed data_analysis->unexpected_peaks Potential Impurities end End: Purity Assessed expected_peak->end lcms LC-MS/MS Analysis (Protocol 2) unexpected_peaks->lcms ms_data Mass Data Interpretation (m/z and Fragmentation) lcms->ms_data nmr NMR Spectroscopy (Structure Elucidation) ms_data->nmr Further Confirmation impurity_id Impurity Structure Identified ms_data->impurity_id Tentative ID nmr->impurity_id impurity_id->end degradation_pathway dmt N,N-Dimethyl-L-tryptophan degradation_products Oxidized Degradation Products (e.g., N-formylkynurenine analogues) dmt->degradation_products Oxidation oxidizing_agents Oxidizing Agents (e.g., light, heat, ROS) oxidizing_agents->degradation_products

References

Technical Support Center: Optimizing HPLC Separation of Tryptophan and its Methylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of tryptophan and its methylated derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC separation of tryptophan and its methylated derivatives.

Problem: Poor Peak Resolution

Symptoms: Overlapping peaks of tryptophan and its methylated derivatives, making accurate quantification difficult.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Optimize the mobile phase. Tryptophan and its derivatives are often separated using reversed-phase chromatography.[1][2] A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[1][3][4][5] Adjusting the gradient or the isocratic composition of the organic modifier can significantly impact resolution.[6][7]
Incorrect Mobile Phase pH The pH of the mobile phase is a critical parameter. For basic compounds like tryptophan and its derivatives, using a low pH mobile phase (around 2-3) can suppress the ionization of silanol (B1196071) groups on the stationary phase, reducing peak tailing and improving resolution.[8][9][10] Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) are common additives to control the pH.[9]
Suboptimal Stationary Phase The choice of stationary phase is crucial. C18 columns are widely used for the separation of tryptophan and its metabolites.[1][3][4][5] However, for challenging separations, other stationary phases like cyano (CN) or diol (DIOL) columns can be explored.[3][4][5] Using columns with smaller particle sizes or solid-core particles can also enhance efficiency and resolution.[6][7]
Inadequate Column Temperature Higher column temperatures can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, excessive temperatures can degrade the column or the analytes. Experiment with temperatures in the range of 25-40°C to find the optimal condition.[6]
Inappropriate Flow Rate Lowering the flow rate generally increases the retention time and can improve the separation of closely eluting peaks.[6] However, this will also increase the analysis time. Finding a balance between resolution and run time is key.
Problem: Peak Tailing

Symptoms: Asymmetrical peaks with a "tail" extending from the peak maximum, which can affect integration and accuracy.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols Tryptophan and its derivatives contain basic amine groups that can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.[8][11] To mitigate this, use a low pH mobile phase (pH ≤ 3) to protonate the silanols and reduce these interactions.[8][11] Alternatively, use end-capped or base-deactivated columns specifically designed to minimize silanol interactions.[11]
Column Overload Injecting too much sample can lead to peak distortion, including tailing.[11][10][12] Reduce the injection volume or dilute the sample.[10][12]
Inappropriate Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10][12] Ideally, the sample should be dissolved in the initial mobile phase.[12]
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape.[10] Regularly flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[10] Using a guard column can help protect the analytical column.[11]
Extra-column Dead Volume Excessive tubing length or fittings that are not properly connected can contribute to peak broadening and tailing.[11][12] Ensure all connections are secure and use tubing with the appropriate inner diameter.[10]
Problem: Variable Retention Times

Symptoms: The retention times of the analytes shift between injections or runs.

Possible Causes & Solutions:

CauseSolution
Mobile Phase Instability Ensure the mobile phase is well-mixed and degassed. Changes in the mobile phase composition over time can lead to retention time drift.[13] If using a buffer, ensure it is within its effective buffering range and has not precipitated.[13]
Column Equilibration Insufficient column equilibration between gradient runs can cause retention time variability. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[13]
Temperature Fluctuations Inconsistent column temperature can lead to shifts in retention time. Use a column oven to maintain a constant temperature.[6][13]
Pump Performance Issues Inconsistent flow rates from the HPLC pump can cause retention time to vary. Check for leaks, air bubbles in the pump heads, and ensure the pump seals are in good condition.[13]
Changes in Analyte Ionization The protonation state of tryptophan and its derivatives can be affected by the mobile phase pH, which in turn affects their retention.[14] Maintaining a stable and appropriate mobile phase pH is crucial for consistent retention times.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for tryptophan and its methylated derivatives?

A good starting point is to use a C18 reversed-phase column with a mobile phase consisting of a low pH aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic modifier like acetonitrile or methanol.[1][15] A gradient elution from a low to a high percentage of the organic modifier is often used to separate compounds with different polarities.

Q2: How can I improve the sensitivity of my analysis?

To improve sensitivity, you can:

  • Use a more sensitive detector: Fluorescence detection is often more sensitive for tryptophan and its derivatives than UV detection.[16][17] The native fluorescence of the indole (B1671886) ring can be utilized.

  • Optimize detection wavelengths: For UV detection, monitor at a wavelength where the analytes have maximum absorbance, typically around 220 nm or 280 nm.[2] For fluorescence, optimize the excitation and emission wavelengths.

  • Derivatization: Pre- or post-column derivatization with a fluorescent tag like o-phthaldialdehyde (OPA) can significantly enhance sensitivity.[17][18][19]

  • Use mass spectrometry (MS) detection: LC-MS provides high sensitivity and selectivity.[20][21][22][23][24]

Q3: What are the typical pKa values for tryptophan and how does this affect separation?

Tryptophan has two main pKa values: one for the carboxylic acid group (~2.4) and one for the amino group (~9.4). The pH of the mobile phase relative to these pKa values will determine the ionization state of the molecule and thus its retention behavior in reversed-phase HPLC. At a low pH (e.g., below 2.4), the amino group is protonated (positive charge) and the carboxylic acid is neutral, making the molecule overall positively charged.

Q4: Can I use the same method for analyzing tryptophan in different sample matrices like plasma or cell culture media?

While the core HPLC method may be similar, different sample matrices will require specific sample preparation protocols to remove interferences. For biological samples, protein precipitation is a common first step.[1] Solid-phase extraction (SPE) can be used for further cleanup and concentration of the analytes.[25] It is crucial to validate the method for each specific matrix to ensure accuracy and reproducibility.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method

This protocol provides a general starting point for the separation of tryptophan and its methylated derivatives.

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to a final concentration suitable for detection.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 220 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm)

3. Data Analysis:

  • Identify peaks based on the retention times of standard compounds.
  • Quantify the analytes by comparing their peak areas to a calibration curve prepared from standards of known concentrations.

Protocol 2: Sample Preparation for Biological Fluids (e.g., Plasma)

This protocol describes a typical protein precipitation procedure.

1. Materials:

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA) solution (e.g., 10% w/v)
  • Centrifuge
  • Vortex mixer

2. Procedure:

  • To 100 µL of plasma, add 200 µL of cold 10% TCA.
  • Vortex the mixture for 30 seconds to precipitate the proteins.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Carefully collect the supernatant.
  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column HPLC Column (e.g., C18) Injector->Column Detector Detector (UV/Fluorescence) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for HPLC analysis.

Troubleshooting_Tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing Start Poor Separation? CheckMobilePhase Optimize Mobile Phase Gradient/pH Start->CheckMobilePhase Yes Tailing Peak Tailing? Start->Tailing No, but... CheckStationaryPhase Consider Different Stationary Phase CheckMobilePhase->CheckStationaryPhase CheckTempFlow Adjust Temperature or Flow Rate CheckStationaryPhase->CheckTempFlow CheckpH Lower Mobile Phase pH CheckColumn Use End-capped Column CheckpH->CheckColumn CheckLoad Reduce Sample Concentration CheckColumn->CheckLoad Tailing->CheckpH Yes End Good Separation Tailing->End No

Caption: A decision tree for troubleshooting common HPLC separation issues.

References

N,N-Dimethyl-L-tryptophan Hydrochloride stability issues at room temperature.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N,N-Dimethyl-L-tryptophan Hydrochloride, particularly concerning storage at room temperature. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Accidental Room Temperature Storage

  • Question: I accidentally left my vial of this compound at room temperature for an extended period (e.g., over a weekend). Is the product still viable for my experiment?

  • Answer: While this compound is shipped at room temperature, suggesting short-term stability, long-term storage at room temperature is not recommended.[1][2] The product is chemically stable under standard ambient conditions, but for optimal, long-term stability, storage at -20°C is advised.[1][3] To determine viability, we recommend performing a quality control check. A simple visual inspection for color change or clumping can be an initial indicator. For quantitative assessment, we recommend analytical techniques such as HPLC to check for purity and the presence of any degradation products.

Issue 2: Observing a Change in Physical Appearance

  • Question: My solid this compound has changed color (e.g., developed a yellowish tint) or appears clumpy after being stored. What does this indicate?

  • Answer: A change in the physical appearance of the compound, such as discoloration or clumping, can be an indication of degradation or moisture absorption. Tryptamine derivatives can be susceptible to oxidation, which may lead to color changes.[4] Clumping may suggest the uptake of moisture. We strongly advise against using a product that has visibly changed. For critical applications, it is best to use a fresh, properly stored sample.

Issue 3: Inconsistent Experimental Results

  • Question: I am observing inconsistent or unexpected results in my experiments using this compound. Could this be related to compound stability?

  • Answer: Inconsistent experimental results can stem from various factors, including compound integrity. If the compound has degraded, its purity will be lower, and the presence of impurities could interfere with your assay. If you suspect compound stability is the issue, we recommend performing an analytical validation of your sample. You can compare its analytical profile (e.g., HPLC chromatogram, mass spectrum) to that of a new, unopened vial.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C.[1] While it is shipped at room temperature, indicating stability for short durations, prolonged exposure to ambient temperatures should be avoided to ensure its integrity over time.[1][2] The product should be kept in a tightly sealed container to protect it from moisture and air.[3][5][6]

Q2: What is the shelf life of this compound?

A2: When stored correctly at -20°C, this compound is expected to be stable for at least four years.[1] However, stability can be affected by handling and storage conditions.

Q3: What are the potential degradation pathways for this compound at room temperature?

A3: While specific degradation pathways for this compound are not extensively documented in the provided search results, related tryptamines can undergo oxidation. A potential degradation product for similar compounds like DMT is the N-oxide form.[4] Exposure to light, moisture, and oxygen can potentially accelerate degradation.[5][6]

Q4: How can I assess the stability of my this compound sample?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity and stability of your sample.[7][8] This technique can separate the parent compound from any potential degradation products. Other useful techniques include Mass Spectrometry (MS) for identification of impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[7]

Q5: Are there any visible signs of degradation I should look for?

A5: Yes, visual inspection can be a preliminary check. Signs of degradation may include:

  • Color change: A shift from a white or off-white powder to a yellowish or brownish hue.

  • Clumping or stickiness: This may indicate moisture absorption.

  • Change in solubility: Difficulty in dissolving the compound in a solvent in which it is known to be soluble.[1]

If any of these signs are observed, the product's integrity may be compromised.

Data Summary

Table 1: Recommended Storage and Stability Information

ParameterRecommendationSource
Long-Term Storage Temperature-20°C[1]
Shipping TemperatureRoom Temperature[1][2]
Stated Stability (at -20°C)≥ 4 years[1]
ContainerTightly closed[3][6]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound. Method optimization will be required.

Objective: To determine the purity of this compound and detect the presence of degradation products.

Materials:

  • This compound sample (test sample)

  • This compound reference standard (new, unopened vial)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other suitable buffer components

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column

Method:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., water or DMSO, as it is soluble in both[1]) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a solution of the test sample at the same concentration as the reference standard stock solution.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute compounds.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for optimal wavelength using a PDA detector, or use a standard wavelength for indoles (e.g., 280 nm).

  • Analysis:

    • Inject the standard solutions to establish the calibration curve and determine the retention time of the parent compound.

    • Inject the test sample.

    • Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.

  • Data Interpretation:

    • Calculate the purity of the test sample by comparing the peak area of the main compound to the total peak area of all components.

    • Compare the chromatogram of the test sample to that of the reference standard to identify any new peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation ref_std Reference Standard (New Vial) prep_std Prepare Standard Solutions ref_std->prep_std test_sample Test Sample (Room Temp. Exposed) prep_sample Prepare Sample Solution test_sample->prep_sample hplc HPLC Analysis prep_std->hplc prep_sample->hplc chromatogram Generate Chromatograms hplc->chromatogram compare Compare Chromatograms (Reference vs. Test) chromatogram->compare purity Calculate Purity compare->purity degradation Identify Degradation Products compare->degradation

Caption: Experimental workflow for HPLC-based stability assessment.

degradation_pathway parent N,N-Dimethyl-L-tryptophan Hydrochloride oxidized Oxidized Products (e.g., N-oxide) parent->oxidized Oxidation (Air/Light) hydrolyzed Hydrolysis Products parent->hydrolyzed Hydrolysis (Moisture) other Other Degradants parent->other Other Stress Factors (e.g., Heat)

Caption: Potential degradation pathways for N,N-Dimethyl-L-tryptophan HCl.

References

Technical Support Center: Improving Yield in the N-methylation of L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of L-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of L-tryptophan?

A1: The most common methods for the N-methylation of L-tryptophan include direct methylation with an electrophilic methyl source and reductive amination.

  • Direct Methylation: This involves treating L-tryptophan with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.[1][2] The base deprotonates the amino group, increasing its nucleophilicity towards the methylating agent.

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an imine or enamine intermediate by reacting L-tryptophan with formaldehyde (B43269), which is then reduced in situ by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to yield the N-methylated product.[3][4][5]

Q2: I am observing a significant amount of di-methylated product. How can I prevent this?

A2: Over-methylation to form the di-methylated product is a common issue, especially with highly reactive methylating agents. To minimize this:

  • Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Start with a 1:1 molar ratio of L-tryptophan to the methylating agent and optimize as needed.

  • Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help to favor mono-methylation. Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the desired product is the major component.

  • Choice of Reagents: Using a less reactive methylating agent or a bulkier protecting group on the nitrogen (if applicable) can sterically hinder the second methylation.

Q3: My yield is very low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Deprotonation: The nitrogen of the amino group must be sufficiently deprotonated to become nucleophilic. Ensure your base is strong enough and that you are using anhydrous conditions, especially with bases like sodium hydride.[1][2]

  • Poor Solubility: L-tryptophan and its salts may have poor solubility in common organic solvents. Consider using a solvent mixture, such as THF and DMF, to improve solubility.

  • Ineffective Methylating Agent: The chosen methylating agent may not be reactive enough under your reaction conditions. While methyl iodide is common, dimethyl sulfate can be more reactive.[1]

  • Side Reactions: The indole (B1671886) ring of tryptophan can undergo side reactions under certain conditions. Using scavengers like dithioethane (DTE) during deprotection steps in solid-phase synthesis can help prevent this.[6]

Q4: How can I purify the N-methyl-L-tryptophan product?

A4: Purification strategies depend on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying the crude product.[7][8]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification technique.[9]

  • Reverse-Phase HPLC (RP-HPLC): For high-purity requirements, such as for biological assays, RP-HPLC is an excellent method for purification.[6]

  • Ion-Exchange Chromatography: If the product is in a salt form, ion-exchange chromatography can be a powerful purification tool.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield Incomplete deprotonation of the alpha-amino group.Use a stronger base or ensure anhydrous conditions. For NaH, ensure it is fresh.[1][2]
Poor solubility of L-tryptophan or its salt.Use a co-solvent like DMF with THF to improve solubility.
Ineffective methylating agent.Consider using a more reactive agent like dimethyl sulfate instead of methyl iodide.[1]
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.
Over-methylation (Di-methylation) Excess methylating agent.Use a stoichiometric amount (1.0-1.2 equivalents) of the methylating agent.
Prolonged reaction time or high temperature.Monitor the reaction by TLC or LC-MS and quench it upon completion. Run the reaction at a lower temperature.
Presence of Unreacted Starting Material Insufficient amount of methylating agent or base.Ensure the correct stoichiometry of all reagents.
Short reaction time.Increase the reaction time and monitor for the disappearance of the starting material.
Side Reactions on the Indole Ring Harsh reaction conditions (e.g., strong acid or base).Use milder reaction conditions. Consider protecting the indole nitrogen if necessary. In peptide synthesis, use scavengers during cleavage.[6]
Racemization of the Chiral Center Strong basic conditions.Use a milder base or a reaction method known to minimize racemization, such as reductive amination.

Data Presentation

Table 1: Comparison of Common N-Methylation Methods for Amino Acids (Representative Yields)

Method Methylating Agent Reducing Agent Base Typical Yield Key Considerations
Direct MethylationMethyl IodideN/ANaH, K₂CO₃, etc.Moderate to GoodCan lead to over-methylation. Requires careful control of stoichiometry.[10]
Direct MethylationDimethyl SulfateN/ANaH, NaOHGood to HighMore reactive and toxic than methyl iodide. Can also cause over-methylation.[1][2]
Reductive AminationFormaldehydeSodium Cyanoborohydride (NaBH₃CN)N/A (pH control)HighMilder conditions, less risk of over-methylation and racemization. NaBH₃CN is toxic.[3][4][5]
Reductive AminationFormaldehydeSodium Triacetoxyborohydride (STAB)N/A (pH control)HighMilder and less toxic than NaBH₃CN.[11]

Note: Yields are representative and can vary significantly based on the specific substrate, reaction conditions, and scale.

Experimental Protocols

Protocol 1: N-methylation of L-tryptophan using Dimethyl Sulfate
  • Dissolution and Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-tryptophan (1 equivalent) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature remains low. Stir the mixture at 0 °C for 30 minutes.

  • Methylation: Slowly add dimethyl sulfate (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: N-methylation of L-tryptophan via Reductive Amination
  • Dissolution: Dissolve L-tryptophan (1 equivalent) in a mixture of methanol (B129727) and water.

  • Imine Formation: Add an aqueous solution of formaldehyde (1.2 equivalents) to the solution and stir at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining a low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Quenching: Carefully quench the reaction by adding acetone (B3395972) to consume any excess reducing agent.

  • Workup: Acidify the reaction mixture with 1M HCl to pH ~2 to destroy any remaining sodium cyanoborohydride. Then, adjust the pH to ~9-10 with a suitable base (e.g., NaOH).

  • Extraction and Purification: Extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as needed.

Mandatory Visualization

experimental_workflow_dimethyl_sulfate cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification start L-Tryptophan in anhydrous DMF deprotonation Add NaH at 0°C start->deprotonation Inert Atmosphere methylation Add Dimethyl Sulfate at 0°C deprotonation->methylation react Stir at RT (4-6h) methylation->react quench Quench with aq. NH4Cl react->quench TLC/LC-MS Monitoring extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product N-methyl-L-tryptophan purify->product

Caption: Workflow for N-methylation using Dimethyl Sulfate.

troubleshooting_low_yield start Low Yield of N-methyl-L-tryptophan check_sm Is there unreacted starting material? start->check_sm check_overmethylation Is di-methylation observed? check_sm->check_overmethylation No solution_sm Increase reaction time/ temperature or check reagent stoichiometry. check_sm->solution_sm Yes check_side_products Are there other unidentified spots/peaks? check_overmethylation->check_side_products No solution_overmethylation Reduce amount of methylating agent, lower temperature, or reduce reaction time. check_overmethylation->solution_overmethylation Yes solution_side_products Consider milder conditions, protecting groups, or alternative methods (e.g., reductive amination). check_side_products->solution_side_products Yes end Optimize and Repeat check_side_products->end No solution_sm->end solution_overmethylation->end solution_side_products->end

Caption: Troubleshooting logic for low yield in N-methylation.

References

Technical Support Center: Tryptophan Analysis in Protein Hydrolysates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tryptophan in protein hydrolysates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the unique challenges of tryptophan quantification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experimental analysis of tryptophan in protein hydrolysates.

Question: Why am I observing low or no recovery of tryptophan in my protein hydrolysate?

Answer:

Low or no recovery of tryptophan is the most common challenge in its analysis and is primarily due to its degradation during hydrolysis. The indole (B1671886) side chain of tryptophan is highly susceptible to oxidation and degradation under harsh chemical conditions, especially during acid hydrolysis.[1][2][3][4]

Possible Causes and Solutions:

  • Inappropriate Hydrolysis Method: Standard acid hydrolysis using 6 M HCl, commonly used for other amino acids, is known to destroy tryptophan.[1][2] The strong acidic conditions lead to the degradation of its indole ring.[5]

    • Solution: Employ alternative hydrolysis methods such as alkaline hydrolysis or enzymatic hydrolysis, which are milder and better preserve the tryptophan structure.[6][7][8][9]

  • Oxidation during Hydrolysis: The presence of oxygen or oxidizing agents during hydrolysis can lead to significant tryptophan loss.

    • Solution: Perform hydrolysis under an inert atmosphere (e.g., nitrogen or argon) and consider adding antioxidants or scavengers to the hydrolysis mixture.[3][6][10] Thiol compounds like β-mercaptoethanol or the addition of phenol (B47542) have been shown to offer protection.[11][12] The inclusion of starch has also been reported as an effective antioxidant.[13]

  • Presence of Carbohydrates: If your sample has a high carbohydrate content, acid hydrolysis can lead to the formation of humin, which can further contribute to tryptophan degradation.

    • Solution: Alkaline or enzymatic hydrolysis are preferred for carbohydrate-rich samples.[11]

  • Reaction with Other Amino Acids: During acid hydrolysis, tryptophan can react with other amino acids, such as cystine, leading to the formation of degradation products like β-3-oxindolylalanine and tryptathionine.[14][15]

    • Solution: Using alternative hydrolysis methods minimizes these side reactions.

Question: I am using alkaline hydrolysis, but my tryptophan recovery is still inconsistent. What could be the issue?

Answer:

While alkaline hydrolysis is a significant improvement over acid hydrolysis for tryptophan analysis, several factors can still affect the consistency and accuracy of your results.

Possible Causes and Solutions:

  • Racemization: Alkaline conditions can cause racemization of amino acids, which might affect quantification depending on the analytical method used.

    • Solution: While difficult to avoid completely, optimizing hydrolysis time and temperature can help minimize racemization. Be aware of this potential issue when interpreting your data.

  • Interference from Other Amino Acids: Certain amino acids like cysteine, serine, and threonine can be labile under alkaline conditions and may cause some destruction of tryptophan.[16]

    • Solution: Careful optimization of the hydrolysis conditions (base concentration, temperature, and time) is crucial.[3]

  • Incomplete Hydrolysis: Insufficient hydrolysis time or temperature may lead to incomplete release of tryptophan from the protein, resulting in lower measured values.

    • Solution: Ensure that the hydrolysis is carried out for a sufficient duration and at the recommended temperature. Typical conditions for alkaline hydrolysis are 110-120°C for 12-22 hours.[7][17]

  • Neutralization Issues: Improper neutralization of the alkaline hydrolysate before analysis can affect the performance of your analytical column and the accuracy of your results.

    • Solution: Carefully neutralize the hydrolysate to the appropriate pH for your analytical method using an acid like hydrochloric acid or phosphoric acid.[3][18]

Question: My HPLC chromatogram shows interfering peaks co-eluting with tryptophan. How can I resolve this?

Answer:

Co-eluting peaks in HPLC can lead to inaccurate quantification of tryptophan. This issue can arise from the sample matrix, degradation products, or the derivatization reagent.

Possible Causes and Solutions:

  • Matrix Effects: The protein hydrolysate is a complex mixture, and other amino acids or components can interfere with tryptophan detection. Tyrosine, another fluorescent amino acid, can sometimes interfere.

    • Solution: Optimize your HPLC separation conditions. This may involve adjusting the mobile phase composition, gradient, pH, or trying a different stationary phase.[7] Using a fluorescence detector with appropriate excitation and emission wavelengths specific for tryptophan can enhance selectivity.[6][7] Mass spectrometry (MS) detection offers higher specificity and can distinguish tryptophan from co-eluting compounds based on their mass-to-charge ratio.[3][10]

  • Degradation Products: As mentioned, hydrolysis can generate tryptophan degradation products that might have similar chromatographic properties.

    • Solution: Improving the hydrolysis procedure to minimize degradation is the primary solution.

  • Derivatization Artifacts: If you are using a pre-column derivatization method, excess reagent or side products from the derivatization reaction can cause interfering peaks.

    • Solution: Optimize the derivatization reaction conditions (reagent concentration, reaction time, and temperature). A cleanup step after derivatization might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in analyzing tryptophan in protein hydrolysates?

A1: The primary challenge is the lability of tryptophan's indole side chain, which is easily destroyed during conventional acid hydrolysis, the standard method for liberating amino acids from proteins.[1][2][3] This necessitates the use of alternative, milder hydrolysis techniques.

Q2: What are the main methods for hydrolyzing proteins to analyze tryptophan?

A2: The three main methods are:

  • Alkaline Hydrolysis: This is the most common alternative to acid hydrolysis and typically involves using sodium hydroxide (B78521) (NaOH), lithium hydroxide (LiOH), or barium hydroxide (Ba(OH)₂) at elevated temperatures.[3][6][17]

  • Enzymatic Hydrolysis: This method uses proteases to break down the protein into smaller peptides and free amino acids. It is a very mild technique that preserves the structure of tryptophan.[8][9][19]

  • Modified Acid Hydrolysis: Some methods have been developed that use acid hydrolysis in the presence of protecting agents or scavengers, such as thiols or phenol, to reduce tryptophan degradation.[11][12]

Q3: Which analytical technique is best for quantifying tryptophan in a hydrolysate?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[20]

  • HPLC with Fluorescence Detection: This is a highly sensitive and selective method, as tryptophan is a naturally fluorescent molecule.[6][7][21]

  • HPLC with Mass Spectrometry (MS) Detection: This provides even greater specificity and is less prone to interference from other compounds in the matrix.[3][10]

  • Spectrophotometric Methods: These methods are simpler and do not require expensive equipment but can be less specific and more susceptible to interference.

Q4: Can I use the same hydrolysate to analyze tryptophan and other amino acids?

A4: Generally, this is not recommended. The conditions optimized for tryptophan preservation (alkaline or enzymatic hydrolysis) are often not optimal for the complete and stable release of all other amino acids. For a complete amino acid profile, a separate acid hydrolysis is typically performed for the other amino acids, while a separate alkaline or enzymatic hydrolysis is performed for tryptophan. However, some methods are being developed to analyze tryptophan alongside other amino acids from a single hydrolysate.[20][22]

Q5: What are some key considerations for sample preparation before hydrolysis?

A5: Proper sample preparation is crucial for accurate results. This includes:

  • Homogenization: Ensure your sample is finely ground and homogenous to allow for complete hydrolysis.

  • Defatting: For samples with high-fat content, a defatting step may be necessary to prevent interference.

  • Accurate Weighing: Precisely weigh your sample to ensure accurate final concentration calculations.

  • Internal Standard: The use of an internal standard, such as 5-methyl tryptophan, can help to account for losses during sample preparation and analysis.[17]

Experimental Protocols

Alkaline Hydrolysis Protocol for Tryptophan Analysis

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the protein hydrolysate sample into a hydrolysis tube.

    • Add an internal standard (e.g., 5-methyl tryptophan) if desired.

  • Hydrolysis:

    • Add 5 mL of 4.2 M sodium hydroxide (NaOH) to the tube.

    • If the sample is high in carbohydrates, consider adding an antioxidant like ascorbic acid.[3][6][10]

    • Purge the tube with nitrogen gas for 1-2 minutes to remove oxygen.

    • Seal the tube tightly.

    • Place the tube in an oven or heating block at 110-120°C for 16-22 hours.[6][17]

  • Neutralization:

    • After hydrolysis, allow the tube to cool to room temperature.

    • Neutralize the hydrolysate to a pH of approximately 7.0 by slowly adding 6 M hydrochloric acid (HCl).[3] Perform this step in an ice bath to dissipate heat.

  • Sample Cleanup and Dilution:

    • Transfer the neutralized hydrolysate to a volumetric flask and bring it to a known volume with an appropriate buffer or mobile phase.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[3]

HPLC Method for Tryptophan Quantification

This is a representative HPLC method using fluorescence detection.

  • Instrumentation: HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

  • Gradient: Isocratic or a simple gradient depending on the complexity of the sample (e.g., 90% A, 10% B).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: 280 nm

    • Emission Wavelength: 350 nm

  • Quantification: Create a calibration curve using tryptophan standards of known concentrations.

Quantitative Data Summary

Hydrolysis MethodKey ConditionsTryptophan Recovery (%)Reference(s)
Alkaline Hydrolysis 4.2 M NaOH, 110°C, 16 h, with ascorbic acid91.4[6]
4.2 M LiOH, 110°C, 22 hNot specified, but used for analysis[17]
NaOH, 100°C, 4 h98.6 - 100[18]
Ba(OH)₂90 - 93[23]
Enzymatic Hydrolysis Protease, 50°C, 16-24 h97 - 103[8]
Proprietary enzyme mixture93.8 - 104.9[9]
Modified Acid Hydrolysis 6 M HCl with 0.4% β-mercaptoethanol, 110°C, 24 hComplete recovery reported[11]
6 M HCl with ~1% phenol, 110°C, 22 h85 (for standard), 68 (for lysozyme)[12]

Visualizations

Tryptophan_Analysis_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Sample Protein Sample Homogenize Homogenization Sample->Homogenize Weigh Weighing & Internal Standard Homogenize->Weigh Hydrolysis Hydrolysis Method Selection Weigh->Hydrolysis Alkaline Alkaline (e.g., NaOH, 110°C, 16h) Hydrolysis->Alkaline Recommended Enzymatic Enzymatic (e.g., Protease, 50°C) Hydrolysis->Enzymatic Recommended Acid Acid (Not Recommended) (e.g., 6M HCl) Hydrolysis->Acid High Degradation Neutralize Neutralization & Dilution Alkaline->Neutralize Enzymatic->Neutralize Filter Filtration (0.22 µm) Neutralize->Filter HPLC HPLC Analysis Filter->HPLC Data Data Processing & Quantification HPLC->Data

Caption: Workflow for Tryptophan Analysis in Protein Hydrolysates.

Troubleshooting_Low_Recovery Start Low Tryptophan Recovery CheckHydrolysis What hydrolysis method was used? Start->CheckHydrolysis AcidMethod Acid Hydrolysis (6M HCl) CheckHydrolysis->AcidMethod Acid AlkalineMethod Alkaline/Enzymatic Hydrolysis CheckHydrolysis->AlkalineMethod Alkaline/ Enzymatic SolutionAcid Switch to Alkaline or Enzymatic Hydrolysis AcidMethod->SolutionAcid CheckOxidation Was oxygen excluded and/or antioxidant used? AlkalineMethod->CheckOxidation SolutionOxidation Purge with N2/Ar and add an antioxidant CheckOxidation->SolutionOxidation No CheckConditions Were hydrolysis time and temperature optimal? CheckOxidation->CheckConditions Yes Success Improved Recovery SolutionOxidation->Success SolutionConditions Optimize hydrolysis conditions (e.g., 110-120°C, 16-22h) CheckConditions->SolutionConditions No CheckConditions->Success Yes SolutionConditions->Success

Caption: Troubleshooting Decision Tree for Low Tryptophan Recovery.

References

Technical Support Center: Analysis of N,N-Dimethyl-L-tryptophan by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of N,N-Dimethyl-L-tryptophan (DMT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the LC-MS/MS analysis of N,N-Dimethyl-L-tryptophan?

A1: The most common sources of interference in the LC-MS/MS analysis of N,N-Dimethyl-L-tryptophan include:

  • Isobaric Interference: Compounds with the same nominal mass as DMT can co-elute and interfere with detection.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of DMT, leading to inaccurate quantification.[1][2][3]

  • In-source Fragmentation: DMT and related tryptophan metabolites can fragment within the ion source of the mass spectrometer, leading to a diminished signal for the precursor ion and potentially creating interfering fragment ions.[4][5]

  • Cross-Interference from Metabolites: Tryptophan and its other metabolites can sometimes generate signals in the MS/MS channels of the target analyte.[6]

  • System Contamination: Residual compounds from previous analyses can leach from the LC system or autosampler, causing background noise and interfering peaks.[7]

Q2: What is the expected fragmentation pattern for N,N-Dimethyl-L-tryptophan in positive ion mode ESI-MS/MS?

A2: In positive ion mode Electrospray Ionization (ESI), N,N-Dimethyl-L-tryptophan (DMT) will typically protonate to form the precursor ion [M+H]⁺. The fragmentation of DMT is influenced by the dimethylamino group. Generally, tryptophan and its methylated derivatives show a loss of the side chain.[8] A characteristic fragmentation involves the N–Cα bond dissociation.[4][5] For N,N-Dimethyl-L-tryptophan, a significant product ion is often observed corresponding to the dimethylamino-vinyl-indole moiety.

Q3: How can I minimize matrix effects in my analysis?

A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove a significant portion of the matrix components.

  • Chromatographic Separation: Optimize your HPLC/UPLC method to achieve baseline separation of DMT from co-eluting matrix components. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and integration accuracy.

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the column stationary phase.- Adjust mobile phase pH. - Use a column with a different chemistry (e.g., end-capped). - Reduce sample load.[9]
Peak Fronting Column overload or injection of sample in a solvent stronger than the mobile phase.- Dilute the sample. - Ensure the injection solvent is compatible with or weaker than the initial mobile phase.[10]
Split Peaks Partially clogged column frit or column void.- Filter all samples and mobile phases. - Use an in-line filter. - Replace the column if a void has formed.[9]
Issue 2: Inconsistent Retention Times

Shifts in retention time can lead to misidentification of peaks.

Symptom Potential Cause Recommended Solution
Gradual Retention Time Shift Column aging or contamination.- Flush the column with a strong solvent. - Replace the column.
Sudden Retention Time Shift Change in mobile phase composition or flow rate.- Prepare fresh mobile phases. - Check for leaks in the LC system. - Purge the pumps to remove air bubbles.[11]
Inconsistent Shifts Inadequate column equilibration between injections.- Increase the equilibration time in the gradient program.[10]
Issue 3: Low Signal Intensity or Ion Suppression

Low signal intensity can be caused by a variety of factors, from sample preparation to instrument settings.

Symptom Potential Cause Recommended Solution
Low Signal in Sample but Not Standard Matrix effects (ion suppression).- Improve sample cleanup (see FAQ Q3). - Use a stable isotope-labeled internal standard. - Optimize chromatographic separation to move the analyte away from suppression zones.
Low Signal for Both Sample and Standard In-source fragmentation.- Optimize ion source parameters (e.g., cone voltage, capillary temperature) to minimize fragmentation.[4][5]
Gradual Decrease in Signal Over Time Contamination of the ion source or mass spectrometer optics.- Clean the ion source components (e.g., capillary, skimmer). - Perform routine maintenance as recommended by the instrument manufacturer.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for the extraction of N,N-Dimethyl-L-tryptophan from plasma to reduce matrix effects.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow Experimental Workflow for DMT Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe Loading reconstitution Reconstitution spe->reconstitution Elution & Dry-down lc UPLC/HPLC Separation reconstitution->lc ms Tandem Mass Spectrometry lc->ms Ionization integration Peak Integration ms->integration quantification Quantification integration->quantification Calibration Curve

Caption: Workflow for the analysis of N,N-Dimethyl-L-tryptophan.

troubleshooting_logic Troubleshooting Logic for Low Signal start Low Signal Intensity Observed check_standard Inject Pure Standard start->check_standard standard_ok Standard Signal OK? check_standard->standard_ok matrix_effects Investigate Matrix Effects standard_ok->matrix_effects Yes source_fragmentation Optimize Ion Source standard_ok->source_fragmentation No system_contamination Check for System Contamination source_fragmentation->system_contamination

Caption: Troubleshooting flowchart for low signal intensity.

References

How to confirm the purity of N,N-Dimethyl-L-tryptophan Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for confirming the purity of N,N-Dimethyl-L-tryptophan Hydrochloride. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of this compound?

A1: A multi-faceted approach is recommended to confirm the purity and identity of this compound. The most common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of the compound and detecting any related impurities. A UV detector is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any structural isomers or impurities.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.[1] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • Elemental Analysis (EA): Provides the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the sample, which can be compared against theoretical values to assess purity. An acceptable deviation is typically within ±0.4%.[2]

Q2: What is a typical acceptance purity level for this compound?

A2: For use as an analytical reference standard or in research applications, the purity of this compound is generally expected to be ≥95%.[1][3][4] However, the required purity level can vary depending on the specific application.

Q3: I am developing an HPLC method. Where should I start?

A3: N,N-Dimethyl-L-tryptophan is a polar compound, which can make retention on standard C18 columns challenging.[5] A reversed-phase HPLC method is most common. Start with a mobile phase containing a high percentage of aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often necessary to resolve the main peak from any potential impurities.[6]

Q4: My HPLC chromatogram shows a tailing peak for the main compound. What are the common causes?

A4: Peak tailing is a frequent issue in HPLC and can stem from several sources.[5] Common causes include interactions with active sites on the column packing, column bed deterioration, or extra-column band broadening.[5] Consider adjusting the mobile phase pH to ensure the analyte is in a single ionic form. Using a high-purity, end-capped column can also minimize tailing.

Q5: I see several small, unexpected peaks in my chromatogram. How can I identify them?

A5: Unexpected peaks may be synthesis-related impurities, degradation products, or contaminants. Potential impurities for tryptophan-related compounds can include isomers or byproducts from the synthesis process.[7][8] To identify these peaks, LC-MS is a powerful tool. By obtaining the mass-to-charge ratio (m/z) of the impurity, you can often deduce its molecular formula and propose a structure.

Troubleshooting Guides

This section addresses common problems encountered during the purity analysis of this compound.

Troubleshooting HPLC Issues

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column. Use an end-capped column; add a competing base (e.g., triethylamine) to the mobile phase; adjust mobile phase pH.
Column overload. Reduce the injection volume or the concentration of the sample.[9]
Variable Retention Times Inconsistent mobile phase composition. Prepare fresh mobile phase daily; ensure adequate mixing if using a gradient.[5]
Fluctuation in column temperature. Use a column oven to maintain a constant temperature.
High Backpressure Blockage in the system (e.g., column frit, tubing).[10] Flush the system; replace the column inlet frit; filter all samples and mobile phases.[10]

| | Mobile phase viscosity.[10] | Optimize the mobile phase composition; consider increasing the column temperature to reduce viscosity. |

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Purity Assay

This protocol is a general starting point and may require optimization for your specific instrumentation and column.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    25.0 70
    26.0 95
    30.0 95
    31.0 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 220 nm or 280 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

2. NMR Structural Confirmation

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

  • Expected ¹H NMR Signals: Look for characteristic signals corresponding to the indole (B1671886) ring protons, the aliphatic protons of the tryptophan backbone, and a sharp singlet for the two N-methyl groups.

3. Mass Spectrometry (MS) Molecular Weight Verification

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • Method: Infuse the sample solution directly or analyze the eluent from the HPLC system.

  • Ionization Mode: Positive ion mode (ESI+).

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. For N,N-Dimethyl-L-tryptophan (the free base), the expected m/z would be approximately 233.13.

4. Elemental Analysis

  • Instrumentation: CHN Elemental Analyzer.

  • Procedure: Submit a small, accurately weighed sample (typically 1-3 mg) for analysis according to the instrument's standard operating procedure.

  • Data Comparison: Compare the experimental weight percentages of C, H, and N to the theoretical values.

Data Presentation

Physicochemical Properties

Property Value Reference
Chemical Formula C₁₃H₁₆N₂O₂ · HCl [1]
Formula Weight 268.7 g/mol [1]

| Molecular Weight (Free Base) | 232.28 g/mol |[11][12] |

Theoretical Elemental Analysis (for C₁₃H₁₆N₂O₂ · HCl)

Element Theoretical %
Carbon (C) 58.09%
Hydrogen (H) 6.37%
Nitrogen (N) 10.42%
Oxygen (O) 11.90%

| Chlorine (Cl) | 13.19% |

Visualized Workflows

Purity_Assessment_Workflow cluster_initial Initial Checks cluster_chromatography Chromatographic & Spectroscopic Analysis cluster_spectroscopy Structural & Compositional Analysis cluster_final Conclusion start Start: Receive Sample visual Visual Inspection (Color, Form) start->visual solubility Solubility Test (Water, DMSO) visual->solubility hplc HPLC-UV Analysis (Purity %, Impurity Profile) solubility->hplc lcms LC-MS Analysis (Impurity ID) hplc->lcms If impurities > 0.1% nmr NMR Spectroscopy (¹H, ¹³C for Structure) hplc->nmr confirm Confirm Purity & Identity hplc->confirm lcms->confirm ea Elemental Analysis (%C, %H, %N) nmr->ea nmr->confirm ea->confirm HPLC_Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_system System Checks start HPLC Peak Tailing Observed ph_check Is pH appropriate? (Ensure single ionic state) start->ph_check active_sites Secondary Interactions? (Use end-capped column) start->active_sites dead_volume Extra-column dead volume? (Check tubing, connections) start->dead_volume fresh_check Is mobile phase fresh? (Degradation, evaporation) ph_check->fresh_check degas_check Properly degassed? fresh_check->degas_check overload Column Overload? (Reduce sample concentration) active_sites->overload void_check Column Void/Deterioration? (Flush or replace column) overload->void_check temp_check Column temp stable? dead_volume->temp_check

References

Technical Support Center: Minimizing Tryptophan Degradation During Alkaline Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of tryptophan during alkaline hydrolysis of proteins and peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the alkaline hydrolysis of samples for tryptophan analysis.

1. Low or No Tryptophan Recovery

Potential Cause Troubleshooting Step Explanation
Oxidation of Tryptophan Add an antioxidant to the hydrolysis mixture.Tryptophan's indole (B1671886) ring is highly susceptible to oxidation under alkaline conditions, a primary cause of its degradation[1][2][3]. Antioxidants scavenge reactive oxygen species that cause this degradation.
De-gas the alkaline solution (e.g., by bubbling with nitrogen) before adding it to the sample.Removing dissolved oxygen from the hydrolysis reagent minimizes the potential for oxidative degradation of tryptophan.
Perform the hydrolysis under an inert atmosphere (e.g., nitrogen or argon).This creates an oxygen-free environment, further preventing oxidative degradation of tryptophan during the heating step.
Incomplete Hydrolysis Ensure the correct concentration of the alkaline reagent is used (typically 4.2 M NaOH or KOH).Insufficient alkali concentration can lead to incomplete cleavage of peptide bonds, resulting in lower yields of free tryptophan.
Optimize hydrolysis time and temperature. Common conditions are 110°C for 16-20 hours[4][5].Inadequate time or temperature will result in incomplete hydrolysis. Conversely, excessively long hydrolysis times or high temperatures can increase tryptophan degradation.
Adsorption of Tryptophan Use polypropylene (B1209903) tubes or liners for hydrolysis.Tryptophan can adsorb to glass surfaces, leading to lower recovery. Polypropylene is a non-adsorptive alternative.
Avoid using Ba(OH)₂ if sulfate (B86663) or carbonate ions are present in the sample.Barium hydroxide (B78521) can form precipitates (BaSO₄ or BaCO₃) that may co-precipitate or adsorb tryptophan, reducing its recovery[6].
Presence of Interfering Substances Be aware that other amino acids like cysteine, serine, and threonine can contribute to tryptophan destruction during alkaline hydrolysis[7].While unavoidable in a protein sample, being aware of this can help in interpreting results. The use of antioxidants is the primary mitigation strategy.

2. High Variability in Tryptophan Recovery

Potential Cause Troubleshooting Step Explanation
Inconsistent Oxygen Removal Standardize the de-gassing procedure for the alkaline solution.Ensure the same method and duration of de-gassing are used for all samples to maintain consistent, low-oxygen conditions.
If sealing tubes, ensure a consistent and complete seal for all samples.A poor seal can allow oxygen to enter the tube during hydrolysis, leading to variable tryptophan degradation.
Temperature Fluctuations Use a calibrated oven or heating block with stable temperature control.Inconsistent heating can lead to variations in both the rate of hydrolysis and the extent of tryptophan degradation.
Inhomogeneous Sample Ensure the protein sample is well-homogenized before taking aliquots for hydrolysis.If the sample is not uniform, different aliquots will have varying protein (and thus tryptophan) content.

Frequently Asked Questions (FAQs)

Q1: Why is alkaline hydrolysis used for tryptophan analysis instead of the more common acid hydrolysis?

A1: Tryptophan is unstable in the acidic conditions of standard protein hydrolysis (e.g., 6 M HCl) and is almost completely destroyed[8]. It is, however, relatively stable under basic conditions, making alkaline hydrolysis the preferred method for its quantification[8].

Q2: Which alkaline reagent is best for tryptophan analysis?

A2: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used reagents[8]. Barium hydroxide (Ba(OH)₂) has also been used, but it can cause issues with precipitation, as mentioned in the troubleshooting guide[6]. Lithium hydroxide (LiOH) is another alternative that may offer advantages in preventing gel formation upon neutralization[2].

Q3: What are the most effective antioxidants for protecting tryptophan?

A3: Ascorbic acid and starch are commonly used and have been shown to be effective in protecting tryptophan from oxidative degradation during alkaline hydrolysis[4][6].

Q4: Can I analyze other amino acids from the same alkaline hydrolysate?

A4: No, alkaline hydrolysis is generally only suitable for tryptophan analysis. Several other amino acids, including arginine, cysteine, serine, and threonine, are destroyed under these conditions[8].

Q5: What are some of the degradation products of tryptophan that I should be aware of?

A5: Tryptophan can degrade into several products, primarily through oxidation of the indole ring. Some common degradation products include N-formylkynurenine, kynurenine, and various oxidation products[9][10]. In the absence of oxygen, at very high temperatures, tryptophan can decarboxylate to form tryptamine[11].

Quantitative Data on Tryptophan Recovery

The following tables summarize quantitative data on tryptophan recovery under various experimental conditions.

Table 1: Effect of Antioxidant on Tryptophan Recovery

AntioxidantTryptophan Recovery (%)Reference
Ascorbic Acid91.4[4]
StarchQuantitative (100 ± 3%)[6]

Table 2: Tryptophan Recovery with Different Alkaline Hydrolysis Methods

Hydrolysis MethodTryptophan Recovery (%)Reference
4.2 M NaOH, 110°C, 16h, with ascorbic acid, N₂ atmosphere91.4[4]
4.2 M NaOH, 110°C, 20h, in Teflon containers97[5]
4.2 N NaOH, 110°C or 135°C, with starch, under vacuumQuantitative (100 ± 3%)[6]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis with Ascorbic Acid

This protocol is adapted from a method for the determination of dissolved tryptophan in freshwater[4].

Materials:

  • Protein sample

  • 4.2 M Sodium Hydroxide (NaOH) solution, de-gassed with nitrogen

  • Ascorbic acid

  • Teflon-lined Pyrex tubes

  • Heating block or oven at 110°C

  • Nitrogen gas source

Procedure:

  • Weigh an appropriate amount of the protein sample into a Teflon-lined Pyrex tube.

  • Add ascorbic acid to the tube to act as an antioxidant.

  • Add 4.2 M NaOH solution that has been previously de-gassed with nitrogen gas.

  • Flush the headspace of the tube with nitrogen gas to create an inert atmosphere.

  • Seal the tube tightly.

  • Place the tube in a heating block or oven at 110°C for 16 hours.

  • After hydrolysis, cool the tube to room temperature.

  • Neutralize the hydrolysate with hydrochloric acid (HCl) before analysis by HPLC.

Protocol 2: High-Throughput Alkaline Hydrolysis

This protocol is a summary of a high-throughput method for the quantification of protein-bound tryptophan[12].

Materials:

  • Ground sample (e.g., seeds)

  • 4 N Sodium Hydroxide (NaOH)

  • 1.1 ml tubes in a 96-well rack

  • Glass beads (3 mm)

  • Mini-bead beater

  • Centrifuge

  • Heat-resistant container

Procedure:

  • Weigh approximately 4 mg of the ground sample into each 1.1 ml tube in a 96-well rack.

  • Add three 3-mm glass beads to each tube.

  • In a chemical hood, add 200 µl of 4 N NaOH to each sample tube.

  • Seal the tubes firmly with a cap mat.

  • Shake the rack for 4 minutes using a mini-bead beater.

  • Centrifuge the rack for 5 minutes at 1000 x g to bring the samples to the bottom of the tubes.

  • Place the rack in a heat-resistant container and incubate at 110°C for 16 hours.

  • After incubation, cool the rack to room temperature and proceed with the extraction and analysis steps.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hydrolysis Alkaline Hydrolysis cluster_analysis Analysis Sample Protein Sample Weigh Weigh Sample Sample->Weigh Add_Reagents Add Alkaline Reagent & Antioxidant Weigh->Add_Reagents Inert_Atmosphere Create Inert Atmosphere (e.g., N2 flush) Add_Reagents->Inert_Atmosphere Seal Seal Tube Inert_Atmosphere->Seal Heat Heat (e.g., 110°C, 16-20h) Seal->Heat Cool Cool to Room Temp Heat->Cool Neutralize Neutralize with Acid Cool->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze

Caption: Experimental workflow for alkaline hydrolysis of tryptophan.

Degradation_Pathway cluster_products Examples of Degradation Products Tryptophan Tryptophan Oxidation Oxidation (O2, Heat, Metal Ions) Tryptophan->Oxidation Degradation_Products Degradation Products N_Formylkynurenine N-Formylkynurenine Degradation_Products->N_Formylkynurenine Kynurenine Kynurenine Degradation_Products->Kynurenine Other_Oxidation_Products Other Oxidation Products Degradation_Products->Other_Oxidation_Products

Caption: Simplified tryptophan degradation pathway during alkaline hydrolysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of N,N-Dimethyl-L-tryptophan and L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of N,N-Dimethyl-L-tryptophan (DMT) and its precursor, L-tryptophan. The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct pharmacological profiles.

Introduction

L-tryptophan is an essential amino acid that serves as a fundamental building block for protein synthesis and a precursor for several key bioactive molecules, including the neurotransmitter serotonin (B10506) and the neurohormone melatonin.[1][2][3][4] In contrast, N,N-Dimethyl-L-tryptophan, commonly known as DMT, is a potent psychedelic compound that acts as a direct agonist at multiple serotonin and other receptors.[5][6][7] This guide will delineate their differing mechanisms of action, receptor interactions, and metabolic fates.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the receptor binding affinities and functional activities of N,N-Dimethyl-L-tryptophan. L-tryptophan, as a precursor, does not exhibit high affinity for these receptors, and thus comparable data is not available.

Table 1: Receptor Binding Affinities (Ki) of N,N-Dimethyl-L-tryptophan

Receptor SubtypeKi (nM)SpeciesReference
5-HT1A39 - 183Human/Rat[5][6][8]
5-HT1B39 - 2100Human[5]
5-HT1D39 - 2100Human[5]
5-HT2A39 - 1200Human/Rat[5][8]
5-HT2B39 - 2100Human[5]
5-HT2C39 - 2630Human/Rat[5][8]
5-HT5A39 - 2100Human[5]
5-HT639 - 2100Human[5]
5-HT739 - 2100Human[5]
Sigma-114,000Not Specified[5][9]
SERT4,000Not Specified[6]
VMAT293,000Not Specified[6]

Table 2: Functional Activity (EC50) of N,N-Dimethyl-L-tryptophan

Receptor SubtypeAssayEC50 (nM)EffectReference
5-HT1AAdenylate Cyclase Inhibition4,000Agonist[10]
5-HT2APhosphoinositide Hydrolysis269Agonist[6]
5-HT2AArachidonic Acid Release260Agonist[6]
5-HT2CPhosphoinositide Hydrolysis114Agonist[6]
Sigma-1Not Specified14,000Agonist[9]

Signaling and Metabolic Pathways

The biological effects of L-tryptophan and DMT are dictated by their distinct roles in metabolic and signaling pathways.

L-Tryptophan Metabolic Pathways

L-tryptophan is primarily metabolized through two main pathways: the kynurenine (B1673888) pathway and the serotonin pathway. A smaller fraction is converted to other indole-containing molecules.

L_Tryptophan_Metabolism L_Tryptophan L-Tryptophan Protein Protein Synthesis L_Tryptophan->Protein Kynurenine Kynurenine Pathway (≈95%) L_Tryptophan->Kynurenine TDO, IDO Serotonin Serotonin Pathway (≈1-2%) L_Tryptophan->Serotonin TPH Indole Indole Pathway L_Tryptophan->Indole Tryptophanase (Microbiota)

L-Tryptophan's major metabolic fates.
N,N-Dimethyl-L-tryptophan Signaling Pathway

DMT exerts its effects by directly binding to and activating serotonin 5-HT2A receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade involving the hydrolysis of phosphoinositides and subsequent release of intracellular calcium.

DMT_Signaling DMT N,N-Dimethyl-L-tryptophan (DMT) HT2A 5-HT2A Receptor DMT->HT2A Binds & Activates Gq_11 Gq/11 HT2A->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

DMT-induced 5-HT2A receptor signaling.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of DMT for serotonin and sigma-1 receptors.

Materials:

  • Cell membranes expressing the target receptor.

  • A specific radioligand for the target receptor (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors).

  • Varying concentrations of unlabeled DMT.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled DMT in the assay buffer.

  • Allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the DMT concentration.

  • Determine the IC50 value (the concentration of DMT that inhibits 50% of the specific radioligand binding) from the resulting curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of a compound to activate Gq/11-coupled receptors, such as the 5-HT2A receptor, by quantifying the accumulation of inositol (B14025) phosphates.[11][12][13][14]

Objective: To determine the EC50 of DMT for activating the 5-HT2A receptor.

Materials:

  • Cells expressing the 5-HT2A receptor.

  • [3H]myo-inositol.

  • Assay medium (e.g., Krebs-Ringer buffer) containing LiCl.

  • Varying concentrations of DMT.

  • Anion exchange chromatography columns.

  • Scintillation counter.

Procedure:

  • Label the cells by incubating them with [3H]myo-inositol, which is incorporated into the phosphoinositide pool.

  • Wash the cells to remove unincorporated [3H]myo-inositol.

  • Pre-incubate the cells in assay medium containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).

  • Stimulate the cells with varying concentrations of DMT for a defined period.

  • Terminate the reaction by adding a solution to extract the inositol phosphates.

  • Separate the inositol phosphates from other cellular components using anion exchange chromatography.

  • Quantify the amount of [3H]-labeled inositol phosphates using a scintillation counter.

  • Plot the amount of inositol phosphate (B84403) accumulation against the logarithm of the DMT concentration.

  • Determine the EC50 value (the concentration of DMT that produces 50% of the maximal response) from the resulting dose-response curve.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to receptor activation.[15][16][17][18][19]

Objective: To assess the ability of DMT to induce calcium mobilization following 5-HT2A receptor activation.

Materials:

  • Cells expressing the 5-HT2A receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer.

  • Varying concentrations of DMT.

  • A fluorescence plate reader or flow cytometer.

Procedure:

  • Load the cells with a calcium-sensitive fluorescent dye. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.

  • Wash the cells to remove excess dye.

  • Allow time for intracellular esterases to cleave the AM group, trapping the dye inside the cells.

  • Measure the baseline fluorescence of the cells.

  • Add varying concentrations of DMT to the cells.

  • Immediately and continuously measure the change in fluorescence over time. The binding of calcium to the dye causes a change in its fluorescent properties.

  • Analyze the data to determine the magnitude and kinetics of the calcium response at different DMT concentrations.

Pharmacokinetics

The pharmacokinetic profiles of L-tryptophan and DMT are markedly different, reflecting their distinct biological roles.

Table 3: Comparative Pharmacokinetics

ParameterL-TryptophanN,N-Dimethyl-L-tryptophan (IV)Reference
Absorption Absorbed from the gastrointestinal tract.Not orally active due to rapid first-pass metabolism. Administered via injection or inhalation.[3][5]
Distribution Distributed throughout the body; crosses the blood-brain barrier.Extensively redistributed to other tissues; high volume of distribution (123–1084 L).[3][20][21]
Metabolism Primarily metabolized by the kynurenine and serotonin pathways.Rapidly metabolized, primarily by monoamine oxidase A (MAO-A) to indole-3-acetic acid (IAA). Also subject to N-demethylation and N-oxidation.[3][5][22][23][24]
Elimination Half-life Variable, dependent on dose and physiological state.4.8–19.0 minutes.[20][21][24][25]
Clearance Dose-dependent.8.1–46.8 L/min.[20][21]

Experimental Workflow: From Compound to Biological Activity Profile

The following diagram illustrates a typical workflow for characterizing the biological activity of a compound like DMT.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Characterization Binding_Assay Receptor Binding Assay (Determine Ki) Pharmacokinetics Pharmacokinetic Studies (Determine Half-life, Clearance, etc.) Binding_Assay->Pharmacokinetics Informs dose selection Functional_Assay Functional Assay (e.g., PI Hydrolysis, Ca2+ Flux) (Determine EC50/IC50, Efficacy) Functional_Assay->Pharmacokinetics Metabolism Metabolism Studies (Identify Metabolites and Pathways) Pharmacokinetics->Metabolism Compound Test Compound (e.g., DMT) Compound->Binding_Assay Compound->Functional_Assay

Workflow for assessing biological activity.

Conclusion

L-tryptophan and N,N-Dimethyl-L-tryptophan exhibit fundamentally different biological activities. L-tryptophan is an essential amino acid and a crucial precursor for the synthesis of vital neurochemicals, with its physiological effects being indirect and dependent on its metabolic conversion. In contrast, DMT is a direct-acting and potent agonist at multiple serotonin receptors, particularly the 5-HT2A subtype, as well as the sigma-1 receptor, leading to its characteristic and profound psychoactive effects. Understanding these distinctions is paramount for researchers in the fields of neuroscience, pharmacology, and drug development.

References

A Tale of Two Tryptamines: N,N-Dimethyltryptamine (DMT) vs. N,N-Dimethyl-L-tryptophan Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacological research, the tryptamine (B22526) family hosts a wide array of compounds with profound effects on the central nervous system. Among these, N,N-Dimethyltryptamine (DMT) stands out as a potent psychedelic and a subject of intense scientific scrutiny. In contrast, its amino acid analogue, N,N-Dimethyl-L-tryptophan Hydrochloride, remains largely unexplored within the same research contexts. This guide provides a comprehensive comparison of these two molecules, highlighting the vast body of research on DMT and the conspicuous absence of similar data for this compound, thereby underscoring their distinct chemical identities and likely divergent biological roles.

At a Glance: Chemical and Physical Properties

A fundamental comparison of the physicochemical properties of this compound and N,N-Dimethyltryptamine reveals key structural differences that underpin their distinct biological activities. N,N-Dimethyl-L-tryptophan is an amino acid derivative characterized by the presence of a carboxyl group, which is absent in the tryptamine structure of DMT. This single functional group dramatically alters the polarity and, consequently, the pharmacokinetic and pharmacodynamic profiles of the molecule.

PropertyThis compoundN,N-Dimethyltryptamine (DMT)
Molecular Formula C₁₃H₁₇ClN₂O₂[1]C₁₂H₁₆N₂[2]
Molecular Weight 268.74 g/mol [1]188.27 g/mol [2]
Chemical Structure Tryptophan derivative with a dimethylated amine and a carboxylic acid group.Tryptamine derivative with a dimethylated amine.
IUPAC Name (2S)-2-(dimethylamino)-3-(1H-indol-3-yl)propanoic acid hydrochloride2-(1H-indol-3-yl)-N,N-dimethylethanamine[2]
Solubility Soluble in water.[2]Soluble in dilute mineral and organic acids.[3]
Natural Occurrence Reported in seeds of Vaccaria segetalis and Grona triflora.[4][5]Found in numerous plants and animals, including humans.[6][7]

N,N-Dimethyltryptamine (DMT): A Deep Dive into a Potent Psychedelic

DMT is a well-established serotonergic hallucinogen that has been the subject of extensive research for its profound effects on consciousness and its potential therapeutic applications.[6][8]

Mechanism of Action and Signaling Pathways

DMT's primary mechanism of action involves its interaction with various serotonin (B10506) (5-HT) receptors, most notably the 5-HT₂A receptor, which is believed to mediate its psychedelic effects.[6] However, its pharmacological profile is complex, with affinities for a range of other receptors.

  • Serotonin Receptors: DMT is a partial agonist at several serotonin receptors, including 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₂A, 5-HT₂B, 5-HT₂C, 5-HT₅A, 5-HT₆, and 5-HT₇.[7] The activation of 5-HT₂A receptors is a key event leading to its hallucinogenic properties.

  • Sigma-1 Receptor: DMT also binds to the sigma-1 receptor, an intracellular chaperone protein, which may contribute to its neuroprotective and anti-inflammatory effects.

  • Trace Amine-Associated Receptors (TAARs): DMT interacts with TAARs, particularly TAAR1, which are involved in modulating monoaminergic systems.

The signaling cascade initiated by DMT binding to the 5-HT₂A receptor is a complex process involving G-protein coupling and downstream effector pathways.

DMT_Signaling_Pathway DMT DMT HT2A 5-HT2A Receptor DMT->HT2A Gq_G11 Gq/G11 HT2A->Gq_G11 PLC Phospholipase C Gq_G11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Psychedelic Effects & Neuroplasticity Ca_release->Cellular_Response PKC->Cellular_Response

DMT-induced 5-HT₂A receptor signaling cascade.
Experimental Protocols in DMT Research

A variety of experimental protocols are employed to investigate the pharmacology and effects of DMT.

1. Receptor Binding Assays:

  • Objective: To determine the affinity of DMT for various receptors.

  • Methodology: Radioligand binding assays are commonly used. This involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of DMT. The displacement of the radioligand by DMT is measured to calculate its binding affinity (Ki).

2. In Vitro Functional Assays:

  • Objective: To assess the functional activity of DMT at a specific receptor (e.g., agonist, antagonist, partial agonist).

  • Methodology: Calcium imaging is a common technique for Gq-coupled receptors like 5-HT₂A. Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. The addition of DMT triggers an increase in intracellular calcium, which is detected as a change in fluorescence.

3. In Vivo Behavioral Studies (Rodent Models):

  • Objective: To investigate the behavioral effects of DMT in animal models.

  • Methodology: The head-twitch response (HTR) in mice is a widely used behavioral proxy for 5-HT₂A receptor activation and potential hallucinogenic effects in humans. The frequency of head twitches is counted after administration of DMT.

The general workflow for preclinical evaluation of a compound like DMT is illustrated below.

Preclinical_Workflow Compound DMT Binding Receptor Binding Assays (Determine Affinity) Compound->Binding Functional In Vitro Functional Assays (Assess Activity) Binding->Functional Behavioral In Vivo Behavioral Studies (Rodent Models) Functional->Behavioral Tox Toxicology Studies Behavioral->Tox Clinical Clinical Trials Tox->Clinical

Preclinical research workflow for DMT.

This compound: An Enigma in Neuropharmacology

In stark contrast to the extensive body of research on DMT, this compound remains largely uncharacterized in the context of neuroscience and psychedelic research. A thorough search of the scientific literature reveals a significant lack of studies investigating its pharmacological properties, mechanism of action, or potential effects on the central nervous system.

The available information is primarily confined to its identification as a natural product in certain plants and its availability from chemical suppliers for general laboratory use.[4][5] There are no published preclinical or clinical studies evaluating its potential as a psychedelic, therapeutic agent, or even as a pharmacological tool to probe neural circuits.

The structural difference, namely the presence of a carboxylic acid group, makes it an amino acid. This suggests that its biological fate and activity are likely to be vastly different from DMT. It may be involved in metabolic pathways related to amino acids or serve as a precursor to other molecules, but there is currently no evidence to suggest it acts as a direct agonist at serotonin receptors in the same manner as DMT.

Conclusion: A Clear Distinction in Research Focus

The comparison between this compound and N,N-Dimethyltryptamine is less a comparison of two competing research compounds and more a tale of two vastly different molecules with disparate scientific interest. DMT is a cornerstone of psychedelic research, with a well-defined mechanism of action and a growing body of evidence supporting its potential therapeutic applications. This compound, on the other hand, remains on the periphery of neuropharmacological investigation.

For researchers in drug development and neuroscience, this guide underscores the importance of understanding the nuanced structure-activity relationships within the tryptamine family. While both molecules share a common indole (B1671886) scaffold, the addition of a single functional group can dramatically alter their biological properties, leading one down a path of intense scientific inquiry and the other to relative obscurity. Future research may yet uncover novel biological activities for this compound, but for now, it stands as a distant relative to its well-studied and pharmacologically profound cousin, DMT.

References

A Comparative Analysis of N-Alkylated Tryptophan Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, biological activity, and experimental evaluation of N-methyl, N-ethyl, N-propyl, and N-benzyl tryptophan analogs.

This guide offers a comparative overview of a series of N-alkylated tryptophan analogs, compounds of increasing interest in drug discovery and development. By modifying the indole (B1671886) nitrogen of the tryptophan molecule, researchers can fine-tune its biological activity, offering potential therapeutic benefits in oncology and neurodegenerative diseases. This document provides a synthesis of available data on N-methyl-tryptophan (N-Me-Trp), N-ethyl-tryptophan (N-Et-Trp), N-propyl-tryptophan (N-Pr-Trp), and N-benzyl-tryptophan (N-Bn-Trp), focusing on their synthesis, comparative biological performance, and the experimental protocols to evaluate them.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the N-alkylated tryptophan analogs. Direct comparative studies for all these analogs under uniform conditions are limited; therefore, the data presented is compiled from various sources and should be interpreted with this in mind.

CompoundMolecular FormulaMolecular Weight ( g/mol )General Biological Activity
N-Methyl-L-tryptophan C₁₂H₁₄N₂O₂218.25IDO1 inhibitor, potential antitumor agent.[1]
N-Ethyl-L-tryptophan C₁₃H₁₆N₂O₂232.28IDO2 inhibitor, potential antitumor agent.
N-Propyl-L-tryptophan C₁₄H₁₈N₂O₂246.31IDO1 inhibitor, potential antitumor agent.
N-Benzyl-L-tryptophan C₁₈H₁₈N₂O₂294.35IDO1/TDO dual inhibitor.[2]

Table 1: Physicochemical Properties and General Biological Activities of N-Alkylated Tryptophan Analogs.

AnalogCell LineConcentration (µM)EffectReference
1-ethyl-tryptophan (1-ET)HeLa, SGC7901100Downregulated IDO2 mRNA expression in dendritic cells.[3]
1-propyl-tryptophan (1-PT)HeLa, SGC7901100Moderately inhibited IDO1 expression and activity in dendritic cells.[3]
1-isopropyl-tryptophan (1-isoPT)HeLa, SGC7901100Moderately inhibited IDO1 expression and activity in dendritic cells.[3]
1-butyl-tryptophan (1-BT)HeLa, SGC7901100Mainly inhibited IDO2 expression in dendritic cells.[3]
N-benzyl substituted tryptanthrinLLC, H22Not specifiedSuppressed tumor growth in mice.[4]

Signaling Pathways and Experimental Workflows

N-alkylated tryptophan analogs primarily exert their biological effects through the inhibition of the Indoleamine 2,3-dioxygenase (IDO1) enzyme, a key regulator of the kynurenine (B1673888) pathway of tryptophan metabolism.[2][5] Overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, which suppresses T-cell function and promotes immune tolerance.[5] By inhibiting IDO1, these analogs can restore anti-tumor immunity.

Signaling_Pathway IDO1-Mediated Tryptophan Metabolism and its Inhibition Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces Immune_Suppression Immune Suppression (T-cell dysfunction) Kynurenine->Immune_Suppression Leads to Tumor_Growth Tumor Growth Immune_Suppression->Tumor_Growth Promotes N_Alkyl_Trp N-Alkylated Tryptophan Analogs N_Alkyl_Trp->IDO1 Inhibits

Figure 1: Inhibition of the IDO1 pathway by N-alkylated tryptophan analogs.

The following diagram illustrates a general workflow for the synthesis and evaluation of N-alkylated tryptophan analogs.

Experimental_Workflow General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Tryptophan L-Tryptophan Protection Nα-Protection (e.g., Boc, Fmoc) Tryptophan->Protection Alkylation N1-Alkylation Protection->Alkylation Deprotection Deprotection Alkylation->Deprotection Purification Purification & Characterization Deprotection->Purification IDO1_Assay IDO1 Inhibition Assay (IC50 determination) Purification->IDO1_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on cancer cell lines) Purification->Cytotoxicity_Assay PK_Studies Pharmacokinetic Studies (in vivo) Purification->PK_Studies Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt, MAPK/ERK) Cytotoxicity_Assay->Signaling_Analysis

Figure 2: A generalized workflow for the synthesis and biological evaluation of N-alkylated tryptophan analogs.

Experimental Protocols

General Synthesis of N-Alkylated Tryptophan Analogs

A general and efficient method for the N1-alkylation of Nα-protected tryptophans has been reported, providing a straightforward route to these analogs.[6][7]

Materials:

  • Nα-protected L-tryptophan (e.g., Boc-L-Trp, Fmoc-L-Trp)

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, propyl iodide, benzyl (B1604629) bromide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Solvent (e.g., anhydrous Dimethylformamide (DMF), Acetonitrile (ACN))

  • Deprotection reagents (e.g., Trifluoroacetic acid (TFA) for Boc, Piperidine for Fmoc)

Procedure:

  • Nα-Protection: Protect the α-amino group of L-tryptophan with a suitable protecting group (e.g., Boc anhydride (B1165640) for Boc protection) according to standard procedures.

  • N1-Alkylation:

    • Dissolve the Nα-protected tryptophan in an anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (e.g., NaH) portion-wise at 0°C and stir for 30 minutes.

    • Add the alkylating agent dropwise and allow the reaction to proceed at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection:

    • Remove the Nα-protecting group using appropriate deprotection conditions (e.g., TFA in dichloromethane (B109758) for Boc deprotection).

  • Purification: Purify the final N-alkylated tryptophan analog by column chromatography or recrystallization. Characterize the product using NMR and mass spectrometry.[6]

IDO1 Inhibition Assay

The inhibitory activity of the N-alkylated tryptophan analogs against IDO1 can be determined using a cell-free enzymatic assay.

Materials:

  • Recombinant human IDO1 enzyme

  • L-tryptophan (substrate)

  • Methylene (B1212753) blue (cofactor)

  • Ascorbic acid (reducing agent)

  • Catalase

  • N-alkylated tryptophan analogs (test compounds)

  • Phosphate (B84403) buffer

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, catalase, ascorbic acid, and methylene blue.

  • Add the IDO1 enzyme and the test compound at various concentrations to the reaction mixture and incubate for a short period.

  • Initiate the reaction by adding L-tryptophan.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction by adding trichloroacetic acid.

  • Incubate at 60°C to hydrolyze N-formylkynurenine to kynurenine.

  • Measure the kynurenine concentration by absorbance at 321 nm.

  • Calculate the percent inhibition and determine the IC50 value for each compound.[4]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the N-alkylated tryptophan analogs on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HeLa, SGC7901)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • MTT solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N-alkylated tryptophan analogs

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the N-alkylated tryptophan analogs for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value for each compound.

Conclusion

N-alkylation of tryptophan presents a promising strategy for developing novel therapeutic agents, particularly in the field of oncology. The analogs discussed in this guide demonstrate the potential to inhibit the IDO1 enzyme and exert cytotoxic effects on cancer cells. However, the available data highlights a need for more direct comparative studies to fully elucidate the structure-activity relationships within this series of compounds. Future research should focus on head-to-head comparisons of the biological activity and pharmacokinetic profiles of N-methyl, N-ethyl, N-propyl, N-benzyl, and other N-alkylated tryptophan analogs to guide the rational design of more potent and selective drug candidates. The experimental protocols provided herein offer a foundation for researchers to conduct such comparative evaluations and further explore the therapeutic potential of this interesting class of molecules.

References

A Researcher's Guide to the Identification of N,N-Dimethyl-L-tryptophan Hydrochloride: A GC-MS Approach and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of compounds is a critical cornerstone of discovery. This guide provides a comprehensive comparison of analytical techniques for the confirmation of N,N-Dimethyl-L-tryptophan Hydrochloride, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, supporting data, and visual workflows are presented to facilitate a thorough understanding and practical application of these methods.

This compound is a tryptamine (B22526) derivative with potential applications in various research fields. Its unambiguous identification is paramount for ensuring data integrity and advancing scientific discovery. While several analytical techniques can be employed for this purpose, GC-MS offers a powerful combination of chromatographic separation and mass analysis, providing high specificity and sensitivity.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for compound identification depends on a variety of factors, including the required level of sensitivity and specificity, sample complexity, and available instrumentation. Here, we compare GC-MS with other common analytical methods for the characterization of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by volatility and polarity, followed by mass-based detection and fragmentation analysis.Separation by polarity, followed by mass-based detection and fragmentation analysis.Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure.Measurement of the absorption of infrared radiation by molecular vibrations to identify functional groups.
Sample Preparation Derivatization (e.g., silylation) is required to increase volatility.Minimal sample preparation, often direct injection of a solution.Sample dissolved in a deuterated solvent.Minimal to no sample preparation required for solids and liquids.
Sensitivity High (nanogram to picogram range).Very high (picogram to femtogram range).[1]Moderate to low (milligram to microgram range).Low (milligram to microgram range).
Specificity Very high, based on retention time and mass spectrum.Very high, based on retention time, precursor ion, and product ions.Very high, provides detailed structural information.Moderate, identifies functional groups present.
Quantitative Analysis Good, requires internal standards for accuracy.Excellent, wide linear dynamic range.[1][2]Possible, but generally less sensitive and more complex than MS methods.Possible, but less sensitive and precise than chromatographic methods.
Cost Moderate initial investment and operational costs.High initial investment and operational costs.Very high initial investment and operational costs.Low initial investment and operational costs.
Analysis Time Relatively fast (minutes per sample).Fast (minutes per sample).[1]Slower (minutes to hours per sample).Very fast (seconds to minutes per sample).

Confirming this compound Identity with GC-MS: An Experimental Protocol

Due to the low volatility of this compound, a derivatization step is necessary prior to GC-MS analysis. Silylation is a common and effective method for this purpose, replacing active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Materials and Reagents:
  • This compound standard

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270)

  • Ethyl Acetate (B1210297) (GC grade)

  • Internal Standard (e.g., deuterated analog or a compound with similar chemical properties)

  • Glass vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system with a non-polar capillary column (e.g., DB-5ms or equivalent)

Sample Preparation and Derivatization:
  • Standard Preparation: Prepare a stock solution of this compound in anhydrous pyridine at a concentration of 1 mg/mL.

  • Internal Standard Spiking: To 100 µL of the standard solution, add a known amount of the internal standard.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Incubation: Securely cap the vial and heat at 70°C for 30 minutes.

  • Dilution: After cooling to room temperature, dilute the derivatized sample with ethyl acetate to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Weigh N,N-Dimethyl-L-tryptophan HCl B Dissolve in Anhydrous Pyridine A->B Derivatized Sample C Add Internal Standard B->C Derivatized Sample D Add Silylating Agent (BSTFA + 1% TMCS) C->D Derivatized Sample E Heat at 70°C for 30 min D->E Derivatized Sample F Cool and Dilute with Ethyl Acetate E->F Derivatized Sample G Inject Sample into GC F->G Derivatized Sample H Separation on Capillary Column G->H I Elution into Mass Spectrometer H->I J Ionization (Electron Impact) I->J K Mass Analysis (Quadrupole) J->K L Detection K->L M Obtain Total Ion Chromatogram (TIC) L->M N Extract Mass Spectrum of Analyte Peak M->N O Compare with Spectral Library N->O P Confirm Identity O->P Fragmentation_Pathway Predicted Fragmentation of Silylated N,N-Dimethyl-L-tryptophan cluster_mol Derivatized Molecule cluster_frags Key Fragment Ions cluster_losses Neutral Losses Mol [Silylated N,N-Dimethyl-L-tryptophan]+• Frag1 [M - COOTMS]+ Mol->Frag1 - •COOTMS Frag2 [Indole-CH2-N(CH3)2]+ Frag1->Frag2 Rearrangement Frag3 [Indole-CH2]+ (m/z 130) Frag2->Frag3 - •N(CH3)2 Loss1 •COOTMS Loss2 •N(CH3)2

References

Efficacy comparison of N,N-Dimethyl-L-tryptophan and other LAT1 inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

Unraveling the Landscape of LAT1 Inhibition: A Comparative Guide

A comprehensive review of current literature reveals a significant gap in the direct experimental evaluation of N,N-Dimethyl-L-tryptophan as an inhibitor of the L-type Amino Acid Transporter 1 (LAT1). Despite extensive searches of scientific databases and research articles, no publicly available quantitative data, such as IC50 or Ki values, could be found to assess its efficacy against this critical cancer target. This guide, therefore, focuses on a detailed comparison of well-characterized LAT1 inhibitors for which robust experimental data exists, providing a valuable resource for researchers and drug development professionals.

L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter of large neutral amino acids, such as leucine (B10760876) and tryptophan, across the cell membrane. Its overexpression in a wide range of cancers is linked to tumor growth, proliferation, and poor prognosis, making it an attractive target for cancer therapy. The inhibition of LAT1 disrupts the supply of essential amino acids to cancer cells, leading to cell growth arrest and apoptosis.

This guide provides a comparative analysis of prominent LAT1 inhibitors, presenting their inhibitory potencies, outlining the experimental methodologies used for their evaluation, and illustrating the key cellular pathways and experimental workflows.

Quantitative Comparison of LAT1 Inhibitors

The following tables summarize the in vitro inhibitory efficacy of several well-studied LAT1 inhibitors. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

InhibitorCell LineAssay SubstrateIC50 (µM)Reference
JPH203 (KYT-0353) HT-29 (human colon cancer)[¹⁴C]-L-leucine0.06[1][2]
S2-hLAT1 (hLAT1-expressing cells)[¹⁴C]-L-leucine0.14[1][2]
LoVo (colorectal cancer)Not Specified2.3[3]
MKN45 (gastric cancer)Not Specified4.6[3]
BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) MCF-7 (human breast cancer)[¹⁴C]-L-leucine112[4]
5-Benzyloxy-L-tryptophan HT-29 (human colon cancer)[³H]-L-leucine19[5]
Compound 36 Proteoliposomes with recombinant human LAT1[³H]-Histidine0.64[6]
Compound 42 Proteoliposomes with recombinant human LAT1[³H]-Histidine1.48[6]

Experimental Protocols

A standardized approach to evaluating the efficacy of LAT1 inhibitors is crucial for the comparison of data across different studies. Below are detailed methodologies for key experiments.

Radiolabeled Amino Acid Uptake Inhibition Assay

This assay is the gold standard for determining the inhibitory potency of compounds against LAT1.

Objective: To measure the ability of a test compound to inhibit the uptake of a radiolabeled LAT1 substrate into cancer cells.

Materials:

  • Cancer cell line with high LAT1 expression (e.g., HT-29, MCF-7)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., N,N-Dimethyl-L-tryptophan, JPH203)

  • Radiolabeled LAT1 substrate (e.g., [¹⁴C]-L-leucine, [³H]-L-leucine)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Culture: Plate cells in a multi-well plate (e.g., 24-well plate) and grow to a confluent monolayer.

  • Preparation of Solutions: Prepare stock solutions of the test inhibitor and the radiolabeled substrate. Create a series of dilutions of the test inhibitor.

  • Pre-incubation: Wash the cell monolayer with pre-warmed uptake buffer. Add the uptake buffer containing the various concentrations of the test inhibitor to the wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C.

  • Uptake: Add the radiolabeled substrate to each well (at a concentration typically near its Km for LAT1) and incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the transport process.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the inhibitor that reduces the uptake of the radiolabeled substrate by 50% (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (Viability) Assay

This assay assesses the downstream effect of LAT1 inhibition on cancer cell growth.

Objective: To determine the effect of a LAT1 inhibitor on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line with high LAT1 expression

  • Cell culture medium and supplements

  • Test inhibitor

  • Reagents for viability assessment (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 for cell growth inhibition by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of LAT1 in cancer cell metabolism and a typical workflow for the evaluation of LAT1 inhibitors.

LAT1_Signaling_Pathway Extracellular Extracellular Space Intracellular Intracellular Space LAT1 LAT1 (SLC7A5) AA_out Glutamine LAT1->AA_out Efflux mTORC1 mTORC1 LAT1->mTORC1 Activates AA_in Large Neutral Amino Acids (e.g., Leucine) AA_in->LAT1 Uptake Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Inhibitor LAT1 Inhibitor (e.g., JPH203) Inhibitor->LAT1 Inhibits

Caption: LAT1-mediated amino acid transport and its role in cancer cell growth.

Experimental_Workflow Start Compound Synthesis/ Selection In_Vitro_Screening In Vitro Screening: Radiolabeled Uptake Assay Start->In_Vitro_Screening Determine_IC50 Determine IC50 In_Vitro_Screening->Determine_IC50 Cell_Proliferation Cell Proliferation Assays Determine_IC50->Cell_Proliferation Potent Inhibitors In_Vivo_Studies In Vivo Xenograft Models Cell_Proliferation->In_Vivo_Studies PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Clinical_Trials Clinical Trials PK_PD->Clinical_Trials

Caption: General workflow for the preclinical evaluation of LAT1 inhibitors.

Conclusion and Future Directions

The landscape of LAT1 inhibitors is rapidly evolving, with several promising compounds demonstrating potent anti-cancer activity in preclinical and clinical studies. JPH203, in particular, has shown encouraging results and is advancing through clinical trials. While a variety of tryptophan and tyrosine derivatives have been explored as LAT1 inhibitors, a significant knowledge gap exists regarding the specific activity of N,N-Dimethyl-L-tryptophan.

The absence of data on N,N-Dimethyl-L-tryptophan's interaction with LAT1 presents an opportunity for future research. Investigating its inhibitory potential could uncover a novel chemical scaffold for the development of next-generation LAT1-targeted cancer therapies. Researchers are encouraged to perform the standardized assays outlined in this guide to evaluate N,N-Dimethyl-L-tryptophan and contribute to a more complete understanding of LAT1 inhibition.

References

A Comparative Guide to Alternative Analytical Standards for N,N-Dimethyl-L-tryptophan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N,N-Dimethyl-L-tryptophan, the selection of an appropriate analytical standard is paramount for achieving accurate and reproducible results. While N,N-Dimethyl-L-tryptophan Hydrochloride serves as the primary certified reference material (CRM), alternative standards and strategies can offer significant advantages, particularly in complex matrices. This guide provides a comprehensive comparison of these alternatives, with a focus on the use of stable isotope-labeled (SIL) internal standards, supported by experimental data and detailed methodologies.

Primary Analytical Standard: this compound

This compound is a widely available CRM from various suppliers, including LGC Standards, Cayman Chemical, and Sapphire Bioscience.[1][2][3] It is categorized as a tryptamine (B22526) and is intended for research and forensic applications.[1][3]

Table 1: Physicochemical Properties of N,N-Dimethyl-L-tryptophan

PropertyValue
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
CAS Number 2812-40-0
Hydrochloride CAS 2253893-37-5
Purity Typically ≥95%
Alternative Analytical Strategy: The Use of Stable Isotope-Labeled Internal Standards

The gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavy isotopes (e.g., ²H (D), ¹³C, ¹⁵N). This results in a compound with a higher mass but nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte.

Currently, a commercially available SIL version of N,N-Dimethyl-L-tryptophan is not readily found. However, SIL versions of the parent compound, L-tryptophan, are widely available and can be employed as an effective internal standard strategy.

Available Stable Isotope-Labeled L-Tryptophan Standards:

  • L-Tryptophan-d3: Deuterium-labeled L-Tryptophan.

  • L-Tryptophan-d5: Deuterium-labeled L-Tryptophan.

  • L-Tryptophan-¹³C₁₁,¹⁵N₂: Labeled with both Carbon-13 and Nitrogen-15.[4][5][6]

The use of a SIL-IS is crucial for correcting for variability during sample preparation (e.g., extraction efficiency) and analysis (e.g., matrix effects, instrument response).

Table 2: Comparison of Analytical Standards and Strategies

Standard/StrategyDescriptionAdvantagesDisadvantages
N,N-Dimethyl-L-tryptophan HCl (External Standard) Quantification based on a calibration curve generated from a series of known concentrations of the standard.Simple to implement; readily available CRM.Susceptible to variations in sample preparation and matrix effects, potentially leading to inaccurate quantification.
Stable Isotope-Labeled L-Tryptophan (Internal Standard) A known amount of SIL L-Tryptophan is added to all samples, calibrators, and quality controls. Quantification is based on the ratio of the analyte peak area to the IS peak area.Corrects for sample-to-sample variability in extraction recovery and matrix effects; improves accuracy and precision.A SIL version of the exact analyte is not readily available; potential for slight differences in chromatographic behavior and ionization efficiency compared to the analyte.
Structurally Similar Compound (Internal Standard) A non-isotopically labeled compound with similar chemical properties (e.g., N-Methyl-L-tryptophan) is used as the internal standard.Can provide better correction than external standardization alone.Differences in physicochemical properties can lead to dissimilar behavior during sample preparation and analysis, resulting in incomplete correction.

Experimental Protocols

Protocol 1: Quantitative Analysis of N,N-Dimethyl-L-tryptophan using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

This protocol outlines a general procedure for the quantification of N,N-Dimethyl-L-tryptophan in a biological matrix (e.g., plasma) using L-Tryptophan-¹³C₁₁,¹⁵N₂ as an internal standard.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of L-Tryptophan-¹³C₁₁,¹⁵N₂ internal standard solution (concentration to be optimized based on expected analyte levels).
  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM).

Table 3: Exemplary MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N,N-Dimethyl-L-tryptophan233.1188.115
L-Tryptophan-¹³C₁₁,¹⁵N₂ (IS)218.1159.120

Note: The optimal MRM transitions and collision energies should be determined empirically for the specific instrument used.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of N,N-Dimethyl-L-tryptophan to the internal standard against the concentration of the calibrants.
  • The concentration of N,N-Dimethyl-L-tryptophan in the unknown samples is then determined from this calibration curve.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with SIL-IS Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC LC Separation Concentrate->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

Tryptophan_Metabolism tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine AADC dmt_l_trp N,N-Dimethyl-L-tryptophan tryptophan->dmt_l_trp Methyltransferases serotonin Serotonin Pathway tryptophan->serotonin kynurenine Kynurenine Pathway tryptophan->kynurenine nmt N-Methyltryptamine tryptamine->nmt INMT dmt N,N-Dimethyltryptamine nmt->dmt INMT

Caption: Simplified metabolic context of N,N-Dimethyl-L-tryptophan.

Conclusion

While this compound remains the standard calibrant for its own quantification, the adoption of a stable isotope-labeled internal standard strategy is highly recommended to enhance the accuracy and reliability of analytical methods. Given the current lack of a commercially available SIL N,N-Dimethyl-L-tryptophan, the use of SIL L-tryptophan presents a robust and viable alternative for internal standardization in mass spectrometry-based assays. This approach effectively mitigates variability inherent in sample processing and analysis, leading to higher quality data essential for research, clinical, and drug development applications. Researchers should carefully validate their methods to ensure that the chosen internal standard adequately tracks the analyte of interest throughout the entire analytical procedure.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Tryptophan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various tryptophan derivatives, focusing on their activity as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and as antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Tryptophan Derivatives as IDO1 Inhibitors: A Comparative Analysis

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] In the tumor microenvironment, IDO1 activity leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, allowing cancer cells to evade the immune system.[1] Consequently, the development of IDO1 inhibitors is a promising strategy in cancer immunotherapy.[1]

In Vitro and In Vivo Activity of Selected IDO1 Inhibitors

The following table summarizes the in vitro and in vivo activities of notable tryptophan-derived IDO1 inhibitors. Direct comparison of in vivo efficacy can be challenging due to variations in experimental models and dosing regimens across different studies.

CompoundChemical Structure/ClassIn Vitro IC50 (HeLa cell-based assay)In Vivo ModelIn Vivo ActivityReference
Epacadostat (INCB024360) Hydroxyamidine derivative~15 nMCT26 tumor-bearing Balb/c miceSuppressed kynurenine in plasma, tumors, and lymph nodes.[2]
Navoximod (GDC-0919) Imidazoisoindole derivativeNot explicitly stated in provided abstractsB16F10 tumor-bearing miceA single oral administration reduced plasma and tissue kynurenine by ~50%.[2]
Indoximod (1-Methyl-D-tryptophan) Tryptophan mimeticDoes not directly inhibit IDO1 enzyme; acts downstream.Syngeneic mouse models (e.g., B16 melanoma)Downregulates IDO1 expression and function, leading to decreased kynurenine production.[3]
BMS-986205 Tryptophan derivative~50 nMNot explicitly stated in provided abstractsPotent in vivo pharmacodynamic activity.[4]

Tryptophan Derivatives as TRPM8 Antagonists: A Comparative Analysis

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a sensor for cold temperatures and has been identified as a target for the treatment of neuropathic pain.[3][5] Tryptophan derivatives have emerged as a promising scaffold for the development of potent TRPM8 antagonists.

In Vitro and In Vivo Activity of Tryptophan-Based TRPM8 Antagonists

The following table presents a direct comparison of the in vitro and in vivo activities of a series of tryptophan-based TRPM8 antagonists from a single study, allowing for a clearer structure-activity relationship analysis.

CompoundModifications from Lead StructureIn Vitro IC50 (nM) (menthol-evoked Ca2+ influx in HEK293-TRPM8 cells)In Vivo ModelIn Vivo Activity (% inhibition of icilin-induced wet-dog shakes)Reference
Lead Compound (1) N,N'-dibenzyl tryptamineNot specified in detailNot specified in detailNot specified in detail[3][5]
Compound 14 Optimized tryptophan derivative0.2 ± 0.2Icilin-induced wet-dog shakes (WDS) in miceSignificant dose-dependent inhibition (e.g., ~80% inhibition at 10 mg/kg, s.c.)[3][5]
Compound 15 Acid derivative of Compound 14>10,000Not testedNot tested[3][5]
Compound 16 D-tryptophan analog of Compound 145.8 ± 0.9Not testedNot tested[3][5]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental processes, the following diagrams were generated using Graphviz (DOT language).

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (T-cell) Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 T_Cell_Proliferation T-cell Proliferation & Activation Tryptophan->T_Cell_Proliferation Required for Kynurenine Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Induces IDO1->Kynurenine Metabolism IDO1_Inhibitor IDO1 Inhibitor (Tryptophan Derivative) IDO1_Inhibitor->IDO1 Inhibits

Caption: IDO1 signaling pathway in the tumor microenvironment.

TRPM8_Signaling_Pathway cluster_Neuron Sensory Neuron Cold_Stimulus Cold Stimulus (<28°C) TRPM8_Channel TRPM8 Channel Cold_Stimulus->TRPM8_Channel Activates Calcium_Influx Ca2+ Influx TRPM8_Channel->Calcium_Influx Allows Nerve_Signal Nerve Signal (Pain Sensation) Calcium_Influx->Nerve_Signal Triggers TRPM8_Antagonist TRPM8 Antagonist (Tryptophan Derivative) TRPM8_Antagonist->TRPM8_Channel Blocks

Caption: TRPM8 signaling pathway in a sensory neuron.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Enzyme_Assay Enzymatic Assay (e.g., IDO1 activity) Determine_IC50 Determine IC50 Enzyme_Assay->Determine_IC50 Cell_Assay Cell-Based Assay (e.g., TRPM8 Ca2+ influx) Cell_Assay->Determine_IC50 Animal_Model Select Animal Model (e.g., Tumor model, Pain model) Determine_IC50->Animal_Model Correlate Compound_Admin Administer Tryptophan Derivative Animal_Model->Compound_Admin Measure_Efficacy Measure Efficacy (e.g., Tumor size, Pain response) Compound_Admin->Measure_Efficacy PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Measure_Efficacy->PK_PD_Analysis PK_PD_Analysis->Determine_IC50 Feedback for Optimization

Caption: General experimental workflow for correlating in vitro and in vivo data.

Experimental Protocols

In Vitro IDO1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of a tryptophan derivative on the enzymatic activity of recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene (B1212753) blue

  • Catalase

  • Potassium phosphate (B84403) buffer (pH 6.5)

  • Test compound (tryptophan derivative)

  • 96-well plate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare Reagent Mix: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add the recombinant IDO1 enzyme to each well, except for the no-enzyme control wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as trichloroacetic acid (TCA).

  • Kynurenine Measurement: The amount of kynurenine produced is quantified by measuring the absorbance at a specific wavelength (e.g., 480 nm) after adding a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde).

  • Data Analysis: Calculate the percent inhibition of IDO1 activity for each concentration of the test compound and determine the IC50 value.

In Vivo Oxaliplatin-Induced Cold Allodynia Model in Mice

Objective: To assess the analgesic efficacy of a tryptophan derivative in a model of chemotherapy-induced neuropathic pain.

Materials:

  • Male C57BL/6J mice

  • Oxaliplatin (B1677828)

  • Vehicle (e.g., 5% glucose in saline)

  • Test compound (tryptophan derivative)

  • Cold plate apparatus

Procedure:

  • Induction of Neuropathy: Administer a single intraperitoneal (i.p.) injection of oxaliplatin (e.g., 3 mg/kg) to the mice. Control animals receive a vehicle injection.

  • Behavioral Testing (Baseline): Before oxaliplatin administration, measure the baseline paw withdrawal latency of the mice on a cold plate set to a noxious temperature (e.g., 4°C).

  • Compound Administration: At a specified time post-oxaliplatin injection (e.g., 24 hours), administer the test compound via a suitable route (e.g., subcutaneous, oral).

  • Behavioral Testing (Post-treatment): At various time points after compound administration, re-assess the paw withdrawal latency on the cold plate.

  • Data Analysis: Compare the paw withdrawal latencies of the compound-treated group to the vehicle-treated control group. A significant increase in latency in the treated group indicates an analgesic effect.

In Vivo Icilin-Induced Wet-Dog Shakes (WDS) Assay

Objective: To evaluate the in vivo target engagement and efficacy of a TRPM8 antagonist.

Materials:

  • Male CD-1 or C57BL/6 mice

  • Icilin (B1674354) (TRPM8 agonist)

  • Test compound (tryptophan derivative)

  • Vehicle for icilin and test compound

  • Observation chambers

Procedure:

  • Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., subcutaneous, intraperitoneal).

  • Acclimation: Place the mice in individual observation chambers and allow them to acclimate for a specified period.

  • Icilin Administration: After the pre-treatment period, administer a standardized dose of icilin (e.g., 2.5 mg/kg, i.p.) to induce the WDS behavior.

  • Observation: Immediately after icilin injection, observe the mice for a set duration (e.g., 30 minutes) and count the number of wet-dog shakes.

  • Data Analysis: Compare the number of WDS in the compound-treated groups to the vehicle-treated control group. A significant reduction in the number of shakes indicates TRPM8 antagonist activity.

References

A Spectroscopic Comparison of N,N-Dimethyl-L-tryptophan and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of N,N-Dimethyl-L-tryptophan and its precursors, L-tryptophan and N-Methyl-L-tryptophan. This document provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

This guide offers an objective comparison of the spectroscopic properties of N,N-Dimethyl-L-tryptophan and its synthetic precursors, L-tryptophan and N-Methyl-L-tryptophan. The data presented is crucial for the identification, characterization, and quality control of these compounds in research and development settings. While extensive experimental data is available for the parent amino acid, L-tryptophan, complete experimental datasets for its N-methylated derivatives are less common in publicly accessible literature. This guide compiles the available experimental data and supplements it with data from closely related analogues where necessary, providing a valuable resource for professionals in the field.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for L-tryptophan, N-Methyl-L-tryptophan, and N,N-Dimethyl-L-tryptophan.

Table 1: ¹H NMR Spectroscopic Data

CompoundProtonChemical Shift (δ) ppmMultiplicitySolvent
L-Tryptophan H-α4.04ddD₂O
H-β3.47, 3.29ddD₂O
H-2 (indole)7.28sD₂O
H-4 (indole)7.72dD₂O
H-5 (indole)7.19tD₂O
H-6 (indole)7.28tD₂O
H-7 (indole)7.53dD₂O
N-Methyl-L-tryptophan N-CH₃~2.5-3.0s-
N,N-Dimethyl-L-tryptophan N-(CH₃)₂~2.5-3.0s-

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonChemical Shift (δ) ppmSolvent
L-Tryptophan C=O177.3D₂O
C-α57.8D₂O
C-β29.2D₂O
C-2 (indole)124.9D₂O
C-3 (indole)110.2D₂O
C-3a (indole)129.4D₂O
C-4 (indole)122.2D₂O
C-5 (indole)121.2D₂O
C-6 (indole)122.2D₂O
C-7 (indole)114.7D₂O
C-7a (indole)139.1D₂O
N-Methyl-L-tryptophan Methyl Ester N-CH₃33.1CDCl₃
N,N-Dimethyl-L-tryptophan Methyl Ester N-(CH₃)₂42.5CDCl₃

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

CompoundN-H Stretch (Indole)C=O Stretch (Carboxyl)N-H Bend (Amine)Aromatic C-H Stretch
L-Tryptophan ~3400~1666~1590~3030
N-Methyl-L-tryptophan ~3400---
N,N-Dimethyl-L-tryptophan ~3400---

Note: Comprehensive experimental IR spectra for N-Methyl-L-tryptophan and N,N-Dimethyl-L-tryptophan are not widely published. The characteristic indole (B1671886) N-H stretch is expected to be present in all three compounds.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)Ionization Method
L-Tryptophan C₁₁H₁₂N₂O₂204.23205 [M+H]⁺, 188, 146, 130ESI
N-Methyl-L-tryptophan C₁₂H₁₄N₂O₂218.26219 [M+H]⁺ESI
N,N-Dimethyl-L-tryptophan C₁₃H₁₆N₂O₂232.28233 [M+H]⁺ESI

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ for esterified derivatives) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64.

      • Relaxation delay: 1-5 seconds.

      • Spectral width: 0-16 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence.

      • Number of scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0-200 ppm.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or DSS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for these types of compounds.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

    • Acquire the mass spectrum in positive ion mode.

    • Typical parameters:

      • Capillary voltage: 3-5 kV.

      • Source temperature: 100-150 °C.

      • Scan range: m/z 50-500.

  • Tandem Mass Spectrometry (MS/MS): For fragmentation analysis, select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate product ions.

Synthetic Pathway Visualization

The methylation of L-tryptophan to N-Methyl-L-tryptophan and subsequently to N,N-Dimethyl-L-tryptophan is a key synthetic transformation. The following diagram illustrates this pathway.

Synthetic_Pathway Synthetic Pathway of N,N-Dimethyl-L-tryptophan tryptophan L-Tryptophan methyl_tryptophan N-Methyl-L-tryptophan tryptophan->methyl_tryptophan Methylating Agent (e.g., CH₃I) dimethyl_tryptophan N,N-Dimethyl-L-tryptophan methyl_tryptophan->dimethyl_tryptophan Methylating Agent (e.g., CH₃I)

Synthetic pathway from L-tryptophan.

Conclusion

This guide provides a comparative overview of the spectroscopic properties of N,N-Dimethyl-L-tryptophan and its precursors. While comprehensive experimental data for L-tryptophan is readily available, there is a notable lack of publicly accessible, detailed experimental spectra for N-Methyl-L-tryptophan and N,N-Dimethyl-L-tryptophan. The data presented for these methylated derivatives are based on the available information, which often pertains to their esterified forms or is derived from predictive methods. Researchers are encouraged to perform their own spectroscopic characterization and use the data in this guide as a reference. The provided experimental protocols offer a starting point for obtaining high-quality data for these important compounds.

Comparison Guide: Substrate Specificity of L-Tryptophan Transporters for N,N-Dimethyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of whether N,N-Dimethyl-L-tryptophan, a methylated derivative of L-tryptophan, serves as a substrate for the same primary transporters as its parent amino acid. The transport of L-tryptophan across cellular membranes is critical for numerous physiological processes, including protein synthesis and the production of key neuro-transmitters like serotonin (B10506) and melatonin.[1][2][3] Understanding how modifications, such as N,N-dimethylation, affect transporter interaction is vital for pharmacology and drug development.

The primary transporters responsible for the cellular uptake of L-tryptophan are the L-type Amino Acid Transporter 1 (LAT1, or SLC7A5) and the T-type Amino Acid Transporter 1 (TAT1, or SLC16A10).[4][5][6] This guide examines the available evidence for the transport of both L-tryptophan and N,N-Dimethyl-L-tryptophan by these two key systems.

Principal Transporters for L-Tryptophan
  • L-type Amino Acid Transporter 1 (LAT1/SLC7A5): LAT1 is a high-affinity, sodium-independent transporter that functions as an obligatory exchanger, typically transporting large neutral amino acids (LNAAs) into the cell in exchange for an intracellular substrate like glutamine.[4][7] It is highly expressed at tissue barriers, such as the blood-brain barrier and the placenta, and is frequently overexpressed in cancer cells, making it a significant target for drug delivery.[4][7][8] Its substrates include leucine, isoleucine, phenylalanine, tyrosine, and tryptophan.[4]

  • T-type Amino Acid Transporter 1 (TAT1/SLC16A10): TAT1 is a sodium- and pH-independent uniporter that facilitates the diffusion of aromatic amino acids across the cell membrane.[5][9][10] It generally exhibits lower affinity for its substrates compared to LAT1.[5] TAT1 is strongly expressed in the kidney, skeletal muscle, and at the basolateral membrane of intestinal epithelial cells, where it is thought to mediate the efflux of aromatic amino acids into the bloodstream.[5][9][11] Its primary substrates are tryptophan, tyrosine, and phenylalanine.[5][12]

Comparative Analysis: L-Tryptophan vs. N,N-Dimethyl-L-tryptophan

The structural difference between L-tryptophan and N,N-Dimethyl-L-tryptophan lies in the substitution of the two hydrogen atoms on the alpha-amino group with methyl groups. This modification significantly alters the chemical properties of the molecule, particularly its ability to form hydrogen bonds and its overall steric profile, which are critical for transporter recognition and binding.

Interaction with LAT1 (SLC7A5): LAT1 has strict structural requirements for its substrates. The free amino and carboxyl groups of the amino acid are essential for binding and transport. Studies investigating various L-tryptophan derivatives as potential LAT1 inhibitors have shown that modifications to these core groups are poorly tolerated. For instance, replacing the carboxy group with a bioisosteric tetrazole moiety results in a complete loss of inhibitory potency, and the resulting compound is not a substrate for transport.[13] While direct studies on N,N-Dimethyl-L-tryptophan are limited, the methylation of the alpha-amino group is a significant modification that would likely disrupt the necessary interactions within the LAT1 binding pocket, making it an improbable substrate.

Interaction with TAT1 (SLC16A10): Evidence regarding TAT1 is more nuanced. An early study on "System T," an aromatic amino acid transport system in human erythrocytes now widely associated with TAT1/SLC16A10, provides indirect insight. The study found that N-methylation of substrates did not reduce their affinity for the transporter.[14] This suggests that, unlike LAT1, the T-system may tolerate modifications at the alpha-amino position. This finding implies that N,N-Dimethyl-L-tryptophan could potentially bind to and be transported by TAT1. However, this is based on older research, and direct validation using modern assays with cloned human SLC16A10 is currently lacking in the scientific literature.

Quantitative Data Summary

The following table summarizes the known transport characteristics of L-tryptophan and the inferred properties of N,N-Dimethyl-L-tryptophan based on available structure-activity relationship data.

CompoundTransporterSubstrate StatusAffinity (Km or Ki)Supporting Evidence
L-Tryptophan LAT1 (SLC7A5) Yes (Substrate)~15-100 µM (Varies by cell type)Well-established substrate for transport across the blood-brain barrier and in various cancer cell lines.[4][6][15]
TAT1 (SLC16A10) Yes (Substrate)~1.2 mM (Low affinity)Functions as a facilitated diffuser for aromatic amino acids, including tryptophan.[5][9]
N,N-Dimethyl-L-tryptophan LAT1 (SLC7A5) Unlikely (Not a Substrate)N/AStructure-activity studies show that modifications to the alpha-amino group are poorly tolerated by LAT1.[13]
TAT1 (SLC16A10) Possible (Substrate/Inhibitor)N/A (Data not available)Early studies on the related "System T" transporter suggest that N-methylation is tolerated.[14] Requires direct confirmation.

Experimental Protocols

Protocol: Competitive Inhibition of Radiolabeled Substrate Uptake

This method is commonly used to determine if a test compound (e.g., N,N-Dimethyl-L-tryptophan) is an inhibitor or substrate of a specific transporter.

1. Cell Culture and Transporter Expression:

  • Human Embryonic Kidney (HEK293) or other suitable mammalian cells are cultured under standard conditions (37°C, 5% CO₂).

  • Cells are transiently or stably transfected with a plasmid encoding the human transporter of interest (e.g., hSLC7A5/LAT1 or hSLC16A10/TAT1). A control group is transfected with an empty vector.

  • Cells are seeded into 24- or 48-well plates and grown to confluence.

2. Uptake Assay:

  • Before the assay, cells are washed twice with a pre-warmed, sodium-free buffer (e.g., Krebs-Ringer-HEPES) to remove media components.

  • An uptake solution is prepared containing a known radiolabeled substrate (e.g., [³H]-L-tryptophan or [¹⁴C]-L-leucine) at a concentration near its Km value.

  • To test for competitive inhibition, increasing concentrations of the unlabeled test compound (N,N-Dimethyl-L-tryptophan) are added to the uptake solution.

  • The uptake is initiated by adding the solution to the cells and incubating for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake for the transporter.

  • The reaction is stopped by rapidly aspirating the uptake solution and washing the cells three times with ice-cold buffer to remove extracellular radioactivity.

3. Data Analysis:

  • Cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • The radioactivity in the cell lysate is measured using a liquid scintillation counter.

  • Protein concentration in each well is determined using a standard assay (e.g., BCA assay) to normalize the uptake data.

  • The inhibition curve is plotted as the percentage of radiolabeled substrate uptake versus the concentration of the test compound. The IC₅₀ value (the concentration of the inhibitor that reduces substrate uptake by 50%) is calculated by fitting the data to a dose-response curve.

To determine if the compound is a substrate (transported) versus just an inhibitor (binds but not transported), a trans-stimulation assay can be performed.

Visualizations

TransporterInteraction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L_Trp L-Tryptophan LAT1 LAT1 (SLC7A5) L_Trp->LAT1 Transport TAT1 TAT1 (SLC16A10) L_Trp->TAT1 Transport NN_DMT N,N-Dimethyl-N,N-Dimethyl-L-tryptophan-tryptophan NN_DMT->LAT1 Interaction Unlikely NN_DMT->TAT1 Potential Substrate? L_Trp_in L-Tryptophan LAT1->L_Trp_in TAT1->L_Trp_in NN_DMT_in N,N-Dimethyl-N,N-Dimethyl-L-tryptophan (Potential)-tryptophan (Potential) TAT1->NN_DMT_in

Caption: Interaction model for L-tryptophan and N,N-Dimethyl-L-tryptophan with key transporters.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A 1. Culture HEK293 Cells B 2. Transfect cells with Transporter (LAT1 or TAT1) Plasmid A->B C 3. Seed cells into multi-well plates B->C D 4. Wash cells with Na+-free buffer C->D E 5. Add uptake solution: Radiolabeled Substrate + Test Compound (N,N-DMT) D->E F 6. Incubate for 1-5 min at 37°C E->F G 7. Stop reaction & wash with ice-cold buffer F->G H 8. Lyse cells G->H I 9. Measure radioactivity via scintillation counting H->I J 10. Normalize to protein content I->J K 11. Calculate IC50 value J->K

Caption: Standard workflow for a competitive radiolabeled substrate uptake assay.

Conclusion

Current evidence strongly indicates that L-tryptophan and N,N-Dimethyl-L-tryptophan are not substrates for the same primary transporters.

  • N,N-Dimethyl-L-tryptophan is unlikely to be a substrate for LAT1 (SLC7A5). The transporter's strict requirement for an unmodified alpha-amino group for binding and transport suggests that the N,N-dimethyl modification would prevent interaction.

  • N,N-Dimethyl-L-tryptophan may be a substrate for TAT1 (SLC16A10). Indirect evidence from studies on a related transport system suggests tolerance for N-methylation.[14] However, this hypothesis requires direct experimental validation.

For researchers in drug development, this differential specificity is critical. While LAT1 is a viable target for delivering L-tryptophan-like prodrugs to the brain or tumors, compounds with N,N-dimethylation at the alpha-amino position would likely fail to engage this transporter. Conversely, the potential interaction with TAT1 could be explored for targeted delivery to tissues with high TAT1 expression, such as skeletal muscle and kidney, pending further investigation.

References

Safety Operating Guide

Proper Disposal of N,N-Dimethyl-L-tryptophan Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the disposal of N,N-Dimethyl-L-tryptophan Hydrochloride, a tryptamine (B22526) analytical reference standard. By following these procedural steps, laboratories can manage this chemical waste stream effectively, building on a foundation of safety and trust.

Immediate Safety and Handling Considerations

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, standard laboratory precautions should always be observed. The substance is noted as being slightly hazardous for water, and therefore should not be allowed to enter sewers, surface water, or ground water.[1]

Personal Protective Equipment (PPE):

  • Gloves: Impermeable and resistant to the product.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To prevent skin contact.

In the event of a spill, the material should be picked up mechanically.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 2253893-37-5[1]
Molecular Formula C₁₃H₁₆N₂O₂ • HCl
Appearance Solid
Water Hazard Class 1 (Self-assessment: slightly hazardous)[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that while it is not classified as hazardous, it must be managed responsibly to prevent environmental contamination. The primary principle is to adhere to local, state, and federal regulations for chemical waste.

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Characterization: Confirm that the waste stream contains only this compound and is not mixed with any hazardous solvents or other regulated chemicals. If it is mixed, the entire mixture must be treated as hazardous waste.

  • Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department or the local waste disposal regulations. These regulations will dictate the specific requirements for non-hazardous chemical waste disposal.

  • Solid Waste Collection:

    • Collect solid this compound waste in a designated, well-labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly identify the contents as "this compound Waste" and indicate that it is non-hazardous.

  • Disposal Pathway:

    • Option 1: Licensed Disposal Company: The most recommended and safest method is to offer the surplus and non-recyclable solid to a licensed disposal company.[2][3] This ensures the waste is handled in accordance with all regulations.

    • Option 2: Landfill (with approval): In some jurisdictions, non-hazardous solid chemicals may be suitable for disposal in a sanitary landfill.[4] However, this should never be done by placing it in regular laboratory trash cans, as custodial staff are not trained to handle chemical waste.[4] Direct coordination with your EHS department is required for this route.

  • Empty Container Disposal:

    • Ensure the original container is completely empty.

    • If possible, rinse the container with a suitable solvent (e.g., water, as the compound is water-soluble). The rinsate should be collected and managed as chemical waste.

    • Deface or remove the original label to prevent misuse.

    • Dispose of the clean, empty container in the regular trash or recycling, in accordance with institutional policy.

Important Note: Do not dispose of this compound down the drain.[1] Although it is water-soluble, its classification as slightly hazardous to water necessitates avoiding entry into the sewage system.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created using the DOT language.

start Start: N,N-Dimethyl-L-tryptophan Hydrochloride Waste Generated is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed treat_hazardous Treat as Hazardous Waste: Follow institutional guidelines for hazardous waste disposal. is_mixed->treat_hazardous Yes consult_ehs Consult Institutional EHS & Local Regulations is_mixed->consult_ehs No collect_solid Collect in a labeled, sealed container. Mark as 'Non-Hazardous Waste'. consult_ehs->collect_solid disposal_decision Select Disposal Pathway collect_solid->disposal_decision licensed_vendor Dispose via Licensed Chemical Waste Vendor disposal_decision->licensed_vendor Preferred Method landfill Dispose in Sanitary Landfill (Requires EHS Approval) disposal_decision->landfill Alternative (with approval) empty_container Manage Empty Container: Rinse, deface label, and dispose in regular trash/recycling. licensed_vendor->empty_container landfill->empty_container end_disposal End of Disposal Process empty_container->end_disposal

Disposal workflow for this compound.

By adhering to these detailed procedures and utilizing the provided visual guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

Essential Safety and Operational Guide for Handling N,N-Dimethyl-L-tryptophan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of N,N-Dimethyl-L-tryptophan Hydrochloride. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and procedural accuracy. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), observing standard laboratory safety precautions is essential.[1]

Key Safety and Physical Data

The following table summarizes essential quantitative information for this compound.

PropertyValue
GHS Classification Not classified as hazardous[1]
Molecular Formula C₁₃H₁₆N₂O₂ · HCl[2]
Molecular Weight 268.7 g/mol [2]
Appearance Solid[2]
Solubility Soluble in DMSO and water[2]
Storage Keep container tightly sealed in a cool, dry, and well-ventilated place.[3]

Personal Protective Equipment (PPE)

Although this compound is not classified as hazardous, the use of standard personal protective equipment is mandatory to prevent potential exposure and ensure good laboratory practice.[1]

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from dust and splashes.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact.
Body Protection A standard laboratory coat.Protects skin and personal clothing.
Respiratory Protection Generally not required under normal use in a well-ventilated area.[1] A dust mask may be used if handling generates fine powder.Prevents inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from preparation to use.

  • Preparation and Area Setup :

    • Ensure the work area, preferably a laboratory bench, is clean and uncluttered.

    • Verify that a calibrated weighing balance, spatula, and appropriate glassware are available.

    • Confirm the location and functionality of the nearest eyewash station and safety shower.[4]

  • Donning Personal Protective Equipment (PPE) :

    • Before handling the compound, put on a lab coat, safety glasses, and gloves as specified in the PPE table.

  • Weighing and Solution Preparation :

    • Carefully weigh the desired amount of this compound. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly and stir to dissolve in a fume hood or a well-ventilated area.

  • Experimental Use :

    • Conduct all experimental procedures involving this compound in a designated and well-ventilated area.

    • Avoid direct contact with the solid or its solutions.[5]

  • Post-Handling Procedures :

    • Clean all glassware and equipment thoroughly after use.

    • Wipe down the work area with an appropriate cleaning agent.

    • Remove and dispose of gloves as per the disposal plan.

    • Wash hands thoroughly with soap and water after handling is complete.[4]

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

  • Waste Segregation :

    • Collect all solid waste of this compound in a dedicated, clearly labeled, and sealed waste container marked as "non-hazardous chemical waste".[1]

    • Aqueous solutions may be suitable for drain disposal with copious amounts of water, provided the concentration is low and it is permissible by local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[6][7]

  • Spill Management :

    • In the event of a small spill of the solid, gently sweep it up to avoid generating dust and place it in the designated waste container.[8]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed waste container.

    • Clean the spill area with soap and water.

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

    • Deface the label of the empty container before disposing of it in the regular trash.[6]

  • Final Disposal :

    • Arrange for the collection of the non-hazardous chemical waste container by your institution's EHS department or a licensed waste disposal contractor.[2]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the handling workflow and the decision-making process for selecting appropriate PPE.

G Figure 1: Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Area Setup Area Setup Don PPE Don PPE Area Setup->Don PPE Weighing & Solution Prep Weighing & Solution Prep Don PPE->Weighing & Solution Prep Experimental Use Experimental Use Weighing & Solution Prep->Experimental Use Clean Equipment Clean Equipment Experimental Use->Clean Equipment Area Decontamination Area Decontamination Clean Equipment->Area Decontamination Dispose Waste Dispose Waste Area Decontamination->Dispose Waste Doff PPE & Wash Hands Doff PPE & Wash Hands Dispose Waste->Doff PPE & Wash Hands

Caption: Workflow for handling the compound.

PPE_Selection Figure 2: PPE Selection Logic cluster_ppe Required PPE start Handling N,N-Dimethyl-L-tryptophan Hydrochloride? lab_coat Lab Coat start->lab_coat safety_glasses Safety Glasses start->safety_glasses gloves Gloves start->gloves dust_risk Risk of Dust Generation? start->dust_risk dust_mask Wear Dust Mask dust_risk->dust_mask Yes no_mask No Additional Respiratory Protection Needed dust_risk->no_mask No

Caption: Decision logic for PPE selection.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.